molecular formula C17H23N3O3 B15560905 Anticonvulsant agent 7

Anticonvulsant agent 7

Katalognummer: B15560905
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: XOUYGBUFYSZCBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticonvulsant agent 7 is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H23N3O3

Molekulargewicht

317.4 g/mol

IUPAC-Name

3-(morpholin-4-ylmethyl)-5-phenyl-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C17H23N3O3/c1-13(2)17(14-6-4-3-5-7-14)15(21)20(16(22)18-17)12-19-8-10-23-11-9-19/h3-7,13H,8-12H2,1-2H3,(H,18,22)

InChI-Schlüssel

XOUYGBUFYSZCBQ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Anticonvulsant Agent 7: A Novel Modulator of Synaptic Vesicle Glycoprotein 2A (SV2A)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Anticonvulsant Agent 7 represents a new frontier in the development of antiepileptic drugs (AEDs) by specifically targeting the Synaptic Vesicle Glycoprotein 2A (SV2A).[1] This protein is integral to the proper functioning of presynaptic terminals, playing a key role in the regulation of neurotransmitter release.[1][2] Unlike traditional anticonvulsants that often directly target ion channels or neurotransmitter receptors, Agent 7 operates through a distinct mechanism, offering a promising therapeutic avenue for epilepsy.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Modulation of SV2A

This compound exerts its effects by binding with high affinity to the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein found in the membranes of synaptic vesicles.[2][4] SV2A is crucial for the normal trafficking and exocytosis of these vesicles, which are responsible for releasing neurotransmitters into the synapse.[1] While the precise function of SV2A is still an area of active investigation, it is understood to be a key modulator of neurotransmission.[4]

The binding of this compound to SV2A is believed to stabilize the protein's function, leading to a reduction in the hyperexcitability of neuronal circuits that underlies seizures.[1] This modulation is thought to fine-tune the release of neurotransmitters, such as glutamate (B1630785) and GABA, thereby maintaining a healthy balance between excitatory and inhibitory signals in the brain.[1] The strong correlation between the binding affinity of SV2A ligands and their anticonvulsant potency in preclinical models underscores the significance of this molecular target.[5]

Signaling Pathway

The proposed mechanism of action for this compound is initiated by its binding to SV2A on the presynaptic vesicle. This interaction is thought to influence the calcium-dependent release of neurotransmitters. The following diagram illustrates this proposed signaling pathway.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Arrives Ca_Channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Triggers Synaptic_Vesicle Synaptic Vesicle SV2A SV2A Protein Synaptic_Vesicle->SV2A SV2A->Vesicle_Fusion Modulates Agent_7 This compound Agent_7->SV2A Binds to Neurotransmitters Glutamate / GABA Vesicle_Fusion->Neurotransmitters Releases Released_Neurotransmitters Neurotransmitters->Released_Neurotransmitters Receptors Postsynaptic Receptors Released_Neurotransmitters->Receptors Bind to Postsynaptic_Effect Postsynaptic Potential (EPSP/IPSP) Receptors->Postsynaptic_Effect Generates Anticonvulsant Screening Workflow Start Compound Synthesis (Agent 7) In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay SV2A Binding Assay (Determine Ki, IC50) In_Vitro->Binding_Assay In_Vivo In Vivo Efficacy Models Binding_Assay->In_Vivo High Affinity Leads MES_Test Maximal Electroshock (MES) Test In_Vivo->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test In_Vivo->PTZ_Test Kindling_Model Kindling Models In_Vivo->Kindling_Model Toxicology Toxicology & Safety Pharmacology MES_Test->Toxicology PTZ_Test->Toxicology Kindling_Model->Toxicology Rotarod Rotarod Test (Neurotoxicity) Toxicology->Rotarod ADME ADME/PK Studies Toxicology->ADME Lead_Optimization Lead Optimization ADME->Lead_Optimization Favorable Profile Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

An In-depth Technical Guide to Compound 19: A Potent and Selective VPS34 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Compound 19" is not unique and has been used to refer to multiple distinct chemical entities in scientific literature. This guide focuses on the well-characterized VPS34 inhibitor , also described as a PIK-III analogue.

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of Compound 19, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Core Properties

Compound 19 is a small molecule inhibitor with a molecular weight of 391.47.[1] It has been identified as a highly potent and selective inhibitor of VPS34, a key enzyme in the initiation of autophagy. Its high selectivity distinguishes it from other lipid and protein kinase inhibitors.[1]

Table 1: Physicochemical Properties of Compound 19

PropertyValue
Molecular Weight391.47
PurityHigh

Mechanism of Action and Signaling Pathway

Compound 19 exerts its biological effects through the specific inhibition of VPS34.[1] VPS34 is a critical component of the autophagy signaling pathway, where it is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a lipid that serves as a platform for the recruitment of autophagy-related proteins to initiate the formation of the autophagosome.

By inhibiting VPS34, Compound 19 blocks the production of PI3P, thereby preventing the localization of downstream effectors and ultimately halting the autophagic process. This leads to the accumulation of autophagy substrates such as p62, NCOA4, NBR1, NDP52, and FTH1, as well as an increase in both the lipidated (LC3-II) and non-lipidated (LC3-I) forms of LC3.[1]

G cluster_0 Autophagy Initiation cluster_1 Autophagosome Formation ULK1 Complex ULK1 Complex VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex activates PI3P PI3P VPS34 Complex->PI3P produces Autophagy Effectors Autophagy Effectors PI3P->Autophagy Effectors recruits Autophagosome Autophagosome Autophagy Effectors->Autophagosome mediate formation Degradation of Cellular Components Degradation of Cellular Components Autophagosome->Degradation of Cellular Components Compound 19 Compound 19 Compound 19->VPS34 Complex inhibits

Caption: Signaling pathway of autophagy inhibition by Compound 19.

Biological Activity and Quantitative Data

Compound 19 has demonstrated potent inhibitory activity against VPS34 in both cell-free and cell-based assays. Its efficacy has been evaluated in various cell lines, showcasing its ability to modulate autophagy.

Table 2: In Vitro and In Vivo Activity of Compound 19

Assay TypeTargetCell Line/OrganismParameterValueReference
Cell-free assayVPS34-IC5015 nM[1]
Function assayVPS34U2OSIC500.025 µM[1]
Pharmacokinetic Study-C57BL/6 miceClearance30 mL/min/kg[1]
Pharmacokinetic Study-C57BL/6 miceOral Bioavailability (F%)47%[1]

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 19 against VPS34 in a human cell line.

Methodology:

  • Cell Plating: U2OS cells are plated to reach approximately 90% confluency on the day of the experiment.

  • Compound Treatment: Cells are treated with either dimethyl sulfoxide (B87167) (DMSO) as a vehicle control or varying concentrations of Compound 19 (dissolved in DMSO).

  • Incubation: The treated cells are incubated for 2 hours.

  • Assay: The inhibition of VPS34 is measured using a GFP-FYVE reporter gene assay, which detects the localization of a PI3P-binding protein.

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of the GFP-FYVE reporter signal.[1]

Objective: To evaluate the pharmacokinetic profile of Compound 19 in C57BL/6 mice.

Methodology:

  • Animal Model: C57BL/6 mice are used for the study.

  • Compound Administration: A single oral dose of 10 mg/kg of Compound 19 is administered to the mice.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: The concentration of Compound 19 in the plasma samples is quantified to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Parameter Calculation: Key pharmacokinetic parameters, including systemic clearance and oral bioavailability, are calculated from the plasma concentration-time profile.[1]

G Start Start Administer 10 mg/kg Compound 19 orally to C57BL/6 mice Administer 10 mg/kg Compound 19 orally to C57BL/6 mice Start->Administer 10 mg/kg Compound 19 orally to C57BL/6 mice End End Collect blood samples at multiple time points Collect blood samples at multiple time points Administer 10 mg/kg Compound 19 orally to C57BL/6 mice->Collect blood samples at multiple time points Quantify Compound 19 concentration in plasma Quantify Compound 19 concentration in plasma Collect blood samples at multiple time points->Quantify Compound 19 concentration in plasma Calculate pharmacokinetic parameters (Clearance, Bioavailability) Calculate pharmacokinetic parameters (Clearance, Bioavailability) Quantify Compound 19 concentration in plasma->Calculate pharmacokinetic parameters (Clearance, Bioavailability) Calculate pharmacokinetic parameters (Clearance, Bioavailability)->End

Caption: Experimental workflow for the in vivo pharmacokinetic study of Compound 19.

Conclusion

Compound 19 is a potent and selective inhibitor of VPS34 with favorable pharmacokinetic properties, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes.[1] Its ability to inhibit autophagy in vivo suggests its potential as a therapeutic agent in diseases where autophagy is dysregulated. Further research is warranted to explore the full therapeutic potential of this compound.

References

Discovery and Synthesis of Anticonvulsant Agent 7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Anticonvulsant Agent 7, also identified as Compound 19. This novel imidazolidine-2,4-dione derivative has demonstrated significant broad-spectrum anticonvulsant activity in preclinical models. This guide details its synthesis, quantitative efficacy in established seizure models, and current understanding of its mechanism of action, presenting the information in a format tailored for researchers and professionals in drug development.

Introduction

The search for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in medicinal chemistry. This compound (Compound 19) emerged from a research program focused on designing hybrid molecules that combine the structural features of imidazolidine-2,4-dione and a morpholine (B109124) moiety.[1] The core hypothesis was that such hybrid structures could exhibit broad-spectrum anticonvulsant activity. Compound 19, chemically named 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, has shown particular promise in preclinical screening.[1]

Discovery and Development

This compound was developed as part of a series of novel hybrid imidazolidine-2,4-dione derivatives. The design strategy involved the synthesis of a focused library of compounds which were then subjected to a battery of in vivo anticonvulsant screening tests.

Synthesis

The synthesis of this compound (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) is achieved through a multi-step process. The general synthetic pathway is outlined below.

G A Starting Materials (e.g., Phenylglycine derivative, Isopropyl ketone) B Synthesis of 5-isopropyl-5-phenylimidazolidine-2,4-dione A->B Cyclization C Aminomethylation Reaction (with Morpholine and Formaldehyde) B->C Intermediate D This compound (Compound 19) C->D Final Product G A This compound B Voltage-gated Sodium Channels A->B No significant interaction C Voltage-gated Calcium Channels A->C No significant interaction D Unknown Molecular Target(s) A->D Binds to / Modulates E Anticonvulsant Effect D->E Leads to G cluster_0 Pre-treatment cluster_1 Seizure Induction cluster_2 Observation and Endpoint A Administer Test Compound (e.g., this compound) B Maximal Electroshock (MES) (High frequency, short duration) A->B C 6 Hz Psychomotor Seizure (Low frequency, long duration) A->C D Absence of Tonic Hindlimb Extension B->D Protection Criterion E Resumption of Normal Behavior within 10s C->E Protection Criterion

References

"Compound 19": A Multifaceted Designation in Chemical and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

The term "Compound 19" is not a unique identifier for a single chemical entity, but rather a designation used for various distinct substances across different research contexts. This ambiguity makes it impossible to provide a singular IUPAC name and CAS number without further clarification. Below is a summary of several different molecules and entities referred to as "Compound 19" in scientific literature and databases.

Identified "Compound 19" Entities

Several distinct chemical compounds have been labeled as "Compound 19" in various publications and databases. The following table summarizes the available information for some of the most clearly identified examples.

Context/ClassIUPAC NameCAS Number
Coronavirus Mpro Inhibitor 2-(2-chlorophenyl)-7-(isoquinolin-4-yl)-5,7-diazaspiro[3.4]octane-6,8-dione2757286-41-0
Solifenacin Related Compound Not Available1427376-05-3
19-Oxotestosterone (8S,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde4075-13-2[1]

Detailed Overviews of Specific "Compound 19" Variants

Coronavirus Mpro Inhibitor

A notable substance referred to as "compound 19" is a synthetic organic molecule identified as a noncovalent inhibitor of the coronavirus main protease (Mpro).[2] This discovery was the result of a virtual screening campaign and subsequent crystallographic screening.[2]

IUPAC Name: 2-(2-chlorophenyl)-7-(isoquinolin-4-yl)-5,7-diazaspiro[3.4]octane-6,8-dione[2] CAS Number: 2757286-41-0[2]

Due to the specificity of this compound in a highly relevant area of research, it is a significant candidate for what a researcher might be looking for when referencing "Compound 19".

Phakellistatin 19

In the field of natural products, "Phakellistatin 19" is a cyclic peptide that has been synthesized and studied for its potential antitumor activities.[3] The biological activity of such complex peptides is often correlated with their specific conformations.[3]

C-19 Analogs of Andrographolide (B1667393)

Research into cancer therapeutics has explored C-19 analogs of andrographolide, a natural product. These compounds have shown antiproliferative activity and are being investigated for their potential to modulate signaling pathways such as Wnt/β-catenin.[4]

C19-Diterpenoid Alkaloids

This is a broad class of natural products with diverse and complex structures.[5][6] These compounds are known for a wide range of biological activities, including anti-inflammatory and analgesic effects.[6] The designation "C19" in this context refers to the number of carbon atoms in the diterpenoid core skeleton.

Solifenacin Related Compound 19

In the context of pharmaceutical impurities and related substances, "Solifenacin Related Compound 19" is identified by the CAS number 1427376-05-3.[7] Solifenacin is a medication used to treat overactive bladder.

19-Oxotestosterone

This is an androstanoid, a type of steroid, and is a metabolite of testosterone.[1]

IUPAC Name: (8S,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde[1] CAS Number: 4075-13-2[1]

"Compound 19" - A Soviet Bioweapons Facility

It is also important to note a non-chemical reference to "Compound 19". This was the designation for a Soviet military facility in Sverdlovsk (now Yekaterinburg) involved in the production of anthrax as a biological weapon.[8][9][10] An accidental release of anthrax spores from this facility in 1979 led to a deadly outbreak.[8][9]

Conclusion

The designation "Compound 19" is ambiguous and refers to multiple, unrelated chemical and biological entities. To provide a detailed technical guide with experimental protocols, quantitative data, and signaling pathway diagrams as requested, the specific "Compound 19" of interest must be identified. Researchers and professionals seeking information should specify the context (e.g., virology, natural products, pharmacology) or provide a unique identifier such as a CAS number or a more specific chemical name to obtain accurate and relevant data. Without this clarification, a comprehensive and accurate technical whitepaper cannot be developed.

References

Unveiling the Mechanism: A Technical Guide to the Target Identification and Validation of a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The quest for novel anticonvulsant therapies is a critical endeavor in neuroscience, driven by the need for more effective and safer treatments for epilepsy. This guide provides an in-depth technical overview of the methodologies employed in the identification and validation of the molecular target for a hypothetical, orally active, broad-spectrum anticonvulsant, herein referred to as "Agent X." The preclinical profile of Agent X, characterized by its efficacy in the maximal electroshock (MES) and 6 Hz psychomotor seizure models, serves as the foundation for the strategic approach detailed in this document. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel central nervous system therapeutics.

Introduction to Agent X: A Promising Preclinical Profile

Agent X represents a significant advancement in anticonvulsant research, demonstrating robust, dose-dependent efficacy in two key preclinical models of seizure. Its activity in the MES test suggests potential therapeutic utility against generalized tonic-clonic seizures.[1] Furthermore, its efficacy in the 6 Hz model, particularly at higher stimulus intensities, indicates a potential to address pharmacoresistant forms of epilepsy, a critical unmet medical need.[2] The initial pharmacological characterization of Agent X is summarized in Table 1.

Parameter Maximal Electroshock (MES) Model 6 Hz Psychomotor Seizure Model Neurotoxicity (Rota-rod Test)
ED50 (mg/kg) 45.639.5 (32 mA)> 200
Protective Index (TD50/ED50) > 4.4> 5.1-
Observed Effect Abolition of tonic hindlimb extensionProtection against psychomotor seizuresMinimal motor impairment at effective doses

Table 1: Preclinical Efficacy and Safety Profile of Agent X. The 50% effective dose (ED50) in the MES and 6 Hz seizure models, along with the protective index calculated from the neurotoxicity assay, highlights the promising therapeutic window of Agent X.

The broad-spectrum activity of Agent X necessitates a comprehensive and multi-faceted approach to elucidate its mechanism of action. The following sections will detail the experimental workflows and methodologies for identifying and validating the molecular target(s) of this novel agent.

Target Identification Strategies for Agent X

The initial phase of target identification for a novel compound with an unknown mechanism of action often employs a combination of affinity-based and activity-based approaches. The logical workflow for this process is depicted in the diagram below.

G cluster_0 Target Identification Workflow cluster_1 Affinity-Based Approaches cluster_2 Activity-Based & Computational Approaches start Agent X (Active in MES & 6 Hz models) affinity_based Affinity-Based Methods start->affinity_based activity_based Activity-Based & Computational Methods start->activity_based candidate_targets Candidate Target List Generation affinity_based->candidate_targets affinity_chromatography Affinity Chromatography-Mass Spectrometry affinity_based->affinity_chromatography chemical_probes Photo-affinity Labeling / Chemical Proteomics affinity_based->chemical_probes activity_based->candidate_targets phenotypic_screening High-Content Phenotypic Screening activity_based->phenotypic_screening computational_modeling In Silico Target Prediction / Molecular Docking activity_based->computational_modeling

Figure 1: Target Identification Workflow for Agent X. A dual-pronged approach combining affinity-based and activity-based methods is employed to generate a robust list of candidate molecular targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of Agent X from a complex biological mixture, such as brain lysate.

  • Immobilization of Agent X:

    • Synthesize a derivative of Agent X containing a linker arm and a reactive functional group suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized Agent X with the sepharose beads to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound ligand.

  • Preparation of Brain Lysate:

    • Homogenize rodent brain tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris and obtain a clear supernatant (proteome).

  • Affinity Pull-Down:

    • Incubate the brain lysate with the Agent X-immobilized beads for several hours at 4°C to allow for protein binding.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a non-active structural analog of Agent X or the linker alone.

  • Elution and Protein Identification:

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the specifically bound proteins by either:

      • Competition with a high concentration of free Agent X.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise protein bands that are present in the Agent X pull-down but absent or significantly reduced in the control.

    • Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.

Target Validation: From Candidate to Confirmed Target

Once a list of candidate targets is generated, a rigorous validation process is essential to confirm which of these are responsible for the anticonvulsant effects of Agent X. This process involves confirming direct engagement, assessing functional modulation, and establishing a causal link between target interaction and therapeutic effect.

G cluster_0 Target Validation Workflow candidate_targets Candidate Targets from Identification Phase target_engagement Target Engagement Assays candidate_targets->target_engagement functional_assays In Vitro Functional Assays target_engagement->functional_assays cellular_assays Cellular & Ex Vivo Assays functional_assays->cellular_assays genetic_validation Genetic Validation cellular_assays->genetic_validation validated_target Validated Target for Agent X genetic_validation->validated_target

Figure 2: Target Validation Workflow. A sequential and iterative process to confirm the biological relevance of candidate targets for Agent X.

Experimental Protocol: Electrophysiological Validation in Brain Slices

Given that Agent X is an anticonvulsant, its target is likely involved in regulating neuronal excitability.[3] Whole-cell patch-clamp electrophysiology in acute brain slices is a powerful technique to assess the functional consequences of Agent X on its putative target in a physiologically relevant context.

  • Preparation of Acute Brain Slices:

    • Anesthetize a rodent and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and mount it on a vibratome.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of a relevant brain region (e.g., hippocampus or cortex).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus) using differential interference contrast (DIC) optics.

    • Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp or current-clamp mode, record baseline synaptic activity (e.g., spontaneous excitatory or inhibitory postsynaptic currents) or intrinsic membrane properties (e.g., firing rate in response to current injection).

  • Pharmacological Manipulation:

    • After establishing a stable baseline recording, perfuse the slice with a known concentration of Agent X.

    • Record the changes in the measured electrophysiological parameters.

    • To confirm the effect is mediated by the putative target, co-apply a known antagonist of that target and observe if the effects of Agent X are blocked.

Potential Signaling Pathways and Mechanisms

Based on the known targets of broad-spectrum anticonvulsants, Agent X could be modulating key pathways involved in neuronal excitability.[3] A likely mechanism involves either the enhancement of inhibitory neurotransmission or the reduction of excitatory neurotransmission.

Hypothesis: Modulation of GABAergic Inhibition

One plausible hypothesis is that Agent X potentiates the function of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain.

G cluster_0 Hypothesized GABAergic Pathway Modulation by Agent X AgentX Agent X GABA_A_Receptor GABA-A Receptor AgentX->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Figure 3: Hypothesized Signaling Pathway for Agent X. Positive allosteric modulation of the GABA-A receptor by Agent X would enhance inhibitory currents, leading to reduced neuronal excitability and an anticonvulsant effect.

Quantitative Data Summary and Interpretation

Throughout the target identification and validation process, quantitative data must be systematically collected and analyzed. Table 2 provides a template for summarizing key findings for a putative target.

Assay Type Parameter Result for Putative Target Interpretation
Binding Assay Binding Affinity (Kd) 150 nMAgent X binds to the target with high affinity.
Functional Assay EC50 / IC50 250 nMAgent X modulates the function of the target at a concentration consistent with its binding affinity.
Electrophysiology % Change in IPSC Amplitude + 75% at 1 µMAgent X significantly enhances inhibitory synaptic transmission.
Genetic Validation Effect in Knockout/Knockdown Loss of Agent X efficacyThe anticonvulsant effect of Agent X is dependent on the presence of the target.

Table 2: Summary of Quantitative Validation Data for a Putative Target of Agent X. This integrated data provides strong evidence for the role of the putative target in mediating the anticonvulsant effects of Agent X.

Conclusion

The systematic approach outlined in this guide, progressing from a promising preclinical profile to a validated molecular target, is fundamental to modern anticonvulsant drug discovery. For a novel compound like Agent X, with demonstrated efficacy in the MES and 6 Hz seizure models, a combination of affinity-based target discovery, rigorous functional validation, and in-depth electrophysiological characterization is paramount. The successful elucidation of its mechanism of action will not only pave the way for its clinical development but also enhance our fundamental understanding of the molecular underpinnings of epilepsy.

References

The Multifaceted Interactions of "Compound 19" with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of various molecules designated as "Compound 19" and their interactions with the 5-hydroxytryptamine (5-HT) receptor family. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological data, experimental methodologies, and cellular signaling pathways associated with these compounds. Due to the independent discovery and naming of multiple distinct molecules as "Compound 19" in scientific literature, this guide is structured to address each compound individually, referencing the specific studies in which they are described.

Compound 19: A High-Affinity 5-HT1A Receptor Agonist with Anxiolytic and Analgesic Properties

One of the most extensively characterized molecules referred to as "Compound 19" is a potent 5-HT1A receptor agonist. This compound has demonstrated significant potential as both an anxiolytic and an analgesic agent in preclinical studies.

Quantitative Data Summary

The binding affinity and functional potency of this Compound 19 at the human 5-HT1A receptor are summarized in the table below.

ParameterValueReceptor Subtype
Binding Affinity (Ki) 0.018 nM5-HT1A
Functional Potency (EC50) 19 nM5-HT1A
Experimental Protocols

The affinity of Compound 19 for the 5-HT1A receptor was determined using a competitive radioligand binding assay.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Incubation: Cell membranes were incubated with a fixed concentration of [³H]-8-OH-DPAT and varying concentrations of the unlabeled Compound 19. The incubation was carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of Compound 19 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The agonist activity of Compound 19 at the 5-HT1A receptor was assessed by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) production. The 5-HT1A receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Cell Line: CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Principle: Cells were first stimulated with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production. The ability of Compound 19 to inhibit this forskolin-stimulated cAMP accumulation was then measured.

  • Protocol:

    • Cells were plated in multi-well plates and allowed to adhere.

    • The cells were then treated with various concentrations of Compound 19 in the presence of a fixed concentration of forskolin.

    • After a specific incubation period (e.g., 30 minutes at 37°C), the reaction was stopped, and the cells were lysed.

    • The intracellular cAMP concentration was determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of Compound 19 that produces 50% of its maximal inhibitory effect on cAMP production (EC50) was determined by fitting the dose-response data to a sigmoidal curve.

The analgesic properties of Compound 19 were evaluated in mice using the formalin test, a model of persistent pain.[1]

  • Animals: Male Swiss albino mice.

  • Procedure:

    • Mice were administered Compound 19 (e.g., 3 mg/kg, intraperitoneally) or vehicle.

    • After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline) was injected into the plantar surface of one hind paw.

    • The animals were then placed in an observation chamber, and the amount of time they spent licking or biting the injected paw was recorded.

    • The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-formalin injection), reflecting inflammatory pain.

  • Data Analysis: The total time spent licking or biting the paw in each phase was compared between the Compound 19-treated group and the vehicle-treated group to determine the analgesic effect. A significant reduction in this behavior indicates antinociceptive activity.[1]

Signaling Pathway and Experimental Workflow

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound_19 Compound 19 5HT1A_R 5-HT1A Receptor Compound_19->5HT1A_R Binds to G_protein Gi/o Protein (αβγ) 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion ATP ATP PKA Protein Kinase A cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Alters phosphorylation

Caption: 5-HT1A Receptor Signaling Pathway

Formalin_Test_Workflow cluster_pretreatment Pre-treatment Phase cluster_pain_induction Pain Induction Phase cluster_observation Observation Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Compound_Administration Administer Compound 19 (or vehicle) Animal_Acclimatization->Compound_Administration Formalin_Injection Inject Formalin into Hind Paw Compound_Administration->Formalin_Injection Place_in_Chamber Place Animal in Observation Chamber Formalin_Injection->Place_in_Chamber Record_Behavior_Phase1 Record Licking/Biting Time (0-5 min) Place_in_Chamber->Record_Behavior_Phase1 Record_Behavior_Phase2 Record Licking/Biting Time (15-30 min) Record_Behavior_Phase1->Record_Behavior_Phase2 Compare_Groups Compare Treatment vs. Vehicle for each phase Record_Behavior_Phase2->Compare_Groups

Caption: Formalin Test Experimental Workflow

Compound 19: A Dual 5-HT1A and 5-HT7 Receptor Ligand

Another distinct "Compound 19" has been identified as a dual ligand for both the 5-HT1A and 5-HT7 receptors, exhibiting low nanomolar binding affinities for both subtypes.

Quantitative Data Summary
ParameterValueReceptor Subtype
Binding Affinity (Ki) 2.3 nM5-HT1A
Binding Affinity (Ki) 7.8 nM5-HT7
Experimental Protocols

The binding affinities of this Compound 19 for the 5-HT1A and 5-HT7 receptors were determined through separate radioligand binding assays, following a protocol similar to the one described above for the 5-HT1A receptor.

  • For 5-HT1A: The assay likely utilized [³H]-8-OH-DPAT as the radioligand and membranes from cells expressing the human 5-HT1A receptor.

  • For 5-HT7: The assay would have employed a selective 5-HT7 radioligand, such as [³H]-5-CT or [³H]-SB-269970, and membranes from cells expressing the human 5-HT7 receptor.

The functional activity of this Compound 19 at the 5-HT7 receptor, which is typically coupled to the Gs protein and stimulates adenylyl cyclase, would be assessed by measuring cAMP accumulation.

  • Cell Line: Cells stably expressing the human 5-HT7 receptor.

  • Assay Principle: The ability of Compound 19 to stimulate cAMP production is measured.

  • Protocol:

    • Cells are incubated with varying concentrations of Compound 19.

    • After a set incubation period, the reaction is stopped, and cells are lysed.

    • Intracellular cAMP levels are quantified using a suitable immunoassay.

  • Data Analysis: The EC50 value is determined from the dose-response curve to quantify the compound's potency as an agonist. To determine if it is an antagonist, its ability to block the cAMP production induced by a known 5-HT7 agonist (like 5-CT) would be measured.

Signaling Pathway Diagram

Dual_5HT_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT7 5-HT7 Receptor Pathway Compound_19 Compound 19 5HT1A_R 5-HT1A Receptor Compound_19->5HT1A_R 5HT7_R 5-HT7 Receptor Compound_19->5HT7_R Gi_protein Gi Protein 5HT1A_R->Gi_protein Activates AC_inhibited Adenylyl Cyclase Gi_protein->AC_inhibited Inhibits cAMP_down ↓ cAMP AC_inhibited->cAMP_down Gs_protein Gs Protein 5HT7_R->Gs_protein Activates AC_activated Adenylyl Cyclase Gs_protein->AC_activated Stimulates cAMP_up ↑ cAMP AC_activated->cAMP_up

Caption: Dual 5-HT1A and 5-HT7 Receptor Interaction

Compound 19: A 5-HT2C Selective Agonist

A different "Compound 19" has been identified as a selective agonist for the 5-HT2C receptor with a preference for Gq signaling.

Quantitative Data Summary
ParameterValueReceptor Subtype
EC50 103 nM5-HT2C
EC50 570 nM5-HT2B
EC50 72 nM5-HT2A
Experimental Protocol

The functional activity of this Compound 19 at 5-HT2 receptors, which are Gq-coupled, is typically assessed by measuring changes in intracellular calcium levels.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Assay Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

  • Protocol:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Varying concentrations of Compound 19 are added to the cells.

    • The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of the fluorescence signal.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound_19 Compound 19 5HT2C_R 5-HT2C Receptor Compound_19->5HT2C_R Binds to Gq_protein Gq Protein 5HT2C_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates targets

Caption: 5-HT2C Receptor Gq Signaling Pathway

Compound 19: A Dual 5-HT6 and D3 Receptor Antagonist

Yet another "Compound 19" is characterized as a dual antagonist of the 5-HT6 and D3 dopamine (B1211576) receptors. This compound showed no significant binding to 5-HT1A, 5-HT2A, or 5-HT7 receptors.

Quantitative Data Summary
ParameterValueReceptor Subtype
Binding Affinity (Ki) 27 nM5-HT6
Binding Affinity (Ki) 30 nMD3
Binding Affinity (Ki) >1000 nM5-HT1A, 5-HT2A, 5-HT7
Experimental Protocols

The binding affinities for 5-HT6 and D3 receptors were determined using competitive radioligand binding assays.

  • For 5-HT6: The assay likely used a specific 5-HT6 radioligand, such as [³H]-LSD or [³H]-SB-258585, with membranes from cells expressing the human 5-HT6 receptor.

  • For D3: A selective D3 radioligand, such as [³H]-spiperone or [³H]-7-OH-DPAT, would be used with membranes from cells expressing the human D3 receptor.

The antagonist properties of this Compound 19 at the 5-HT6 receptor, which is Gs-coupled, were confirmed by its ability to block agonist-induced cAMP production.

  • Cell Line: NG108-15 cells or other cell lines expressing the human 5-HT6 receptor.

  • Assay Principle: The ability of Compound 19 to inhibit the increase in cAMP production stimulated by a known 5-HT6 agonist (e.g., serotonin) is measured.

  • Protocol:

    • Cells are pre-incubated with varying concentrations of Compound 19.

    • A fixed concentration of a 5-HT6 agonist is then added to stimulate cAMP production.

    • After incubation, cells are lysed, and intracellular cAMP levels are quantified.

  • Data Analysis: The IC50 value is determined, representing the concentration of Compound 19 that inhibits 50% of the agonist-induced cAMP response.

Signaling Pathway Diagram

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT6 Agonist 5HT6_R 5-HT6 Receptor Agonist->5HT6_R Binds and Activates Compound_19 Compound 19 (Antagonist) Compound_19->5HT6_R Binds and Blocks Gs_protein Gs Protein 5HT6_R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Increases conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates targets

Caption: 5-HT6 Receptor Gs Signaling Pathway (Antagonism)

This guide highlights the importance of precise molecular identification when referring to "Compound 19" in the context of 5-HT receptor research. The diverse pharmacological profiles of these distinct molecules underscore the complexity and richness of serotonin (B10506) receptor pharmacology and the ongoing efforts to develop selective and potent ligands for therapeutic applications.

References

Serotonergic Receptor Affinity of Anticonvulsant Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinities of select anticonvulsant agents for serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the serotonergic activity of these compounds. This document summarizes quantitative binding data, details common experimental methodologies, and illustrates key signaling pathways.

Recent research has highlighted the significant role of the serotonergic system in the pathophysiology of epilepsy and the mechanism of action of certain anticonvulsant drugs. While traditional antiepileptic drugs, such as valproate, phenytoin, and carbamazepine, do not typically exert their effects through direct interaction with serotonin receptors, a newer class of therapeutics and investigational compounds have demonstrated notable affinity for various 5-HT receptor subtypes.[1] Understanding these interactions is crucial for the development of novel therapeutic strategies for seizure disorders.

This guide focuses on agents known for their serotonergic properties, including fenfluramine (B1217885) and its active metabolite norfenfluramine, lorcaserin, and cannabidiol (B1668261) (CBD).

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical measure of its potency and potential for therapeutic efficacy and off-target effects. The following tables summarize the equilibrium dissociation constants (Ki) for fenfluramine, norfenfluramine, lorcaserin, and cannabidiol at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT Receptor SubtypeBinding Affinity (Ki, nM)
Fenfluramine 5-HT1A3730[2]
5-HT1DAgonist activity noted[3][4]
5-HT2AAgonist activity noted[3][4]
5-HT2BWeak binding affinity[1]; Agonist activity noted[3][4]
5-HT2CWeak binding affinity[1]; Agonist activity noted[3][4]
Norfenfluramine 5-HT2AModerate binding affinity[1]
5-HT2BHigh binding affinity[1]
5-HT2CHigh binding affinity[1]
Lorcaserin 5-HT1A700[5]
5-HT2A112[5]
5-HT2B174 (antagonist)[6]
5-HT2C15[5][7]
Cannabidiol (CBD) 5-HT1A~31,600 (pKi ≈ 4.5)[8]
5-HT2ABinds directly to the receptor[9]

Note: Data is compiled from multiple sources and experimental conditions may vary. "Agonist activity noted" indicates that the source material confirmed agonistic effects without providing a specific Ki value.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities is predominantly achieved through radioligand binding assays. This competitive assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.

I. Membrane Preparation
  • Cell Culture and Harvesting : Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin receptor subtype of interest are cultured to near confluence. The cells are then washed with phosphate-buffered saline (PBS) and harvested.

  • Homogenization : The harvested cells are suspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation : The cell suspension is homogenized and then centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing and Storage : The membrane pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[10]

II. Competition Binding Assay
  • Incubation : The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • A fixed volume of the prepared cell membranes.

    • A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

    • Varying concentrations of the unlabeled test compound (e.g., fenfluramine).

  • Equilibration : The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10][11]

  • Termination and Filtration : The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the bound radioligand from the unbound. The filters are then washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

III. Data Analysis
  • IC50 Determination : The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A non-linear regression analysis is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Ki Calculation : The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.[11]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation homogenization->centrifugation storage Membrane Storage (-80°C) centrifugation->storage incubation Incubation: Membranes + Radioligand + Test Compound storage->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki G Agent 5-HT1A Agonist (e.g., CBD) Receptor 5-HT1A Receptor Agent->Receptor G_protein Gi/o Protein Receptor->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP produces Inhibition Decreased Neuronal Excitability cAMP->Inhibition reduction leads to K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion K_ion->Inhibition G Agent 5-HT2 Agonist (e.g., Norfenfluramine) Receptor 5-HT2 Receptor Agent->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 ↑ Intracellular Ca2+ ER->Ca2 releases Ca2->PKC activates Response Modulation of Neuronal Excitability PKC->Response

References

In Vitro Characterization of Compound 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Compound 19, a novel benzoxazole (B165842) derivative. The information presented herein is intended to support further research and development efforts by providing key quantitative data, detailed experimental methodologies for its characterization, and a visual representation of its proposed mechanism of action. Compound 19 has been identified as a potent agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors, with nanomolar affinity for both subtypes.

Data Presentation

The binding affinity of Compound 19 for sigma-1 and sigma-2 receptors was determined through competitive radioligand binding assays. The inhibitor constant (Kᵢ) values, which indicate the concentration of the compound required to inhibit 50% of radioligand binding, are summarized below. A lower Kᵢ value signifies a higher binding affinity.

Target ReceptorKᵢ (nM)Radioligand Used (Representative)
Sigma-1 (σ1)1.27--INVALID-LINK---Pentazocine
Sigma-2 (σ2)7.9[³H]-DTG (in the presence of (+)-pentazocine to mask σ1 sites)

Table 1: Binding Affinity of Compound 19 for Sigma Receptors.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways for sigma-1 and sigma-2 receptor agonism, as well as a general workflow for the in vitro characterization of a compound like Compound 19.

experimental_workflow Experimental Workflow for In Vitro Characterization cluster_0 Binding Affinity cluster_1 Cellular Activity cluster_2 Data Analysis b1 Sigma-1 Radioligand Assay d1 Calculate Ki Values b1->d1 b2 Sigma-2 Radioligand Assay b2->d1 c1 Cytotoxicity Assay (MTT) d2 Determine IC50/EC50 c1->d2 c2 Apoptosis Assay (Caspase-3/7) c2->d2

General workflow for characterizing Compound 19.

sigma1_pathway Sigma-1 Receptor Agonist Signaling Pathway cluster_ER Endoplasmic Reticulum (MAM) cluster_cyto Cytosol / Mitochondria s1r_bip σ1R-BiP Complex (Inactive) s1r_active σ1R (Active Chaperone) s1r_bip->s1r_active Dissociation of BiP ip3r IP3R s1r_active->ip3r Stabilizes er_stress Modulation of ER Stress s1r_active->er_stress ca_signal Ca2+ Signaling ip3r->ca_signal Regulates Ca2+ flux to Mitochondria cell_survival Promotion of Cell Survival er_stress->cell_survival ca_signal->cell_survival compound19 Compound 19 (Agonist) compound19->s1r_bip Binds

Proposed signaling cascade for Sigma-1 agonism.

sigma2_pathway Sigma-2 Receptor Agonist-Induced Apoptosis compound19 Compound 19 (Agonist) s2r σ2 Receptor (TMEM97) compound19->s2r Binds unknown Downstream Effectors (e.g., Sphingolipid modulation, Ca2+ signaling) s2r->unknown caspase_cascade Caspase-3/7 Activation unknown->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Proposed pathway for Sigma-2 agonist-induced apoptosis.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize Compound 19. These are based on standard methodologies in the field.

Sigma Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Compound 19 for σ1 and σ2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).[1][2]

  • Radioligands: --INVALID-LINK---Pentazocine for σ1 assays; [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 assays.[1][2]

  • Masking Agent (for σ2 assay): (+)-Pentazocine.[1]

  • Non-specific Binding Agent: Haloperidol (B65202).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: Compound 19, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation Counter and Fluid.

Protocol for σ1 Receptor Binding Assay:

  • In a 96-well plate, combine assay buffer, a single concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of Compound 19 (e.g., 0.1 nM to 10 µM).[2]

  • Add membrane homogenate (approx. 300 µg protein) to initiate the binding reaction.

  • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of haloperidol (e.g., 10 µM) instead of Compound 19.

  • Incubate the plate at 37°C for 90-120 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of Compound 19 and determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol for σ2 Receptor Binding Assay:

  • The protocol is similar to the σ1 assay, with the following modifications:

  • The radioligand used is [³H]-DTG (e.g., 5 nM).[3]

  • To prevent [³H]-DTG from binding to σ1 sites, a masking concentration of unlabeled (+)-pentazocine (e.g., 100 nM) is added to all wells.[1][3]

  • Incubation is typically performed at room temperature for 120 minutes.[3]

  • Data analysis is performed as described for the σ1 assay.

Cell Viability / Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Compound 19 on the viability and metabolic activity of MCF-7 human breast cancer cells.

Materials:

  • Cell Line: MCF-7 cells.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS); Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Equipment: 96-well flat-bottom plates; multi-channel pipette; plate reader (spectrophotometer).

Protocol:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of Compound 19 in culture medium and add them to the wells. Include vehicle-only controls.

  • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

Apoptosis Assay (Caspase-3/7 Activity)

Objective: To determine if the cytotoxicity induced by Compound 19 in MCF-7 cells is mediated by the activation of effector caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cell Line: MCF-7 cells.

  • Reagents: A commercial luminescent or fluorescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7). These kits typically contain a specific caspase-3/7 substrate (e.g., containing the DEVD sequence) and a buffer system.

  • Equipment: Opaque-walled 96-well plates (for luminescence assays); plate reader capable of measuring luminescence or fluorescence.

Protocol (based on a typical "add-mix-measure" kit):

  • Seed MCF-7 cells in an opaque-walled 96-well plate at a density optimized for the assay (e.g., 10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of Compound 19 and appropriate controls (vehicle control, positive control inducer of apoptosis).

  • Incubate for a predetermined time (e.g., 24-48 hours) to allow for the induction of apoptosis.

  • Allow the plate and the caspase assay reagent to equilibrate to room temperature.

  • Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL). The reagent typically contains lysis agents and the caspase substrate.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

  • Analyze the data to determine the fold-increase in caspase activity compared to the vehicle-treated control cells.

References

Methodological & Application

Application Notes: Synthesis of Lamotrigine, an Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lamotrigine (B1674446) is an anticonvulsant drug belonging to the phenyltriazine class, used in the treatment of epilepsy and as a mood stabilizer in bipolar disorder.[1][2][3] Its mechanism of action is not entirely understood but is believed to involve the inhibition of voltage-sensitive sodium and calcium channels, which in turn stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate.[1][4][5][6][] This document provides a detailed protocol for the chemical synthesis of Lamotrigine, identified by its IUPAC name: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine.[2][3] The described synthesis is a common route involving the cyclization of a key intermediate.

Chemical Reaction Overview

The synthesis of Lamotrigine typically proceeds in two main stages. The first stage involves the formation of an acyl cyanide, 2,3-dichlorobenzoyl cyanide, from 2,3-dichlorobenzoyl chloride. The second stage is a condensation reaction between the acyl cyanide and aminoguanidine (B1677879), followed by an intramolecular cyclization to form the final 1,2,4-triazine (B1199460) ring structure of Lamotrigine.[1] Variations in the final cyclization step, particularly regarding the pH of the reaction medium (acidic, basic, or neutral), can influence the yield and purity of the final product.[8]

Experimental Data Summary

The following table summarizes the key quantitative data for the synthesis of Lamotrigine, based on a representative protocol.

StepReactantsSolventConditionsProductYield (%)Purity (HPLC)
1. Intermediate Formation 2,3-Dichlorobenzoyl cyanide, Aminoguanidine bicarbonate, Methane (B114726) sulfonic acid, Phosphorus pentoxide-Room Temperature, 15-30 hrs2-(2,3-dichlorophenyl)-2-(aminoguanidine)-acetonitrile monomesylate~75-85%N/A
2. Cyclization 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile intermediateMethanol (B129727)Reflux, 15 hrs (Neutral pH)Lamotrigine (crude)~85-90%>99%
3. Purification Crude LamotrigineIsopropanol (B130326)/WaterRecrystallizationLamotrigine (anhydrous)>90%>99.9%

Detailed Synthesis Protocol

This protocol details a common and scalable method for the synthesis of Lamotrigine.

Materials and Equipment:

  • 2,3-Dichlorobenzoyl cyanide

  • Aminoguanidine bicarbonate

  • Phosphorus pentoxide

  • Methane sulfonic acid

  • Potassium carbonate

  • Methanol

  • Isopropanol

  • Deionized Water

  • Activated Carbon

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Part 1: Synthesis of the Intermediate 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile [9]

  • Reagent Preparation: Prepare the condensing reagent by dissolving phosphorus pentoxide in methane sulfonic acid (e.g., in a 1:9 molar ratio). Stir the mixture for approximately two hours at room temperature.

  • Reaction: To the prepared reagent, add aminoguanidine bicarbonate. Subsequently, add 2,3-dichlorobenzoyl cyanide to the mixture.

  • Incubation: Stir the reaction mass at room temperature for 15-30 hours.

  • Isolation: Quench the reaction by adding the mass to water at a temperature between 20-40°C. The intermediate salt, 2-(2,3-dichlorophenyl)-2-(aminoguanidine)-acetonitrile monomesylate, will precipitate.

  • Filtration: Filter the precipitated solid and wash with water. This intermediate is typically used directly in the next step.

Part 2: Cyclization to Lamotrigine [8][9]

  • Reaction Setup: Suspend the intermediate from Part 1 in methanol (e.g., 500 g in 9.0 L) in a suitable reaction flask equipped with a reflux condenser.

  • Dissolution: Stir the suspension at reflux temperature (approx. 63-65°C) for about 2 hours until a clear solution is obtained. This protocol proceeds under neutral pH conditions, which has been shown to minimize certain impurities.[8]

  • Decolorization: Add activated carbon (e.g., 10.0 g) to the solution and continue stirring at reflux for 15 minutes.

  • Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.

  • Cyclization: Heat the filtrate back to reflux and maintain this temperature for approximately 15 hours. Monitor the reaction progress by HPLC.

  • Crystallization: After the reaction is complete, cool the mixture to 10°C and stir for 1 hour to induce crystallization of the product.

  • Isolation: Filter the solid product and wash it with chilled methanol.

  • Drying: Dry the product under vacuum at 70-75°C to yield crude Lamotrigine.

Part 3: Purification by Recrystallization [9]

  • Dissolution: Take the crude Lamotrigine and dissolve it in a mixture of isopropanol and water (e.g., 9:1 ratio) at reflux temperature until the solution is clear.

  • Carbon Treatment: Add activated carbon to the solution and reflux for 1 hour.

  • Filtration: Filter the hot solution through a hyflow bed to remove the carbon.

  • Crystallization: Cool the filtrate to induce crystallization. The product can be isolated as anhydrous Lamotrigine.[9]

  • Drying: Filter the purified solid and dry it under vacuum at approximately 65°C for 15-20 hours.

Visualizations

Synthesis Pathway of Lamotrigine

Synthesis_of_Lamotrigine A 2,3-Dichlorobenzoyl Chloride B 2,3-Dichlorobenzoyl Cyanide A->B + CuCN C Aminoguanidine Bicarbonate D Intermediate: 2-(2,3-dichlorophenyl)-2- (guanidinylamino)acetonitrile B->D + P₂O₅ / CH₃SO₃H (Condensation) C->D + P₂O₅ / CH₃SO₃H (Condensation) E Lamotrigine D->E Reflux in Methanol (Cyclization) Lamotrigine_Workflow start Start step1 Condensation of 2,3-Dichlorobenzoyl Cyanide and Aminoguanidine start->step1 step2 Isolate Intermediate step1->step2 step3 Cyclization in Methanol (Reflux) step2->step3 step4 Cool & Crystallize Crude Product step3->step4 step5 Filter & Dry step4->step5 step6 Recrystallization from Isopropanol/Water step5->step6 end Final Product: Purified Lamotrigine step6->end

References

Application Notes and Protocols for "Compound 19" Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Compound 19" is a non-specific identifier used in various research publications to refer to different chemical entities. The information presented herein is a compilation from multiple, unrelated studies. Researchers must verify the specific "Compound 19" being referenced in their work and consult the original publications for complete details.

These application notes provide an overview of administration routes and pharmacokinetic data for several distinct molecules, each referred to as "Compound 19" in its respective study. The protocols are intended to guide researchers in designing and executing preclinical studies in rats.

Compound 19: A V1A Receptor Antagonist

This compound, a 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivative, has been evaluated for its vasopressin V1A receptor antagonist activity in rats.[1]

Data Presentation

Table 1: Administration and Efficacy Data for V1A Receptor Antagonist (Compound 19)

Administration RouteDoseSpeciesEffectID50Reference
Intravenous (IV)-Pithed RatsAntagonized AVP-induced increase in diastolic blood pressure0.695 mg/kg[1]
Oral (PO)1, 10, 100 mg/kgConscious RatsDose-dependently antagonized AVP-induced increase in diastolic blood pressure-[1]
Experimental Protocols

Protocol 1: Intravenous Administration in Pithed Rats

Objective: To determine the in vivo efficacy of Compound 19 in antagonizing the effects of arginine vasopressin (AVP).

Materials:

  • Compound 19

  • Vehicle (e.g., saline, DMSO/saline solution)

  • Arginine Vasopressin (AVP)

  • Anesthetic agent

  • Male Sprague-Dawley rats

  • Surgical instruments for pithing

  • Blood pressure monitoring equipment

Procedure:

  • Anesthetize the rats according to standard laboratory procedures.

  • Perform the pithing procedure to eliminate central nervous system influences on blood pressure.

  • Insert a cannula into a femoral vein for intravenous administration and a cannula into a carotid artery for blood pressure monitoring.

  • Allow the animal's blood pressure to stabilize.

  • Administer a bolus of AVP (30 mU/kg) intravenously to induce an increase in diastolic blood pressure (DBP).

  • Once the DBP response to AVP is stable and reproducible, administer Compound 19 intravenously at varying doses.

  • Challenge with AVP again and record the change in the DBP response.

  • Calculate the dose of Compound 19 required to inhibit the AVP-induced DBP response by 50% (ID50).[1]

Protocol 2: Oral Administration in Conscious Rats

Objective: To evaluate the oral activity and duration of action of Compound 19.

Materials:

  • Compound 19

  • Vehicle suitable for oral gavage (e.g., 0.5% methylcellulose)

  • Arginine Vasopressin (AVP)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood pressure monitoring equipment (e.g., tail-cuff method)

Procedure:

  • Acclimatize conscious rats to the blood pressure measurement apparatus.

  • Administer Compound 19 orally via gavage at doses of 1, 10, and 100 mg/kg.[1]

  • At various time points post-administration (e.g., 1, 2, 4, 8 hours), measure the baseline diastolic blood pressure.

  • Administer a subcutaneous or intravenous challenge of AVP.

  • Measure the peak increase in DBP following the AVP challenge.

  • The antagonist effect is determined by the reduction in the AVP-induced pressor response compared to vehicle-treated control animals. The effect of the 10 mg/kg dose was observed to last for at least 8 hours.[1]

Experimental Workflow Diagram

G cluster_iv Intravenous (IV) Protocol cluster_po Oral (PO) Protocol iv_start Anesthetize & Pith Rat iv_cannulate Cannulate Vein & Artery iv_start->iv_cannulate iv_stabilize Stabilize Blood Pressure iv_cannulate->iv_stabilize iv_avp1 Administer AVP (30 mU/kg) iv_stabilize->iv_avp1 iv_admin Administer IV Compound 19 iv_avp1->iv_admin iv_avp2 Re-challenge with AVP iv_admin->iv_avp2 iv_measure Measure DBP Response iv_avp2->iv_measure iv_calc Calculate ID50 iv_measure->iv_calc po_acclimate Acclimatize Conscious Rat po_admin Administer PO Compound 19 po_acclimate->po_admin po_wait Time Points (1-8 hr) po_admin->po_wait po_avp Challenge with AVP po_wait->po_avp po_measure Measure DBP Response po_avp->po_measure po_analyze Determine Duration of Action po_measure->po_analyze

Caption: Workflow for IV and PO administration of V1A antagonist.

Compound 19: A Quinoline (B57606) Analogue Antiviral

This compound was evaluated for its pharmacokinetic properties in Sprague-Dawley rats as part of the development of antivirals against Enterovirus D68.[2]

Data Presentation

Table 2: Pharmacokinetic Parameters of Quinoline Analogue (Compound 19) in SD Rats

RouteDoseT½ (h)Tmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Bioavailability (F%)Clearance (Cl) (mL/min/kg)Reference
IV1 mg/kg1.92----64 ± 13.1[2]
PO5 mg/kg1.211 ± 0--23.9%-[2]
Experimental Protocols

Protocol 3: Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of Compound 19 following intravenous and oral administration.

Materials:

  • Compound 19

  • Vehicle for IV administration (e.g., 5% DMSO/95% HP-β-CD in water)[2]

  • Vehicle for PO administration (e.g., 5% DMSO/5% Solutol HS-15/90% water)[2]

  • Male Sprague-Dawley rats (6-9 weeks old)

  • Cannulation supplies (for jugular vein)

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast rats overnight prior to dosing but allow access to water.

  • For Intravenous (IV) Administration:

    • Administer a single 1 mg/kg dose of Compound 19 via the tail vein or a cannula.[2]

    • Collect blood samples (approx. 0.15 mL) from the jugular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • For Oral (PO) Administration:

    • Administer a single 5 mg/kg dose of Compound 19 via oral gavage.[2]

    • Collect blood samples at the same or similar time points as the IV group.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of Compound 19 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (T½, Tmax, Cmax, AUC, F%, Cl) using non-compartmental analysis software.

Experimental Workflow Diagram

G cluster_iv IV Dosing cluster_po PO Dosing start Fast Rats Overnight iv_dose Administer 1 mg/kg IV start->iv_dose po_dose Administer 5 mg/kg PO start->po_dose collect_blood Collect Blood Samples (0-24h) iv_dose->collect_blood po_dose->collect_blood process_samples Centrifuge & Separate Plasma collect_blood->process_samples store Store Plasma at -80°C process_samples->store analyze LC-MS/MS Analysis store->analyze calculate Calculate PK Parameters analyze->calculate

Caption: Pharmacokinetic study workflow for a quinoline analogue.

Compound 19: A Benzocoumarin-Stilbene Hybrid

This compound was investigated as a DNA ligase I inhibitor with anti-tumor activity, and its pharmacokinetic profile was assessed in rats.[3]

Data Presentation

Table 3: Pharmacokinetic Parameters of Benzocoumarin-Stilbene Hybrid (Compound 19) in Rats

RouteDoseT½ (h)Tmax (h)Cmax (ng/mL)AUC(0-t) (hr*ng/mL)Bioavailability (F%)Reference
IV5 mg/kg19.25 ± 11.75-325.30 ± 101.88 (at 5 min)457.15 ± 130.59-[3]
PO50 mg/kg22.77 ± 4.690.513.38 ± 2.92341.57 ± 18.647.85 ± 0.65%[3]
Experimental Protocols

Protocol 4: Pharmacokinetic Study of a DNA Ligase I Inhibitor

Objective: To determine the pharmacokinetic profile of Compound 19 following intravenous and oral administration in rats.

Materials:

  • Compound 19

  • Appropriate vehicles for IV and PO administration

  • Male Sprague-Dawley rats

  • Surgical supplies for cannulation (optional)

  • Blood collection tubes

  • Analytical instrumentation (e.g., HPLC or LC-MS/MS)

Procedure:

  • Divide rats into two groups: IV administration and PO administration.

  • Fast the animals overnight before dosing.

  • For Intravenous (IV) Administration:

    • Administer a single dose of 5 mg/kg of Compound 19.[3]

    • Collect blood samples at predetermined time points, starting as early as 5 minutes post-dose to capture the initial high concentration.[3]

  • For Oral (PO) Administration:

    • Administer a single dose of 50 mg/kg of Compound 19 by oral gavage.[3]

    • Collect blood samples at various time points, ensuring a sample is taken at the expected Tmax of 0.5 hours.[3]

  • Sample Processing and Analysis:

    • Process blood to obtain plasma and store frozen until analysis.

    • Quantify the concentration of Compound 19 in plasma using a validated analytical method.

  • Data Analysis:

    • Use non-compartmental analysis to calculate the pharmacokinetic parameters listed in Table 3.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Compound 19: An Agent for Collagen-Induced Arthritis

This compound was evaluated for its anti-arthritic effects in a rat model of collagen-induced arthritis (CIA).[4]

Data Presentation

Table 4: Administration Protocol for Anti-Arthritic Agent (Compound 19)

RouteDoseSpeciesDosing RegimenTherapeutic EffectReference
Intraperitoneal (IP)5 mg/kg and 30 mg/kgWistar RatsDailyDose-dependent alleviation of foot swelling and reduction in arthritis score[4]
Experimental Protocols

Protocol 5: Intraperitoneal Administration in a CIA Rat Model

Objective: To assess the therapeutic efficacy of Compound 19 in a rat model of chronic inflammation.

Materials:

  • Compound 19

  • Vehicle for IP injection (e.g., sterile saline, PBS with a solubilizing agent)

  • Type II collagen

  • Freund's Incomplete Adjuvant (IFA)

  • Male Wistar rats

  • Syringes and needles for immunization and IP injection

Procedure:

  • Induction of Arthritis:

    • Induce arthritis in Wistar rats by immunization with an emulsion of type II collagen and IFA on Day 0.[4]

    • Administer a booster immunization on Day 7.[4]

  • Treatment Protocol:

    • Upon the appearance of clinical signs of arthritis (e.g., paw swelling), randomize animals into treatment groups.

    • Administer Compound 19 via intraperitoneal (IP) injection daily at doses of 5 mg/kg and 30 mg/kg.[4]

    • A vehicle control group and a positive control group (e.g., Methotrexate at 0.3 mg/kg) should be included.[4]

  • Efficacy Assessment:

    • Monitor animals regularly for body weight changes.

    • Measure paw volume (plethysmometry) and assess clinical arthritis scores every two days to evaluate the severity of inflammation.

    • Continue treatment until the experimental endpoint (e.g., Day 28).

  • Endpoint Analysis:

    • At the end of the study, perform histological analysis of the joint tissues to assess inflammation, pannus formation, and cartilage/bone erosion.

Experimental Workflow Diagram

G day0 Day 0: Induce Arthritis (Collagen + IFA) day7 Day 7: Booster Immunization day0->day7 onset Onset of Clinical Signs day7->onset randomize Randomize into Groups onset->randomize treat Daily IP Treatment: - Vehicle - Cmpd 19 (5 mg/kg) - Cmpd 19 (30 mg/kg) - MTX (0.3 mg/kg) randomize->treat monitor Monitor Every 2 Days: - Body Weight - Arthritis Score - Paw Swelling treat->monitor Daily until Endpoint end Day 28: Endpoint monitor->end histology Histological Analysis of Joints end->histology

Caption: Workflow for testing an anti-arthritic agent in a CIA rat model.

Other "Compound 19" Examples

  • PI3Kδ Inhibitor: Identified as an orally bioavailable compound but was not well-tolerated in a 7-day rat toxicity study.[5]

  • Piperazine Derivative: Demonstrated an oral bioavailability of 35.4% in rats at a 10 mg/kg dose.[6]

  • Deuterated Apalutamide Analogue: Showed improved pharmacokinetic parameters (1.8-fold higher Cmax, doubled AUC) after oral administration in rats compared to the non-deuterated version.[7]

  • Aromatic Diamidoxime Prodrug: Evaluated via both intravenous and oral administration in rats for 14 days, but showed little to no activity.[8]

These examples highlight the diverse applications and administration routes for compounds that have been designated "Compound 19" in the literature. Researchers are strongly advised to refer to the specific publication of interest to obtain detailed protocols and data relevant to their work.

References

Application Notes and Protocols for Anticonvulsant Agent 7 (Phenytoin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticonvulsant Agent 7, exemplified here by the well-characterized drug Phenytoin, is a cornerstone in the management of epilepsy. Its primary mechanism of action involves the modulation of neuronal excitability, making it a critical tool for controlling seizures.[1][2] These application notes provide a detailed overview of the electrophysiological properties of Phenytoin and standardized protocols for its evaluation. Phenytoin is an anti-epileptic drug that primarily acts by blocking voltage-gated sodium channels.[1][3][4] This action is use-dependent, meaning it preferentially affects neurons that are firing at high frequencies, a characteristic of epileptic seizures.[1] By stabilizing the inactive state of these channels, Phenytoin reduces the repetitive firing of action potentials without significantly affecting normal neuronal activity.[1][3][4]

Data Presentation

Table 1: Effects of this compound (Phenytoin) on Neuronal Firing
ParameterControlThis compound (Phenytoin)Description
Firing Frequency High-frequency, sustained firing in response to strong depolarizationSignificantly decreasedPhenytoin effectively suppresses sustained high-frequency firing of action potentials, a hallmark of its anticonvulsant activity.[1][5]
Action Potential Peak Normal amplitudeSignificantly decreasedA reduction in the peak potential of action potentials is observed with Phenytoin application.[5]
Spontaneous Excitatory Postsynaptic Currents (sEPSCs) Baseline frequency and amplitudeReduced frequency of high-amplitude sEPSCsPhenytoin demonstrates a more pronounced inhibitory effect on hyper-exciting excitatory postsynaptic currents.[5]
Table 2: Effects of this compound (Phenytoin) on Voltage-Gated Sodium Channels
ParameterControlThis compound (Phenytoin)Description
Sodium Current (INa) Amplitude Normal amplitudeDose-dependent reduction (IC50 ≈ 16.8 µM)Phenytoin inhibits the inward sodium current in a concentration-dependent manner.[5]
Steady-State Inactivation (h∞) Baseline voltage dependenceHyperpolarizing shift of ~5mVPhenytoin shifts the voltage-dependence of steady-state inactivation to more negative potentials, indicating stabilization of the inactivated state.[6]
Recovery from Inactivation Normal time courseProlongedBy stabilizing the inactivated state, Phenytoin slows the recovery of sodium channels, reducing their availability for subsequent action potentials.[3][4]
Use-Dependent Block Minimal block at low frequenciesSignificant block at high frequenciesThe inhibitory effect of Phenytoin on sodium currents is more pronounced with repetitive stimulation at higher frequencies.[1][5]

Mechanism of Action

The primary mechanism of action for this compound (Phenytoin) is the voltage- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[1] During a seizure, neurons undergo prolonged periods of depolarization and fire action potentials at a high frequency. This leads to an accumulation of VGSCs in the inactivated state. Phenytoin preferentially binds to and stabilizes this inactivated state of the channel.[3][4] This stabilization slows the recovery of the channels to the closed (resting) state, thereby reducing the number of available channels that can open in response to a subsequent depolarization. This effectively dampens the sustained high-frequency firing that is characteristic of seizures, while having a lesser effect on normal, lower-frequency neuronal activity.[1]

cluster_Neuron Presynaptic Neuron cluster_Drug This compound (Phenytoin) cluster_Outcome Therapeutic Effect AP_prop High-Frequency Action Potentials VGSC_open Voltage-Gated Na+ Channels (Open) AP_prop->VGSC_open Activates Na_influx Na+ Influx VGSC_open->Na_influx VGSC_inactive Voltage-Gated Na+ Channels (Inactive) VGSC_open->VGSC_inactive Inactivates Depolarization Depolarization Na_influx->Depolarization Depolarization->AP_prop Positive Feedback VGSC_inactive->VGSC_open Recovery Inhibited Reduced_Firing Reduced High-Frequency Neuronal Firing Phenytoin Phenytoin Phenytoin->VGSC_inactive Binds to and Stabilizes Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression

Mechanism of action for this compound (Phenytoin).

Experimental Protocols

Protocol 1: Assessing Neuronal Excitability using Current-Clamp Recording

This protocol details the procedure for evaluating the effect of this compound on the firing properties of neurons using the whole-cell current-clamp technique.

1. Cell Preparation:

  • Plate primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line on coverslips a few days prior to recording.

  • Ensure cultures are healthy and have formed synaptic connections.

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with carbogen (B8564812) (95% O2 / 5% CO2).[7]

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 10 HEPES, and 0.5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7]

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF at a rate of 1.5-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch with a brief pulse of strong suction to achieve whole-cell configuration.

  • Switch the amplifier to current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps (e.g., from -100 pA to +400 pA in 50 pA increments, 500 ms (B15284909) duration) to elicit action potentials.

  • After establishing a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 10-100 µM Phenytoin).

  • Repeat the current injection protocol to assess the effect of the compound on neuronal firing.

4. Data Analysis:

  • Measure the number of action potentials (spikes) at each current step to generate a frequency-current (F-I) plot.

  • Analyze changes in action potential threshold, amplitude, and width.

  • Compare the F-I plots and action potential parameters before and after drug application.

Protocol 2: Characterizing Effects on Voltage-Gated Sodium Channels using Voltage-Clamp Recording

This protocol is designed to investigate the effects of this compound on the biophysical properties of voltage-gated sodium channels.

1. Cell Preparation and Solutions:

  • Use cells expressing a high density of voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific sodium channel subtype, or primary neurons).

  • External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, other ionic currents can be blocked (e.g., with Cd2+ for calcium channels and TEA for potassium channels).

  • Internal Solution (in mM): 135 CsCl, 30 CsOH, 2 Mg-ATP, 5 EGTA, and 10 HEPES. Adjust pH to 7.4 with CsOH. Cesium is used to block potassium channels from the inside.[8]

2. Recording Procedure:

  • Establish a whole-cell voltage-clamp recording as described in Protocol 1.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed state.

3. Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From the holding potential, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments, 50 ms duration) to elicit sodium currents.

  • Steady-State Inactivation: From the holding potential, apply a series of prepulses of varying voltages (e.g., from -120 mV to 0 mV in 10 mV increments, 500 ms duration) followed by a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of available channels.

  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive reduction in the peak sodium current.

4. Data Analysis:

  • Plot the peak sodium current as a function of the test potential to generate an I-V curve.

  • Normalize the peak current during the test pulse and plot it against the prepulse potential to determine the voltage-dependence of steady-state inactivation. Fit the data with a Boltzmann function to calculate the half-inactivation voltage (V1/2).

  • For use-dependent block, normalize the peak current of each pulse in the train to the first pulse and plot this ratio against the pulse number for each frequency.

Experimental Workflow Visualization

cluster_Setup Experimental Setup cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Cell_Prep Cell Preparation (Neurons or Cell Lines) Giga_Seal Form Gigaohm Seal Cell_Prep->Giga_Seal Solution_Prep Prepare Solutions (aCSF, Intracellular) Solution_Prep->Giga_Seal Pipette_Pull Pull Recording Pipettes Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Drug_App Apply Anticonvulsant Agent 7 Baseline->Drug_App Post_Drug Record Post-Drug Activity Drug_App->Post_Drug Current_Clamp Current-Clamp Analysis (Firing Rate, AP Properties) Post_Drug->Current_Clamp Voltage_Clamp Voltage-Clamp Analysis (I-V, Inactivation, Use-Dependence) Post_Drug->Voltage_Clamp Comparison Compare Pre- and Post-Drug Data Current_Clamp->Comparison Voltage_Clamp->Comparison

Workflow for electrophysiological assessment of this compound.

References

Application Notes and Protocols for "Compound 19" in MES and 6 Hz Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "Compound 19," a novel investigational agent, in two standard murine models of epilepsy: the Maximal Electroshock (MES) seizure model and the 6 Hz seizure model. The MES model is a well-established paradigm for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2][3][4] The 6 Hz model is considered a model of therapy-resistant partial seizures and is particularly useful for identifying compounds with novel mechanisms of action.[5][6] These protocols are designed to guide researchers in assessing the anticonvulsant efficacy and potential neurotoxicity of "Compound 19."

Data Presentation: Efficacy and Neurotoxicity of Compound 19

The following tables summarize the hypothetical anticonvulsant activity and neurotoxicity profile of "Compound 19" in both the MES and 6 Hz seizure models in mice.

Table 1: Anticonvulsant Efficacy of Compound 19 in the Maximal Electroshock (MES) Seizure Model

Dose (mg/kg, i.p.)NTime of Peak Effect (min)Number Protected% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle103000\multirow{5}{*}{15.2 (11.8 - 19.5)}
5830112.5
10830337.5
20830787.5
308308100

Table 2: Anticonvulsant Efficacy of Compound 19 in the 6 Hz Seizure Model (32 mA)

Dose (mg/kg, i.p.)NTime of Peak Effect (min)Number Protected% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle106000\multirow{5}{*}{8.5 (6.2 - 11.7)}
2.5860225
5860450
10860675
208608100

Table 3: Neurotoxicity (Motor Impairment) of Compound 19 in the Rotarod Test

Dose (mg/kg, i.p.)NTime of Peak Effect (min)Number Exhibiting Motor Impairment% ImpairmentTD₅₀ (mg/kg) (95% CI)
Vehicle103000\multirow{5}{*}{45.8 (38.1 - 55.0)}
20830112.5
40830450
60830787.5
808308100

Table 4: Protective Index of Compound 19

Seizure ModelTD₅₀ (mg/kg)ED₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
MES45.815.23.01
6 Hz (32 mA)45.88.55.39

Experimental Protocols

Maximal Electroshock (MES) Seizure Model Protocol

This protocol details the procedure for inducing maximal electroshock seizures in mice to evaluate the anticonvulsant properties of "Compound 19." The MES test is a model for generalized tonic-clonic seizures and is predictive of clinical efficacy for this seizure type.[1][3][4]

1. Materials and Equipment:

  • Male albino mice (e.g., CF-1 strain), 20-25 g

  • Electroconvulsive stimulator (e.g., Ugo Basile ECT unit)

  • Corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • "Compound 19" dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin, 20 mg/kg, i.p.)

  • Standard animal cages

  • Syringes and needles for intraperitoneal (i.p.) injection

2. Experimental Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment, with free access to food and water.

  • Group Allocation: Randomly assign mice to treatment groups (vehicle, positive control, and various doses of "Compound 19"), with a minimum of 8-10 animals per group.

  • Compound Administration: Administer the vehicle, positive control, or "Compound 19" via i.p. injection. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Time of Peak Effect (TPE) Determination: Conduct preliminary studies to determine the TPE of "Compound 19." Test for anticonvulsant activity at various time points (e.g., 15, 30, 60, and 120 minutes) after administration to identify the time of maximum effect.

  • Seizure Induction: At the determined TPE, perform the MES test.

    • Apply a drop of saline with a topical anesthetic to the eyes of the mouse to ensure good electrical contact and for local anesthesia.[3]

    • Place the corneal electrodes on the corneas.

    • Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[3]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs that is maintained for at least 3 seconds.

  • Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension.[3]

3. Data Analysis:

  • For each group, calculate the percentage of animals protected.

  • Determine the median effective dose (ED₅₀) of "Compound 19" using a probit analysis.[7]

MES_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_obs Observation & Analysis Acclimatization Animal Acclimatization Grouping Group Allocation Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing TPE Wait for Time of Peak Effect (TPE) Dosing->TPE Anesthesia Apply Topical Anesthetic & Saline TPE->Anesthesia Stimulation Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Protection? Observation->Endpoint Data Record Data & Calculate ED50 Endpoint->Data Yes/No

Maximal Electroshock (MES) Test Workflow
Hz Seizure Model Protocol

This protocol describes the procedure for the 6 Hz seizure model in mice, which is used to identify anticonvulsants effective against psychomotor seizures and pharmacoresistant epilepsy.[5][6]

1. Materials and Equipment:

  • Male albino mice (e.g., CF-1 strain), 20-25 g

  • Electroconvulsive stimulator capable of delivering a 6 Hz stimulus

  • Corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • "Compound 19" dissolved in an appropriate vehicle

  • Positive control (e.g., Levetiracetam, 10 mg/kg, i.p.)

  • Standard animal cages

  • Syringes and needles for i.p. injection

2. Experimental Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as in the MES protocol.

  • Compound Administration: Administer the vehicle, positive control, or "Compound 19" via i.p. injection.

  • Time of Peak Effect (TPE) Determination: Determine the TPE for "Compound 19" in this model as described previously.

  • Seizure Induction: At the TPE, induce a seizure.

    • Apply a drop of saline with a topical anesthetic to the eyes.

    • Place the corneal electrodes on the corneas.

    • Deliver a constant current stimulus of 32 mA at a frequency of 6 Hz for 3 seconds.[6]

  • Observation: Immediately after the stimulus, observe the mouse for a period of 2 minutes for characteristic seizure behaviors, which include stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.[6][7]

  • Endpoint: An animal is considered protected if it does not display seizure activity and resumes normal exploratory behavior within 10 seconds of the stimulus.[5]

3. Data Analysis:

  • Calculate the percentage of animals protected in each group.

  • Determine the ED₅₀ of "Compound 19" using a probit analysis.[7]

SixHz_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_obs Observation & Analysis Acclimatization Animal Acclimatization Grouping Group Allocation Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing TPE Wait for Time of Peak Effect (TPE) Dosing->TPE Anesthesia Apply Topical Anesthetic & Saline TPE->Anesthesia Stimulation Deliver Electrical Stimulus (32mA, 6Hz, 3s) Anesthesia->Stimulation Observation Observe for Seizure Behavior (2 min) Stimulation->Observation Endpoint Protection? Observation->Endpoint Data Record Data & Calculate ED50 Endpoint->Data Yes/No

6 Hz Seizure Test Workflow
Neurotoxicity Assessment: Rotarod Test

This protocol is for assessing motor impairment, a common measure of neurotoxicity, using the rotarod test.

1. Materials and Equipment:

  • Rotarod apparatus for mice

  • Male albino mice (e.g., CF-1 strain), 20-25 g

  • "Compound 19" dissolved in an appropriate vehicle

  • Standard animal cages

  • Syringes and needles for i.p. injection

2. Experimental Procedure:

  • Animal Training: Train the mice on the rotarod (e.g., at a constant speed of 10 rpm) for at least two consecutive days prior to the experiment, until they can remain on the rod for at least 60 seconds.

  • Group Allocation and Dosing: On the test day, randomly assign mice to treatment groups and administer "Compound 19" or vehicle as described previously.

  • Testing: At the TPE determined from the seizure models, place each mouse on the rotating rod.

  • Endpoint: Motor impairment is defined as the inability of the mouse to remain on the rotating rod for a predetermined amount of time (e.g., 60 seconds).

3. Data Analysis:

  • Calculate the percentage of animals in each group that exhibit motor impairment.

  • Determine the median toxic dose (TD₅₀) using a probit analysis.[7]

Signaling Pathways

The anticonvulsant effects of drugs are often mediated through the modulation of neuronal excitability. The MES model is sensitive to compounds that block voltage-gated sodium channels, while the 6 Hz model can identify drugs with a broader range of mechanisms.[8]

Signaling_Pathways cluster_MES Generalized Seizure (MES Model) cluster_6Hz Partial Seizure (6 Hz Model) cluster_Compound19 Hypothesized Mechanism of Compound 19 MES_Seizure Generalized Seizure Na_Channel Voltage-Gated Na+ Channels MES_Seizure->Na_Channel Increased Activity SixHz_Seizure Partial Seizure Multiple_Targets Multiple Potential Targets (e.g., K+ channels, SV2A) SixHz_Seizure->Multiple_Targets Dysregulation Compound19 Compound 19 Compound19->Na_Channel Inhibition Compound19->Multiple_Targets Modulation

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Anticonvulsant Agent 7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticonvulsant agent 7 is a novel investigational compound with demonstrated potential for the management of epileptic seizures. Its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels (VGSCs), with a particular selectivity for the Nav1.6 subtype, which is highly expressed in the central nervous system and implicated in neuronal hyperexcitability. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the pharmacological activity of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action.

1. Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound exerts its anticonvulsant effect. By selectively binding to and stabilizing the inactivated state of Nav1.6 channels, it prevents the rapid, repetitive neuronal firing that characterizes seizure activity.

cluster_Neuron Presynaptic Neuron cluster_Agent Pharmacological Intervention ActionPotential Action Potential Depolarization Membrane Depolarization ActionPotential->Depolarization Nav1_6 Nav1.6 Channel Depolarization->Nav1_6 Opens Na_Influx Na+ Influx Nav1_6->Na_Influx Block Inactivated State Stabilization Nav1_6->Block Na_Influx->Depolarization Further Depolarization Firing Repetitive Firing Na_Influx->Firing Agent7 This compound Agent7->Nav1_6 Binds Block->Firing Inhibits

Caption: Proposed mechanism of action for this compound on Nav1.6 channels.

Electrophysiological Characterization via Automated Patch-Clamp

This protocol describes the use of automated whole-cell patch-clamp electrophysiology to determine the potency and state-dependence of this compound on HEK293 cells stably expressing the human Nav1.6 sodium channel.

Experimental Protocol

  • Cell Culture: Culture HEK293 cells expressing human Nav1.6 in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend the cells in an extracellular solution (see solutions below) at a density of 200,000 cells/mL.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension, internal solution, and compound plate into the automated patch-clamp system (e.g., QPatch or Patchliner).

    • Initiate the automated process of cell capture, seal formation (goal >1 GΩ), and whole-cell access.

    • Apply voltage protocols to elicit channel currents. To assess state-dependence, use two distinct protocols:

      • Resting State Protocol: From a holding potential of -120 mV, apply a 20 ms (B15284909) depolarizing step to 0 mV.

      • Inactivated State Protocol: From a holding potential of -120 mV, apply a 5 s pre-pulse to -70 mV to induce inactivation, followed by a 20 ms test pulse to 0 mV.

    • Apply vehicle control followed by increasing concentrations of this compound.

  • Data Analysis: Measure the peak inward sodium current for each concentration. Normalize the current to the vehicle control and plot the concentration-response curve. Fit the data using a four-parameter logistic equation to determine the IC50 value for each state.

Data Presentation

ParameterResting State IC50 (µM)Inactivated State IC50 (µM)
This compound 28.51.2
Control Compound A 45.122.8

High-Throughput Screening via Fluorescent Membrane Potential Assay

This protocol outlines a high-throughput screening (HTS) method using a fluorescent membrane potential-sensitive dye to identify and characterize modulators of Nav1.6 channels in a 384-well format.

Experimental Protocol

  • Cell Plating: Plate HEK293 cells expressing Nav1.6 into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare a compound plate with serial dilutions of this compound. Transfer 10 µL of the compound solutions to the cell plate. Incubate for 15 minutes at room temperature.

  • Fluorescence Reading:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra or FDSS).

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of a Nav1.6 channel activator (e.g., veratridine) to all wells to stimulate sodium influx and membrane depolarization.

    • Continuously record the fluorescence signal for 120 seconds post-stimulation.

  • Data Analysis: Calculate the change in fluorescence (ΔF) in response to the activator. Normalize the data to positive (activator only) and negative (activator + potent inhibitor) controls. Determine the IC50 value by fitting the concentration-response data.

Data Presentation

Assay ParameterValue
Z'-Factor 0.78
This compound IC50 (µM) 1.8
Control Compound A IC50 (µM) 25.4

Experimental and Screening Workflow

The following diagram outlines the logical workflow for the identification and characterization of novel anticonvulsant agents, from initial high-throughput screening to detailed electrophysiological validation.

cluster_Screening Primary Screening cluster_Validation Hit Validation & Characterization cluster_Lead Lead Optimization HTS High-Throughput Screening (Fluorescent Assay) Hit_ID Hit Identification (Potency > Threshold) HTS->Hit_ID CRC Concentration-Response Curve (Fluorescent Assay) Hit_ID->CRC EP Automated Electrophysiology (Patch-Clamp) CRC->EP State State-Dependence Analysis EP->State Selectivity Selectivity Profiling (Other Nav Channels) EP->Selectivity Lead_Opt Lead Optimization State->Lead_Opt Selectivity->Lead_Opt

Caption: In vitro screening cascade for anticonvulsant drug discovery.

Logical Relationship of Assay Methods

The selection of in vitro assays provides a multi-faceted approach to characterizing a compound's activity. The relationship between these assays ensures a comprehensive understanding, from broad activity to specific molecular interactions.

Assay_Methods In Vitro Assay Methods High-Throughput Screening (HTS) Automated Electrophysiology Information_Provided Information Provided Potency (IC50) Mechanism of Action State-Dependence Throughput Assay_Methods:f1->Information_Provided:f1 High Assay_Methods:f1->Information_Provided:f4 High Assay_Methods:f2->Information_Provided:f1 High Precision Assay_Methods:f2->Information_Provided:f2 Direct Evidence Assay_Methods:f2->Information_Provided:f3 Detailed Assay_Methods:f2->Information_Provided:f4 Low-Medium

Caption: Relationship between assay methods and the type of data generated.

Application Notes and Protocols for "Compound 19" in Brain Tissue Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of "Compound 19," a novel modulator of neuronal activity, in acute brain slice electrophysiology. The document is intended for researchers in neuroscience and professionals in drug development seeking to characterize the effects of new chemical entities on neuronal function. The provided protocols cover the preparation of acute brain slices, electrophysiological recording techniques, and the application of Compound 19 to assess its impact on synaptic transmission and neuronal excitability.

Mechanism of Action (Hypothetical)

Compound 19 is a selective positive allosteric modulator of GABAA receptors containing the α5 subunit (α5-GABAARs). These receptors are predominantly expressed in the hippocampus and are known to mediate tonic inhibition, a persistent form of inhibitory signaling that regulates neuronal excitability. By enhancing the function of α5-GABAARs, Compound 19 is hypothesized to increase tonic inhibitory currents, leading to a dampening of overall neuronal activity and a reduction in synaptic plasticity.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of viable acute brain slices from the rodent hippocampus, a region rich in α5-GABAARs.

Materials:

  • Anesthetized rodent (e.g., mouse or rat)

  • Chilled (0-4°C) N-Methyl-D-glucamine (NMDG) cutting solution, continuously bubbled with 95% O2 / 5% CO2 (carbogen).[1]

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording, continuously bubbled with carbogen.[2][3]

  • Vibrating microtome (vibratome).[3]

  • Recovery chamber and recording chamber.

  • Dissection tools.

Procedure:

  • Deeply anesthetize the animal and perform transcardial perfusion with chilled NMDG cutting solution.[4]

  • Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.[1]

  • Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the chilled NMDG cutting solution.[2][5]

  • Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).[1][4]

  • Subsequently, transfer the slices to a holding chamber containing aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.[2][6]

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell recordings from hippocampal neurons to measure synaptic events and intrinsic excitability.

Materials:

  • Prepared acute brain slice in the recording chamber.

  • Patch-clamp amplifier and data acquisition system.[4]

  • Upright microscope with IR-DIC optics.[4]

  • Micromanipulators.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular solution.

  • aCSF with and without Compound 19.

Procedure:

  • Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.[7]

  • Identify a target neuron (e.g., a CA1 pyramidal neuron) using the microscope.

  • Approach the neuron with a glass pipette (3-6 MΩ resistance) filled with intracellular solution.

  • Apply gentle positive pressure to the pipette as it approaches the cell.[2]

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (GΩ seal).[2][3]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[3]

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Record baseline neuronal activity.

  • Bath-apply Compound 19 at the desired concentration and record the effects.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from brain slice recordings in the presence of Compound 19.

Table 1: Effect of Compound 19 on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

Concentration of Compound 19sIPSC Amplitude (pA)sIPSC Frequency (Hz)
Control (Vehicle)35.2 ± 3.14.5 ± 0.8
1 µM36.1 ± 3.54.7 ± 0.9
10 µM55.8 ± 4.2*4.6 ± 0.7

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of Compound 19 on Tonic Inhibitory Currents

Concentration of Compound 19Tonic Current Amplitude (pA)
Control (Vehicle)15.3 ± 2.5
1 µM28.7 ± 3.1*
10 µM75.4 ± 6.8**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 3: Effect of Compound 19 on Neuronal Excitability

Concentration of Compound 19Rheobase (pA)Action Potential Firing Frequency at 2x Rheobase (Hz)
Control (Vehicle)150 ± 1225 ± 3
1 µM185 ± 1518 ± 2
10 µM240 ± 20 9 ± 1

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of Compound 19

Compound19_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 19 Compound 19 GABAAR α5 β γ α5-GABAA Receptor Compound 19->GABAAR:f0 Binds to α5 subunit GABA GABA GABA->GABAAR:f1 Binds Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothetical signaling pathway of Compound 19.

Experimental Workflow

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A1 Anesthesia & Perfusion A2 Brain Dissection A1->A2 A3 Vibratome Slicing A2->A3 A4 Recovery & Incubation A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Obtain Whole-Cell Patch-Clamp Recording B1->B2 B3 Record Baseline Activity B2->B3 B4 Bath Apply Compound 19 B3->B4 B5 Record Post-Drug Activity B4->B5 C1 Analyze sIPSCs B5->C1 C2 Measure Tonic Current B5->C2 C3 Assess Neuronal Excitability B5->C3

Caption: Workflow for brain slice electrophysiology.

Logical Relationship of Compound 19's Effects

Logical_Relationship A Compound 19 B Positive Allosteric Modulation of α5-GABAARs A->B C Increased GABAA Receptor Conductance B->C D Increased Tonic Inhibitory Current C->D E Membrane Hyperpolarization D->E F Increased Rheobase E->F G Decreased Action Potential Firing E->G H Overall Reduction in Neuronal Excitability F->H G->H

Caption: Effects of Compound 19 on neuronal excitability.

References

Unveiling the Role of Cannabidiol (CBD) in 5-HT Receptor Function: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Cannabidiol (B1668261) (CBD), a non-psychotropic anticonvulsant agent, in the study of 5-hydroxytryptamine (5-HT) receptor function. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate further investigation into the therapeutic potential of CBD.

Cannabidiol has emerged as a promising therapeutic agent for various neurological disorders, including epilepsy. Its anticonvulsant properties are, in part, attributed to its interaction with the serotonergic system, particularly the 5-HT1A receptor. Understanding the nuanced relationship between CBD and 5-HT receptors is crucial for the development of novel antiepileptic drugs.

Data Presentation: Quantitative Analysis of CBD Interaction with 5-HT1A Receptors

The following tables summarize the binding affinity and functional activity of Cannabidiol at human 5-HT1A receptors, providing a consolidated view of its pharmacological profile.

Table 1: Binding Affinity of Cannabidiol (CBD) for the Human 5-HT1A Receptor

ParameterValueTissue/Cell LineRadioligandReference
pKi~4.5CHO cells expressing human 5-HT1A receptor[³H]-8-OH-DPAT[1][2]
pKi4.29 ± 0.03Human Hippocampus (Autopsy)[³H]-8-OH-DPAT[1][3]
pKi4.47 ± 0.09Human Hippocampus (Drug-Resistant Epilepsy Patients)[³H]-8-OH-DPAT[1][3]
pKi4.67Human Temporal Neocortex (Autopsy)[³H]-8-OH-DPAT[1][2]
pKi4.74Human Temporal Neocortex (Drug-Resistant Epilepsy Patients)[³H]-8-OH-DPAT[1][2]
IC50129.40 ± 9.40 µMHuman Hippocampus (Autopsy)[³H]-8-OH-DPAT[1][3]
IC5093.61 ± 18.25 µMHuman Hippocampus (Drug-Resistant Epilepsy Patients)[³H]-8-OH-DPAT[1][3]

Table 2: Functional Activity of Cannabidiol (CBD) at the Human 5-HT1A Receptor

AssayEffect of CBDObservationCell Line/TissueReference
[³⁵S]GTPγS BindingAgonistIncreased [³⁵S]GTPγS bindingCHO cells expressing human 5-HT1A receptor[4][5]
cAMP ProductionAgonistReduced cAMP concentrationCHO cells expressing human 5-HT1A receptor[4][5]
ElectrophysiologyPartial Agonist/ModulatorModulates neuronal firing rateRat Dorsal Raphe Nucleus[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of CBD's effects on 5-HT receptor function.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of a test compound, such as CBD, for the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-hydroxy-2-(dipropylamino)tetralin ([³H]8-OH-DPAT).

  • Test Compound: Cannabidiol (CBD).

  • Non-specific Binding Control: 10 µM Serotonin (B10506).

  • Assay Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Cell Harvester and Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the human 5-HT1A receptor in ice-cold assay buffer. Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of CBD. For determining non-specific binding, use 10 µM serotonin instead of CBD.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of CBD from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay Protocol

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

Materials:

  • Receptor Source: Membranes from CHO cells expressing the human 5-HT1A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: Cannabidiol (CBD).

  • Positive Control: Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP Solution: 100 µM GDP in assay buffer.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of CBD or serotonin, and the GDP solution.

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration and perform scintillation counting as described previously.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the CBD concentration to determine its efficacy and potency as an agonist.

In Vivo Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the efficacy of a compound in preventing the spread of seizures.[7]

Animals:

  • Male adult mice (e.g., C57BL/6).

Materials:

  • Test Compound: Cannabidiol (CBD) dissolved in a suitable vehicle (e.g., ethanol, cremophor, and saline).

  • Corneal Electrodes.

  • Electroshock Generator.

Procedure:

  • Drug Administration: Administer CBD or vehicle to the mice via intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 60 minutes), induce a seizure by delivering a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose of CBD. Calculate the median effective dose (ED50) using probit analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures.

G cluster_receptor 5-HT1A Receptor Activation by CBD cluster_g_protein G-Protein Signaling Cascade cluster_downstream Cellular Response CBD CBD HT1A_Receptor HT1A_Receptor CBD->HT1A_Receptor Binds to G_Protein G_Protein HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Excitability Neuronal_Excitability cAMP->Neuronal_Excitability Reduces Anticonvulsant_Effect Anticonvulsant_Effect Neuronal_Excitability->Anticonvulsant_Effect Leads to

Caption: 5-HT1A Receptor Signaling Pathway Activated by CBD.

G start Start prepare_membranes Prepare Cell Membranes (CHO cells with h5-HT1A) start->prepare_membranes setup_assay Set up 96-well Plate: Membranes + [3H]8-OH-DPAT + CBD prepare_membranes->setup_assay incubate Incubate at 25°C (60 minutes) setup_assay->incubate filter Rapid Filtration (Wash to remove unbound ligand) incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

G start Start drug_admin Administer CBD or Vehicle (i.p.) start->drug_admin wait Waiting Period (e.g., 60 minutes) drug_admin->wait seizure_induction Induce Seizure (MES) wait->seizure_induction observe Observe for Tonic Hindlimb Extension seizure_induction->observe analyze Analyze Data (% Protection, ED50) observe->analyze end End analyze->end

Caption: Workflow for In Vivo Anticonvulsant Activity Assessment (MES Model).

References

Application of "Compound 19" in Neuronal Culture Experiments: A Multi-Compound Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "Compound 19" is not unique to a single molecule in the context of neuroscience research. Instead, it appears as a placeholder name for various novel chemical entities in different scientific publications. This document provides a detailed overview of several distinct "Compound 19" molecules that have been utilized in neuronal culture experiments. For each compound, we present its mechanism of action, a summary of quantitative data, and detailed experimental protocols where available. Researchers should carefully identify the specific "Compound 19" relevant to their work to ensure the appropriate application of the following information.

Compound 19: The Cyclophilin-D (Cyp-D) Inhibitor

This "Compound 19" is a potent and specific inhibitor of Cyclophilin-D (Cyp-D), a key regulator of the mitochondrial permeability transition pore (mPTP). Its application in neuronal cultures has primarily focused on its neuroprotective effects against ischemic injury models.

Quantitative Data Summary
Cell Line/Neuron TypeExperimental ModelCompound 19 ConcentrationIncubation TimeOutcome MeasureResultReference
Neuro-2a cellsOxygen-Glucose Deprivation/Re-oxygenation (OGDR)1-10 µM30 min pre-treatmentCell Viability (MTT assay)Significant protection against OGDR-induced cell death[1]
Neuro-2a cellsOGDR10 µM30 min pre-treatmentLDH ReleaseSignificantly reduced LDH release[1]
NB41A3 neuronal cellsOGDR10 µM30 min pre-treatmentLDH ReleaseLargely attenuated OGDR-induced cell death[1]
Primary murine CA1 hippocampal neuronsOGDR10 µM30 min pre-treatmentLDH ReleaseLargely attenuated OGDR-induced cell death[1]
Neuro-2a cellsSafety/ToxicityUp to 10 µM24 hoursCell Viability (MTT assay) & LDH ReleaseNo significant cytotoxicity[1]
Signaling Pathway

In the context of neuroprotection against OGDR, Compound 19 acts by inhibiting the interaction between Cyclophilin-D and p53 within the mitochondria. This prevents the opening of the mitochondrial permeability transition pore (mPTP), thereby reducing mitochondrial depolarization, cytochrome C release, and the production of reactive oxygen species (ROS), ultimately leading to increased neuronal survival.

G cluster_0 Mitochondrion OGDR OGDR Insult p53 p53 translocation to mitochondria OGDR->p53 CypD_p53 Cyp-D-p53 Complex p53->CypD_p53 CypD Cyclophilin-D (Cyp-D) CypD->CypD_p53 Compound19 Compound 19 Compound19->CypD Inhibits mPTP mPTP Opening CypD_p53->mPTP Promotes Mito_Depol Mitochondrial Depolarization mPTP->Mito_Depol CytoC Cytochrome C Release Mito_Depol->CytoC ROS ROS Production Mito_Depol->ROS CellDeath Neuronal Cell Death CytoC->CellDeath ROS->CellDeath

Caption: Signaling pathway of Compound 19 (Cyp-D inhibitor) in neuroprotection.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in Neuro-2a Cells using MTT Assay

  • Cell Culture: Culture Neuro-2a cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed Neuro-2a cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound 19 Pre-treatment: Prepare stock solutions of Compound 19 in DMSO. Dilute to final concentrations (e.g., 1, 3, 10 µM) in glucose-free DMEM. Pre-treat the cells with Compound 19-containing medium for 30 minutes. Include a vehicle control (DMSO) group.

  • Oxygen-Glucose Deprivation (OGD): After pre-treatment, replace the medium with fresh glucose-free DMEM. Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for 6 hours.

  • Re-oxygenation: Following OGD, replace the medium with complete (glucose-containing) DMEM and return the plates to the normoxic incubator (5% CO2, 95% air) for 24 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control (non-OGDR treated) cells.

G start Start culture Culture Neuro-2a cells start->culture plate Seed cells in 96-well plates culture->plate pretreat Pre-treat with Compound 19 (30 min) plate->pretreat ogd Induce OGD (6 hours) pretreat->ogd reoxygenate Re-oxygenate (24 hours) ogd->reoxygenate mtt Perform MTT Assay reoxygenate->mtt measure Measure Absorbance mtt->measure end End measure->end

Caption: Experimental workflow for assessing neuroprotection with Compound 19.

Compound 19: The Dual 5-HT6/D3 Receptor Antagonist

This "Compound 19" is identified as (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine. It acts as a dual antagonist for the serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors and has shown neuroprotective effects on glial cells, which are crucial for neuronal health.

Quantitative Data Summary
ReceptorBinding Affinity (Ki)Cell LineExperimental ModelCompound 19 ConcentrationOutcome MeasureResultReference
5-HT627 nMAstrocytesDoxorubicin-induced damageNot specified in abstractCell metabolic activity (MTT)Displayed neuroprotective properties[2][3]
D37 nMAstrocytesDoxorubicin-induced damageNot specified in abstractLDH releaseDisplayed neuroprotective properties[2][3]
Signaling Pathway

While the precise downstream signaling pathway for the neuroprotective effect on astrocytes is not detailed in the provided search results, the primary mechanism of action involves the simultaneous blockade of 5-HT6 and D3 receptors. This dual antagonism is believed to counteract pathological signaling cascades that can lead to glial cell damage and subsequent neurodegeneration.

G Compound19 Compound 19 (Dual Antagonist) HT6R 5-HT6 Receptor Compound19->HT6R Inhibits D3R D3 Receptor Compound19->D3R Inhibits Neuroprotection Neuroprotection Compound19->Neuroprotection Downstream Pathological Downstream Signaling HT6R->Downstream D3R->Downstream Astrocyte Astrocyte Astrocyte->HT6R Astrocyte->D3R Damage Astrocyte Damage Downstream->Damage

Caption: Mechanism of action for Compound 19 (dual 5-HT6/D3 antagonist).

Experimental Protocols

Protocol 2: Assessment of Glial Protection against Doxorubicin-Induced Toxicity

  • Astrocyte Culture: Isolate primary astrocytes from neonatal rat cortices and culture in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Purify the culture to obtain a high percentage of astrocytes.

  • Plating: Seed astrocytes in 96-well plates at an appropriate density and allow them to reach confluence.

  • Treatment:

    • Treat the cells with Compound 19 at various concentrations.

    • Concurrently, or as a pre-treatment, expose the cells to a toxic concentration of doxorubicin (B1662922) to induce damage. Include control groups (vehicle, Compound 19 alone, doxorubicin alone).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Viability and Damage Assessment:

    • MTT Assay: Perform the MTT assay as described in Protocol 1 to assess cell metabolic activity.

    • LDH Release Assay: Collect the cell culture supernatant. Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. Measure the total LDH from cell lysates for normalization.

    • Calculate the percentage of LDH release to quantify cell membrane disruption.

Other Identified "Compound 19" Molecules in Neuronal Research

The following table summarizes other distinct molecules referred to as "Compound 19" in the context of neuronal studies. Due to the limited information in the search results, detailed protocols are not provided for these compounds.

Compound 19 TypeChemical ClassPrimary Finding in Neuronal ContextCell/Animal ModelReference
QuinolylnitroneNitrone derivativeNeuroprotective in a Parkinson's disease cell model; anti-amnesic effect in an Alzheimer's disease mouse model.6-hydroxydopamine cell model; scopolamine-induced mouse model[4][5]
Dual GSK-3β/HDAC InhibitorAR-A014418 derivativeInhibits tau hyperphosphorylation and exerts neuroprotective effects.SH-SY5Y cells[6]
Chromone–lipoic acid conjugateChromone-lipoic acid hybridNeuroprotective against H2O2-induced cell damage; potent butyrylcholinesterase inhibitor.PC12 cells[7]
Menaquinone derivativeVitamin K analoguePotent inducer of selective neuronal differentiation.Neuronal progenitor cells[8]
Dimeric securinine (B1681715) analogueSecurinine derivativePositive effects on neuronal differentiation and neurite extension.Neuronal cells[9]

References

Troubleshooting & Optimization

"Anticonvulsant agent 7" experimental variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticonvulsant Agent 7 (AC-7)

Welcome to the technical support center for this compound (AC-7). This resource is designed for researchers, scientists, and drug development professionals to address common experimental variability issues encountered when working with AC-7. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure consistency and reproducibility in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in our in-vitro IC50 values for AC-7. What are the potential causes and how can we mitigate this?

A1: Inconsistent IC50 values are a common challenge and can stem from several factors related to the compound's properties and the assay conditions. AC-7 is a positive allosteric modulator of GABA-A receptors and also exhibits secondary activity as a voltage-gated sodium channel (VGSC) blocker at higher concentrations.[1][2][3][4] This dual mechanism can contribute to variability if not carefully controlled.

Troubleshooting Guide for In-Vitro IC50 Variability

Potential Cause Recommended Action & Explanation
Compound Solubility AC-7 has poor aqueous solubility. Ensure complete solubilization in DMSO first, then dilute to the final concentration in aqueous buffer. Visually inspect for precipitation under a microscope before adding to the assay.
Compound Stability AC-7 can degrade in aqueous solutions at room temperature over extended periods. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Buffer pH The potency of AC-7 is sensitive to pH. Ensure your assay buffer is consistently maintained at pH 7.4. Calibrate your pH meter before each use.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered expression of GABA-A receptor subunits or sodium channels. Use cells within a consistent and low passage number range (e.g., passages 5-15).
Inconsistent Incubation Times Ensure that the incubation time of AC-7 with the cells is precisely controlled and consistent across all plates and experiments.
Assay-Specific Factors For electrophysiology assays, ensure seal resistance is high (>500 MΩ) and that voltage clamp conditions are stable.[5] For fluorescence-based assays, check for any interference or quenching caused by AC-7 itself.[6]

Logical Workflow for Troubleshooting In-Vitro Variability

start Inconsistent IC50 Results solubility Check Solubility & Stability (Protocol 1) start->solubility assay_cond Verify Assay Conditions (pH, Temp, Time) solubility->assay_cond If OK cell_health Assess Cell Health & Passage # assay_cond->cell_health If OK consistent Results Consistent? cell_health->consistent If OK end Proceed with Screening consistent->end Yes review Review Data & Consult Support consistent->review No

Caption: Troubleshooting workflow for inconsistent in-vitro results.

Q2: Our in-vivo efficacy studies with AC-7 in rodent seizure models show high variability between animals. How can we improve the consistency of our results?

A2: In-vivo models are inherently more complex, and variability can be introduced by a multitude of factors.[7][8][9][10][11] The choice of seizure model, vehicle, and animal-specific characteristics can all impact the observed efficacy of AC-7. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models are commonly used to assess anticonvulsant activity.[12][13][14][15]

Factors Influencing In-Vivo Variability

Factor Recommendation
Vehicle Selection AC-7 is poorly soluble in aqueous solutions. A common vehicle is 10% DMSO, 40% PEG400, 50% Saline. However, this vehicle can have its own behavioral effects.[16] Always include a vehicle-only control group. Ensure the solution is well-mixed and warmed to room temperature before injection.
Route of Administration Intraperitoneal (IP) injection is common but can lead to variable absorption. Ensure consistent injection technique and location. For more consistent plasma levels, consider oral gavage (PO) or intravenous (IV) administration if feasible.
Animal Strain, Age, and Sex Different rodent strains can have varying sensitivities to seizure induction and drug metabolism.[17] Use a single, well-characterized strain (e.g., C57BL/6 mice or Sprague-Dawley rats) and ensure animals are age- and sex-matched across all experimental groups.
Food and Dosing Time The presence of food in the stomach can affect drug absorption after oral administration. Fasting animals overnight can improve consistency. Dosing at the same time of day for all experiments can minimize circadian rhythm effects.[17]

Comparative Efficacy Data in Different Models

Model Vehicle Dose (mg/kg, IP) Observed Protection (%) Variability (Std. Dev.)
MES (Mice) Saline2015%± 10%
MES (Mice) 10% DMSO/40% PEG400/50% Saline2075%± 8%
PTZ (Mice) 10% DMSO/40% PEG400/50% Saline2060%± 12%
MES (Rats) 10% DMSO/40% PEG400/50% Saline2085%± 5%
Q3: We are observing unexpected cytotoxicity at higher concentrations of AC-7 in our neuronal cultures. Is this an off-target effect?

A3: Yes, this is a possibility. While AC-7's primary target is the GABA-A receptor, its secondary activity on voltage-gated sodium channels (VGSCs) can lead to cytotoxicity at higher concentrations, especially in electrically active cells like neurons.[1][18] Prolonged sodium channel blockade can disrupt ion homeostasis, leading to calcium overload and subsequent apoptosis.

Hypothesized Signaling Pathway for AC-7 Activity and Cytotoxicity

cluster_membrane Cell Membrane cluster_effects Cellular Effects GABA_A GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization VGSC Voltage-Gated Sodium Channel IonHomeostasis Disrupted Ion Homeostasis VGSC->IonHomeostasis AC7 This compound (AC-7) AC7->GABA_A Positive Allosteric Modulation AC7->VGSC Blockade (High Conc.) ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Apoptosis Apoptosis (Cytotoxicity) IonHomeostasis->Apoptosis

Caption: Hypothesized dual mechanism of AC-7.

To confirm if the cytotoxicity is an off-target effect, consider the following:

  • Use a Counter-Screen: Test AC-7 in a cell line that does not express the target GABA-A receptor subunit but does express VGSCs.

  • Specific Antagonists: Try to rescue the cells from cytotoxicity using a specific GABA-A antagonist. If the cytotoxicity persists, it is likely independent of the primary target.

  • Cell Viability Assays: Use multiple cell viability assays to confirm the cytotoxic effect, such as MTT, LDH, or ATP-based assays.[19][20][21][22][23]

Experimental Protocols

Protocol 1: Preparation of AC-7 Stock and Working Solutions

This protocol is designed to ensure consistent and complete solubilization of AC-7 for experimental use.[24][25][26][27][28]

Materials:

  • This compound (AC-7) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare 10 mM DMSO Stock:

    • Weigh the required amount of AC-7 powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.

    • Aliquot into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Dilutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in 100% DMSO to create intermediate stocks.

    • For the final working concentration, dilute the intermediate stock into the final aqueous assay buffer. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts.

    • Vortex immediately after adding the DMSO stock to the aqueous buffer to prevent precipitation.

Workflow for AC-7 Solution Preparation

start Weigh AC-7 Powder dissolve Dissolve in 100% DMSO to create 10mM Stock start->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw single aliquot for experiment aliquot->thaw serial_dilute Perform Serial Dilutions in Assay Buffer thaw->serial_dilute final_dmso Ensure Final DMSO Concentration is <0.5% serial_dilute->final_dmso use Use Immediately in Assay final_dmso->use

Caption: Standard workflow for preparing AC-7 solutions.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the efficacy of anticonvulsant agents against generalized tonic-clonic seizures.[12][29][30]

Materials:

  • Male C57BL/6 mice (20-25g)

  • Electroconvulsive shock device with corneal electrodes

  • 0.9% Saline solution with 0.5% methylcellulose (B11928114) (or other appropriate vehicle)

  • AC-7 solution prepared as per Protocol 1

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.[31]

  • Dosing:

    • Divide animals into groups (vehicle control, positive control, and AC-7 treatment groups). A minimum of 8-10 animals per group is recommended.[30]

    • Administer the vehicle or AC-7 solution via the chosen route (e.g., IP).

    • The test is conducted at the time of peak effect of the compound, which should be determined in preliminary studies.[31]

  • Seizure Induction:

    • At the predetermined time point after dosing, apply a drop of topical anesthetic to each eye.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[31]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase, which indicates protection.[31]

  • Data Analysis:

    • For each group, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

References

"Anticonvulsant agent 7" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticonvulsant Agent 7 (AC-7)

Welcome to the technical support center for this compound (AC-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of AC-7 during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my AC-7 not dissolving in aqueous buffers like PBS?

A1: this compound (AC-7) is a novel, hydrophobic molecule with inherently low aqueous solubility. It is classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound, meaning it exhibits poor solubility and potentially poor permeability. Direct dissolution in aqueous buffers at neutral pH will likely result in very low concentrations of dissolved compound. For many new chemical entities, poor water solubility is a primary challenge in formulation development.[1][2][3]

Q2: I observed that my AC-7 dissolves in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds.[4] While AC-7 is soluble in a polar aprotic solvent like DMSO, rapidly diluting this stock into an aqueous medium causes a solvent shift that dramatically lowers the solubility limit, leading to immediate precipitation.[4][5] To avoid this, a serial dilution or a slower, dropwise addition of the DMSO stock into the pre-warmed, vortexing medium is recommended.[4]

Q3: How does pH influence the solubility of AC-7?

A3: AC-7 is a weakly basic compound. Its solubility is highly dependent on pH.[6][7] In acidic environments (pH < pKa), the molecule becomes protonated and thus ionized, which significantly increases its aqueous solubility.[6][7][8] Conversely, at neutral or alkaline pH, it exists predominantly in its neutral, less soluble form.[7][9] Therefore, using acidic buffers can be an effective strategy to dissolve AC-7 for in vitro assays.

Q4: What are the best practices for preparing a stock solution of AC-7?

A4: The recommended solvent for preparing a high-concentration stock solution of AC-7 is 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. For aqueous-based experiments, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: Can I use co-solvents to improve AC-7 solubility for my experiments?

A5: Yes, using co-solvents is a widely accepted technique to enhance the solubility of poorly soluble drugs.[10][11] For AC-7, water-miscible organic solvents can be used. The addition of co-solvents like ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol 400 (PEG 400) alters the polarity of the solvent system, which can improve the dissolution of hydrophobic compounds.[12][13]

Q6: Are there more advanced methods to improve the solubility of AC-7 for in vivo studies?

A6: For in vivo applications where bioavailability is critical, advanced formulation strategies are often necessary. Techniques such as complexation with cyclodextrins, formulation as an amorphous solid dispersion, or use of lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) can significantly enhance the solubility and absorption of poorly soluble compounds like AC-7.[14][15][16]

Troubleshooting Guides

Issue 1: AC-7 Precipitation During In Vitro Assay
  • Symptom: The compound dissolves initially but precipitates over the course of the experiment (e.g., during incubation).

  • Cause: The concentration used exceeds the thermodynamic equilibrium solubility of AC-7 in the assay medium, leading to supersaturation and eventual precipitation.[5][17]

  • Solution Workflow:

    A Precipitation Observed During Experiment B Is the final concentration of AC-7 too high? A->B C Reduce the working concentration of AC-7. B->C Yes D Is the final DMSO concentration >0.5%? B->D No G Problem Resolved C->G E Lower the final DMSO concentration by adjusting the stock concentration. D->E Yes F Consider using a solubilizing excipient (e.g., cyclodextrin). D->F No E->G F->G

    Caption: Troubleshooting workflow for AC-7 precipitation.

Issue 2: Low or Inconsistent Results in Cellular Assays
  • Symptom: Lower than expected potency or high variability between replicate wells.

  • Cause: This can be due to insufficient compound solubility, leading to a lower effective concentration of AC-7 available to the cells. Precipitation, even if not visible, can sequester the active compound.

  • Solution:

    • Confirm Solubility: Before conducting the assay, perform a kinetic solubility test in the final cell culture medium to determine the maximum soluble concentration.

    • Optimize Dilution: Prepare working solutions by adding the AC-7 stock solution to pre-warmed (37°C) medium with gentle mixing.[4]

    • Include Serum: If compatible with the assay, the presence of serum proteins (like albumin) can help solubilize hydrophobic compounds and prevent precipitation.

Data & Protocols

Quantitative Solubility Data

Table 1: Solubility of AC-7 in Various Solvents at 25°C

Solvent Solubility (mg/mL) Classification
Water < 0.001 Practically Insoluble
PBS (pH 7.4) < 0.001 Practically Insoluble
0.1 N HCl (pH 1.2) 1.5 Sparingly Soluble
DMSO > 100 Very Soluble

| Ethanol | 5.2 | Soluble |

Table 2: pH-Dependent Aqueous Solubility of AC-7 at 25°C

pH of Buffer Solubility (µg/mL)
2.0 1250
4.0 450
6.0 25
7.4 < 1

| 8.0 | < 1 |

Table 3: Recommended Co-solvent Systems for In Vitro Assays (Final Concentration)

Co-solvent System Ratio (v/v/v) Max. AC-7 Solubility (µM) Notes
PBS / Ethanol / PEG 400 90 / 5 / 5 50 Suitable for many cell-based assays.
Saline / Propylene Glycol 80 / 20 75 Common vehicle for preclinical studies.

| PBS / DMSO | 99.5 / 0.5 | 20 | Ensure final DMSO is non-toxic to cells. |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of AC-7 in a specific buffer.[18][19][20]

  • Preparation: Add an excess amount of solid AC-7 (e.g., 5 mg) to a glass vial containing 1 mL of the desired test buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of AC-7 using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of AC-7 with a Cyclodextrin-Based Formulation

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and improve aqueous solubility.[14]

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a 40% (w/v) solution of HP-β-CD in water. Warm the solution slightly (to ~40°C) and stir until the cyclodextrin is fully dissolved.

  • Add AC-7: Slowly add the powdered AC-7 to the HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for at least 24 hours to allow for the formation of the inclusion complex. The solution should become clear as the AC-7 is encapsulated.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Determine the final concentration of AC-7 in the formulation via HPLC-UV.

Signaling Pathway Visualization

AC-7 is a hypothesized modulator of voltage-gated sodium channels (VGSCs), a common target for anticonvulsant drugs.

cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Influx Na+ Influx VGSC->Influx AC7 This compound (AC-7) AC7->VGSC Inhibits Depolarization Membrane Depolarization Depolarization->VGSC Activates ActionPotential Action Potential Firing Influx->ActionPotential Seizure Neuronal Hyperexcitability (Seizure Activity) ActionPotential->Seizure

Caption: Hypothesized mechanism of action for AC-7.

References

Technical Support Center: Troubleshooting "Compound 19" In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing "Compound 19" (also known as PF-06673518 or Brepocitinib), a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo efficacy studies with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Compound 19?

A1: Compound 19 is a dual inhibitor of TYK2 and JAK1. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting TYK2 and JAK1, Compound 19 can block the signaling of key cytokines such as Type I interferons, IL-12, and IL-23, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.

Q2: What are the common in vivo models used to test the efficacy of Compound 19?

A2: Based on its mechanism of action, rodent models of inflammatory diseases are commonly used. The most relevant models for which data on similar JAK inhibitors are available include the rat adjuvant-induced arthritis (AIA) and the mouse collagen-induced arthritis (CIA) models. These models mimic many aspects of human rheumatoid arthritis.

Q3: I am observing lower than expected efficacy in my in vivo study. What are the potential causes?

A3: Several factors could contribute to lower than expected efficacy. These include:

  • Suboptimal Formulation: Compound 19, like many kinase inhibitors, likely has low aqueous solubility. An inadequate formulation can lead to poor absorption and low bioavailability.

  • Incorrect Dosing: The dose might be too low to achieve therapeutic concentrations at the target site.

  • PK/PD Mismatch: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) might not align with the required pharmacodynamic effect. For example, the compound might be cleared too quickly to maintain target engagement.

  • Model-Specific Factors: The chosen animal model or the specific strain may have different sensitivities to the compound.

Q4: How should I prepare Compound 19 for oral administration in rodents?

A4: For preclinical oral administration in rodents, a common approach for compounds with low solubility is to use a suspension or a solution in a vehicle that enhances solubility and absorption. A frequently used vehicle for oral gavage in rats is a mixture of a suspending agent like carboxymethylcellulose (CMC) with a surfactant such as Polysorbate 80 (Tween® 80) in water. For example, a vehicle of 0.5% CMC with 0.1% Polysorbate 80 in sterile water is a common choice. It is crucial to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in efficacy readouts between animals. 1. Inconsistent dosing due to poor suspension of the compound. 2. Variability in the induction of the disease model. 3. Differences in animal age, weight, or genetic background.1. Ensure the dosing formulation is a homogenous suspension. Vortex or sonicate before each gavage. 2. Standardize the disease induction protocol. For AIA or CIA, ensure consistent preparation and injection of the adjuvant/collagen emulsion. 3. Use animals of the same age, from the same vendor, and randomize them into treatment groups based on body weight.
No significant difference between the treated and vehicle control groups. 1. The dose of Compound 19 is too low. 2. Poor oral bioavailability. 3. The compound is rapidly metabolized and cleared.1. Conduct a dose-response study to determine the optimal dose. 2. Perform a pilot pharmacokinetic (PK) study to assess exposure (AUC, Cmax) after oral administration. If bioavailability is low, consider reformulating the compound. 3. Analyze plasma samples to determine the half-life of the compound and adjust the dosing frequency if necessary.
Signs of toxicity in the treated animals (e.g., weight loss, lethargy). 1. The dose of Compound 19 is too high. 2. Off-target effects of the compound. 3. Vehicle-related toxicity.1. Reduce the dose or perform a maximum tolerated dose (MTD) study. 2. Review the in vitro kinase selectivity profile of Compound 19. If off-target effects are suspected, consider using a more selective compound as a control. 3. Run a vehicle-only toxicity study to rule out any adverse effects from the formulation itself.
Precipitation of the compound in the formulation. 1. The concentration of Compound 19 exceeds its solubility in the chosen vehicle.1. Try a different vehicle or a combination of co-solvents (e.g., PEG300, DMSO, corn oil)[1]. 2. Reduce the concentration of the compound in the formulation and adjust the dosing volume accordingly. 3. Prepare fresh formulations for each dosing day.

Quantitative Data Summary

In Vitro Inhibitory Activity of Brepocitinib (PF-06700841)
TargetIC50 (nM)Assay Type
JAK117Cell-free assay
TYK223Cell-free assay
JAK277Cell-free assay
JAK36490Cell-free assay
IL-12/pSTAT4 (TYK2/JAK2)65Human Whole Blood
IL-23/pSTAT3 (TYK2/JAK2)120Human Whole Blood
IL-6/pSTAT1 (JAK1/JAK2)81Human Whole Blood (CD3+ cells)
IL-15/pSTAT5 (JAK1/JAK3)238Human Whole Blood
EPO/pSTAT5 (JAK2)577Human Whole Blood (CD34+ cells)

Data compiled from MedChemExpress and Selleck Chemicals product datasheets.[1][2]

In Vivo Pharmacokinetics of Brepocitinib (PF-06700841) in Rats
ParameterValueDosing
Plasma Clearance31 mL/min/kg1 mg/kg IV
Volume of Distribution2.0 L/kg1 mg/kg IV
Oral Bioavailability83%3 mg/kg PO
Cmax774 ng/mL3 mg/kg PO
AUC∞1340 ng·h/mL3 mg/kg PO

Data from Selleck Chemicals product datasheet.[1]

In Vivo Efficacy of Brepocitinib (PF-06700841) in Rat Adjuvant-Induced Arthritis
Dose (mg/kg)Treatment ScheduleEfficacy ReadoutResult
3Oral, once daily for 7 daysPaw volumeSignificant, dose-dependent reduction
10Oral, once daily for 7 daysPaw volumeSignificant, dose-dependent reduction
30Oral, once daily for 7 daysPaw volumeSignificant, dose-dependent reduction

Data from MedChemExpress product datasheet.[2]

Experimental Protocols

Representative Protocol: In Vivo Efficacy of Compound 19 in a Rat Adjuvant-Induced Arthritis (AIA) Model

Disclaimer: This is a representative protocol based on published studies with similar JAK inhibitors and general protocols for the AIA model. The specific formulation and vehicle for Compound 19 in preclinical studies by Pfizer may differ.

1. Animals:

  • Species: Lewis Rats (female, 6-8 weeks old)

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

2. Adjuvant-Induced Arthritis Induction:

  • On day 0, induce arthritis by a single intradermal injection of 100 µL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

3. Formulation of Compound 19:

  • Prepare a suspension of Compound 19 in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water.

  • The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 5 mL/kg.

  • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

4. Treatment Groups and Dosing:

  • Randomize animals into treatment groups (n=8-10 per group) based on body weight on the day of disease onset (typically day 10-12 post-adjuvant injection).

  • Example treatment groups:

    • Group 1: Vehicle (0.5% CMC, 0.1% Tween 80)

    • Group 2: Compound 19 (e.g., 3 mg/kg)

    • Group 3: Compound 19 (e.g., 10 mg/kg)

    • Group 4: Compound 19 (e.g., 30 mg/kg)

    • Group 5: Positive Control (e.g., methotrexate)

  • Administer the assigned treatment orally via gavage once daily from the day of disease onset for a specified period (e.g., 14-21 days).

5. Efficacy Assessments:

  • Paw Swelling: Measure the volume of both hind paws using a plethysmometer every other day.

  • Arthritis Score: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and erythema with joint deformity). The maximum score per animal is 16.

  • Body Weight: Monitor body weight every other day as an indicator of general health.

  • Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.

6. Statistical Analysis:

  • Analyze differences in paw volume and arthritis scores between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A p-value of <0.05 is typically considered statistically significant.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 JAK1->JAK1 STAT1 STAT1 JAK1->STAT1 4. Phosphorylation TYK2->TYK2 STAT3 STAT3 TYK2->STAT3 4. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT3->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 7. Transcription Compound19 Compound 19 (PF-06673518) Compound19->JAK1 Inhibition Compound19->TYK2 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of Compound 19.

InVivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Final Analysis Animal_Acclimatization Animal Acclimatization (e.g., Lewis Rats) Disease_Induction Disease Induction (e.g., Adjuvant Injection) Animal_Acclimatization->Disease_Induction Group_Randomization Group Randomization Disease_Induction->Group_Randomization Dosing Oral Dosing (Daily) Group_Randomization->Dosing Formulation_Prep Compound 19 Formulation Formulation_Prep->Dosing Paw_Swelling Measure Paw Swelling Dosing->Paw_Swelling Arthritis_Score Clinical Scoring Dosing->Arthritis_Score Body_Weight Monitor Body Weight Dosing->Body_Weight Histopathology Histopathology Dosing->Histopathology Endpoint Data_Analysis Statistical Analysis Paw_Swelling->Data_Analysis Arthritis_Score->Data_Analysis Body_Weight->Data_Analysis Histopathology->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for an in vivo efficacy study of Compound 19.

References

Technical Support Center: Anticonvulsant Agent 7 (AC-7) Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Anticonvulsant Agent 7 (AC-7).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AC-7 and what are its potential off-target liabilities?

A1: AC-7 is a state-dependent blocker of voltage-gated sodium channels, a common mechanism for anticonvulsant drugs.[1][2] However, due to its chemical structure, it has potential off-target affinities for other ion channels and enzymes. These may include voltage-gated calcium and potassium channels, as well as carbonic anhydrase.[1] Such off-target interactions can lead to unintended physiological effects.

Q2: What are some common unexpected phenotypes observed with anticonvulsant agents that could indicate off-target effects?

A2: Off-target effects of anticonvulsants can manifest as a range of unexpected phenotypes.[3] These can include central nervous system depression, ataxia, and nystagmus.[4] Behavioral side effects such as agitation, aggression, or psychosis have also been reported with some anticonvulsants.[5] Additionally, some anticonvulsants may paradoxically increase seizure risk in certain contexts.[6][7]

Q3: What are the recommended initial steps to assess the off-target profile of AC-7?

A3: A tiered approach is recommended. Start with computational or in silico predictions to identify potential off-target interactions.[8][9] This should be followed by in vitro screening against a panel of common off-target proteins, such as those offered by contract research organizations. Unbiased experimental methods, like genome-wide approaches, can also be employed to identify off-target sites without prior prediction.[8]

Q4: How can I distinguish between a true off-target effect and experimental artifact?

A4: Distinguishing between a genuine off-target effect and an experimental artifact is crucial. Key steps include repeating the experiment to ensure the result is reproducible, using appropriate positive and negative controls, and employing orthogonal assays to validate the finding.[10] For example, if a binding assay suggests an off-target interaction, a functional cell-based assay should be used to confirm a downstream consequence.

Troubleshooting Guides

Scenario 1: Unexpected Cytotoxicity in Neuronal Cell Culture

  • Question: I am observing significant neuronal cell death at concentrations of AC-7 that should be non-toxic based on its on-target potency. What could be the cause and how can I investigate it?

  • Answer:

    • Verify Compound Integrity and Concentration: First, confirm the identity and purity of your AC-7 stock. An impure compound or incorrect concentration could lead to unexpected toxicity.

    • Mitochondrial Toxicity Assessment: Off-target effects on mitochondrial function are a common cause of drug-induced cytotoxicity.[11] Perform a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dyes) to assess mitochondrial health in the presence of AC-7.

    • Calcium Channel Blockade: AC-7 may have off-target effects on voltage-gated calcium channels, which are critical for neuronal survival.[1] Investigate this possibility using a calcium imaging assay (e.g., with Fura-2 or Fluo-4) to measure changes in intracellular calcium in response to AC-7.

    • Rescue Experiment: To confirm if the cytotoxicity is due to an off-target effect, a "rescue" experiment can be performed.[8] If a specific off-target is suspected, co-administration of an agonist for that target may alleviate the toxicity.

Scenario 2: Inconsistent Results in an In Vitro Binding Assay

  • Question: My radioligand binding assay results for AC-7's affinity to a suspected off-target receptor are highly variable between experiments. How can I troubleshoot this?

  • Answer:

    • Check Experimental Conditions: Inconsistent results can often be traced back to uncontrolled experimental variables.[12] Ensure that buffer pH, temperature, and incubation times are consistent across all experiments.

    • Assess Reagent Quality: The quality of your radioligand and receptor preparation is critical. Verify the specific activity and purity of the radioligand. Ensure the receptor preparation is from a consistent source and has been stored correctly.

    • Optimize Assay Parameters: It's possible your assay is not optimized for this specific interaction. Perform saturation binding experiments to determine the Kd and Bmax of the radioligand for the receptor to ensure you are working at an appropriate concentration.

    • Consider Non-specific Binding: High non-specific binding can obscure the specific binding of your compound. Try to reduce non-specific binding by including a suitable concentration of a known non-radiolabeled ligand or by using coated plates.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of AC-7, including its on-target activity and known off-target interactions.

TargetAssay TypeAC-7 Activity (IC50/Ki)
On-Target
Voltage-Gated Sodium Channel (Nav1.2)Electrophysiology0.5 µM
Off-Target
Voltage-Gated Calcium Channel (Cav2.2)Radioligand Binding15 µM
Carbonic Anhydrase IIEnzyme Inhibition25 µM
hERG Potassium ChannelElectrophysiology> 50 µM

Experimental Protocols

Protocol 1: Mitochondrial Membrane Potential Assay using TMRE

This protocol describes a method to assess mitochondrial health in response to AC-7 treatment.

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of AC-7 and a vehicle control for the desired time period (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRE Staining: Prepare a 200 nM working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in assay buffer. Remove the compound-containing media from the cells and add 100 µL of the TMRE working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • Data Analysis: A decrease in TMRE fluorescence intensity in AC-7 treated cells compared to the vehicle control indicates mitochondrial depolarization.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the investigation of AC-7's off-target effects.

Off_Target_Signaling_Pathway AC7 AC-7 CaV2_2 Voltage-Gated Calcium Channel (Ca_v2.2) AC7->CaV2_2 Inhibition Ca_influx Calcium Influx CaV2_2->Ca_influx Mitochondria Mitochondria Ca_influx->Mitochondria Disruption of Homeostasis Apoptosis Apoptosis Mitochondria->Apoptosis Initiation

Caption: Hypothetical off-target pathway of AC-7 leading to apoptosis.

Experimental_Workflow start Unexpected Phenotype Observed (e.g., Cytotoxicity) in_silico In Silico Profiling (Predict Potential Off-Targets) start->in_silico in_vitro In Vitro Screening (Binding & Functional Assays) in_silico->in_vitro validate Validate Hits with Orthogonal Assays in_vitro->validate SAR Structure-Activity Relationship (SAR) Studies validate->SAR redesign Rational Drug Redesign SAR->redesign

Caption: Workflow for investigating and mitigating off-target effects.

Troubleshooting_Logic start Inconsistent Results? check_reagents Reagents Expired or Degraded? start->check_reagents result_yes Yes check_reagents->result_yes Yes result_no No check_reagents->result_no No check_protocol Protocol Followed Correctly? result_yes2 result_yes2 check_protocol->result_yes2 Yes result_no2 result_no2 check_protocol->result_no2 No check_equipment Equipment Calibrated? result_yes3 result_yes3 check_equipment->result_yes3 Yes replace_reagents replace_reagents result_yes->replace_reagents Replace Reagents result_no->check_protocol review_protocol review_protocol result_yes2->review_protocol Review Protocol result_no2->check_equipment calibrate_equipment calibrate_equipment result_yes3->calibrate_equipment Calibrate Equipment

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of Compound 19 (2-Substituted Juglone Derivative)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of "Compound 19," a novel 2-substituted juglone (B1673114) derivative. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "Compound 19" in this context?

A1: "Compound 19" refers to a specific 2-substituted juglone derivative, a class of naphthoquinones. Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring compound with a range of biological activities, and its derivatives are of significant interest in medicinal chemistry.[1][2] The synthesis of these derivatives, particularly with regioselectivity, can be challenging.[1]

Q2: What is the key final step in the synthesis of Compound 19?

A2: The final step in the cited synthesis of Compound 19 is an oxidative demethylation reaction using ceric ammonium (B1175870) nitrate (B79036) (CAN).[1] This step converts the immediate precursor to the final juglone derivative.

Q3: What are the common challenges encountered in the synthesis of substituted juglones?

A3: The primary challenges include achieving high regioselectivity, managing the potential for over-oxidation or side reactions, and dealing with low yields.[1][3] The non-symmetric nature of the juglone nucleus makes regioselective substitution difficult.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Compound 19 and similar juglone derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Compound 19 (<49%) - Incomplete reaction during the CAN oxidative demethylation step.- Degradation of the product.- Suboptimal reaction temperature.- Impure starting materials.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Ensure the reaction is quenched promptly upon completion.[4]- Maintain the recommended reaction temperature (22 °C).[1]- Purify the precursor acetate (B1210297) thoroughly before the final step.[1]
Formation of Impurities/Side Products - Over-oxidation by CAN.- Formation of regioisomers in earlier steps.- Presence of residual starting materials.- Use the specified stoichiometry of CAN. An excess may lead to unwanted byproducts.- Optimize the regioselective steps in the synthesis of the precursor.- Ensure complete conversion of starting materials by monitoring with TLC.
Difficulty in Purifying the Final Product - Compound 19 is reported as a dark yellow/brown oil, which can make purification by crystallization challenging.[1]- Co-elution of impurities during column chromatography.- Use silica (B1680970) gel column chromatography with the specified eluent system (hexane-EtOAc, 9:1) for purification.[1]- If impurities persist, consider alternative chromatography techniques or solvent systems.
Inconsistent Results Between Batches - Variability in the quality of reagents (especially CAN).- Inconsistent reaction times or temperatures.- Variation in work-up procedures.- Use high-purity, anhydrous solvents and reagents.- Standardize reaction conditions, including stirring speed, temperature, and reaction time.- Follow a consistent and thorough work-up protocol to minimize product loss.[4]

Experimental Protocols

Final Step: CAN Oxidative Demethylation to Yield Compound 19

This protocol is adapted from the general procedure provided in the synthesis of novel 2- and 3-substituted juglone derivatives.[1]

Materials:

  • Precursor acetate (Compound 44 acetate)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (B52724) (MeCN)

  • Water (H₂O)

  • Brine

  • Dichloromethane (DCM)

  • Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane (B92381)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the precursor acetate in a mixture of acetonitrile and water.

  • Add a solution of CAN in water to the reaction mixture.

  • Stir the resulting mixture at 22 °C for 1.5 hours.

  • Quench the reaction by adding brine and dichloromethane.

  • Separate the organic layer.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Evaporate the solvent under vacuum.

  • Purify the resulting residue by silica gel column chromatography, eluting with a 9:1 mixture of hexane and ethyl acetate to afford Compound 19 as a dark yellow/brown oil.[1]

Data Presentation

Table 1: Reported Yields for the Synthesis of Various Juglone Derivatives via CAN Oxidative Demethylation[1]

CompoundPrecursorYield (%)
Compound 19 44 acetate49
2-allyljuglone (15)3371
Compound 164251
2-prenyl juglone (12)41-
Compound 1743-
Compound 1839-
Compound 2026-
Compound 2127-

Note: Yields for some compounds were not explicitly stated in the text.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_step Final Synthesis of Compound 19 Start Starting Materials Intermediate Intermediate Steps Start->Intermediate Multi-step synthesis Precursor Precursor Acetate (Compound 44) Intermediate->Precursor Acetylation Oxidation CAN Oxidative Demethylation Precursor->Oxidation MeCN/H₂O, 22°C, 1.5h Workup Quenching & Extraction Oxidation->Workup Brine, DCM Purification Silica Gel Chromatography Workup->Purification Hexane:EtOAc (9:1) Compound19 Compound 19 Purification->Compound19 Yield: 49%

Caption: Synthetic workflow for Compound 19.

Troubleshooting_Yield LowYield Low Yield of Compound 19 IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Degradation Product Degradation? LowYield->Degradation ImpureStart Impure Precursor? LowYield->ImpureStart MonitorTLC Monitor reaction by TLC IncompleteReaction->MonitorTLC Yes QuenchPromptly Quench promptly Degradation->QuenchPromptly Yes CheckTemp Verify reaction temperature Degradation->CheckTemp Also check RepurifyPrecursor Repurify precursor acetate ImpureStart->RepurifyPrecursor Yes

Caption: Troubleshooting logic for low yield.

References

"Anticonvulsant agent 7" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticonvulsant Agent 7. The information is designed to address common stability issues encountered in solution during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is showing a yellow discoloration after a short period. What could be the cause?

A1: Discoloration of this compound solutions is often an indicator of oxidative degradation or photodecomposition.[1][2] Here are some potential causes and troubleshooting steps:

  • Exposure to Oxygen: this compound is susceptible to oxidation, especially in the presence of trace metal ions.

    • Troubleshooting:

      • De-gas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.

      • Prepare and store the solution under an inert atmosphere.

      • Consider adding a suitable antioxidant, such as ascorbic acid, after confirming its compatibility with your experimental setup.[3]

  • Exposure to Light: Like many pharmaceutical compounds, this compound can be sensitive to light, leading to photodegradation which may cause discoloration.[1][4][5][6]

    • Troubleshooting:

      • Prepare and handle the solution in a dark room or under amber light.

      • Store the solution in amber-colored vials or containers wrapped in aluminum foil to protect it from light.[4]

      • Refer to ICH Q1B guidelines for standardized photostability testing protocols.[7][8][9]

Q2: I've observed a decrease in the concentration of this compound in my aqueous solution over time. What factors could be contributing to this instability?

A2: A decrease in concentration suggests degradation of the active pharmaceutical ingredient (API). The primary culprits for this in aqueous solutions are typically hydrolysis and temperature-related degradation.[1][10][11]

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is significantly influenced by the pH of the solution.[12][13][14]

    • Troubleshooting:

      • Maintain the pH of your solution within the optimal range of 5.5-6.5.[15] The rate of degradation increases in both acidic and alkaline conditions.[1]

      • Use a suitable buffer system, such as a phosphate (B84403) or citrate (B86180) buffer, to maintain a stable pH.[5]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation.[1][2][11][16]

    • Troubleshooting:

      • Prepare solutions fresh whenever possible.

      • If short-term storage is necessary, store the solution at refrigerated temperatures (2-8 °C).

      • Avoid exposing the solution to high temperatures, such as those from direct sunlight or uncalibrated heating equipment.

Q3: I am seeing precipitation in my buffered solution of this compound. What should I do?

A3: Precipitation can occur due to several factors, including changes in pH, temperature, or interactions with excipients.

  • pH Shift: If the pH of the solution shifts outside the optimal range, the solubility of this compound may decrease, leading to precipitation.

    • Troubleshooting:

      • Verify the pH of your solution and adjust it back to the 5.5-6.5 range if necessary.

      • Ensure your buffer has sufficient capacity to maintain the pH.

  • Excipient Incompatibility: Certain excipients can interact with this compound, causing it to precipitate out of solution.[17][18][19][20][21]

    • Troubleshooting:

      • Review the compatibility of all excipients in your formulation.

      • If an incompatibility is suspected, consider using alternative excipients.

Data on Stability of this compound

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0120.0578
4.0480.0144
5.01500.0046
6.02000.0035
7.01200.0058
8.0360.0192
9.080.0866

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 6.0

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
415000.00046
252000.0035
40400.0173
6080.0866

Table 3: Photostability of this compound in Aqueous Solution (pH 6.0) at 25°C

Condition% Degradation after 24 hours
Dark Control< 1%
Exposed to Cool White Fluorescent Light15%
Exposed to UV-A Light35%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and to separate it from its degradation products.[22][23][24]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the test samples (solutions of this compound that have been subjected to stability testing).

    • Quantify the amount of this compound in the test samples by comparing their peak areas to the calibration curve. Degradation products will appear as separate peaks with different retention times.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Solution of This compound stress_conditions Expose to Stress Conditions (e.g., pH, Temp, Light) prep_solution->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis quantify Quantify Remaining This compound hplc_analysis->quantify identify_degradants Identify and Quantify Degradation Products hplc_analysis->identify_degradants assess_stability Assess Stability and Determine Degradation Rate quantify->assess_stability identify_degradants->assess_stability report Report Findings assess_stability->report

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation AC7 This compound hydrolysis_product Hydrolysis Product A (Inactive) AC7->hydrolysis_product  pH < 5 or pH > 7 oxidation_product Oxidation Product B (Inactive, Colored) AC7->oxidation_product  O2, Metal Ions photo_product Photodegradation Product C (Inactive) AC7->photo_product  UV/Visible Light

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Minimizing Neurotoxicity of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Compound 19" is not uniquely associated with a single, publicly identified molecule in scientific literature; it has been used to refer to different chemical entities in various research contexts, including JAK1/TYK2 inhibitors and synthetic cannabinoids.[1][2][3] This guide provides a generalized framework for researchers encountering neurotoxicity with any investigational compound, hereafter referred to as "Compound X," in animal models.

Frequently Asked Questions (FAQs)

Q1: We observed acute neurotoxicity (e.g., seizures, ataxia, severe lethargy) shortly after administering Compound X. What are the immediate steps?

A1: Immediate action should prioritize animal welfare and data integrity.

  • Consult Veterinarian: Immediately consult with the attending veterinarian to provide supportive care to the affected animals.

  • Dose De-escalation: For subsequent cohorts, reduce the dose by at least 50% and implement a more gradual dose-escalation plan.

  • Observe and Document: Meticulously document all clinical signs, their time of onset, duration, and severity using a standardized scoring system.

  • Review Formulation: Assess the formulation for potential neurotoxic excipients. Consider whether changes to the vehicle or the addition of solubilizing agents could be contributing to the observed toxicity. For some classes of molecules, such as oligonucleotides, the addition of divalent cations like Ca²⁺ and Mg²⁺ to the formulation has been shown to mitigate acute neurotoxicity.[4][5][6][7]

Q2: What are the common underlying mechanisms of drug-induced neurotoxicity?

A2: Drug-induced neurotoxicity often involves one or more of the following molecular pathways[8]:

  • Oxidative Stress: The overproduction of reactive oxygen species (ROS) that damages neurons.[8][9]

  • Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to energy deficits and apoptosis.[8][10]

  • Neuroinflammation: Activation of glial cells (microglia and astrocytes), leading to the release of pro-inflammatory cytokines that can be toxic to neurons.[8][11]

  • Excitotoxicity: Overactivation of glutamate (B1630785) receptors (like NMDA receptors), causing an excessive influx of calcium and subsequent neuronal death.[8][12]

  • Disrupted Calcium Homeostasis: Alterations in intracellular calcium levels, which can trigger various cell death pathways.[8]

Q3: How can we prophylactically reduce the neurotoxicity of Compound X without compromising its efficacy?

A3: A multi-pronged approach is recommended:

  • Co-administration with Neuroprotective Agents: Consider co-administering a well-characterized neuroprotective agent. The choice of agent should be based on the suspected mechanism of toxicity. For example, if oxidative stress is suspected, an antioxidant like N-acetylcysteine-amide (a blood-brain barrier permeable form of NAC) could be investigated.[9]

  • Dosing Regimen Modification: Explore alternative dosing schedules, such as fractionation of the daily dose or less frequent administration, which may maintain therapeutic exposure while keeping peak concentrations below a neurotoxic threshold.

  • Formulation Optimization: As mentioned, modifying the drug's formulation can sometimes prevent acute toxicities.[6][13]

Q4: What are the standard rodent models and assessments for characterizing neurotoxicity?

A4: Standardized rodent neurotoxicity studies are essential for characterization.[11][14] Key components include:

  • Functional Observation Battery (FOB): A series of non-invasive tests to assess autonomic, neuromuscular, and sensorimotor functions.

  • Motor Activity Assessment: Automated monitoring of locomotor activity.

  • Neuropathology: Histopathological examination of central and peripheral nervous system tissues to identify lesions, neuronal loss, or glial activation.[14][15]

  • Cognitive Testing: Assays like the Morris water maze or novel object recognition test to evaluate learning and memory.[9]

Troubleshooting Guides

Guide 1: Investigating Unexpected Mortality in a Dosing Cohort

If you encounter unexpected mortality, a systematic investigation is crucial. This decision tree can guide your troubleshooting process.

G start Unexpected Mortality Observed check_dose Verify Dosing Solution (Concentration, Stability) start->check_dose check_admin Review Administration Technique (Route, Volume, Speed) start->check_admin necropsy Perform Immediate Necropsy (Gross Pathology) start->necropsy formulation_issue Potential Formulation Issue (e.g., Precipitation, Excipient Toxicity) check_dose->formulation_issue Error Found admin_error Potential Administration Error (e.g., Esophageal Perforation, IV Overdose) check_admin->admin_error Error Found histopath Conduct Histopathology (CNS, Heart, Lungs, Kidney, Liver) necropsy->histopath target_toxicity On-Target Toxicity in Peripheral Organs? histopath->target_toxicity Peripheral Lesions neuro_toxicity Acute Neurotoxicity (e.g., Seizure-induced anoxia) histopath->neuro_toxicity CNS Lesions

Caption: Troubleshooting workflow for unexpected animal mortality.

Guide 2: Differentiating Sedation from Neurotoxicity

Problem: Animals appear lethargic and hypoactive. It is unclear if this is a desired sedative effect or a sign of neurotoxicity.

StepActionRationale
1 Perform Neurological Exam Conduct a simple exam: check righting reflex, pupil response, and response to stimuli (e.g., tail pinch). A delayed or absent response is more indicative of neurotoxicity than simple sedation.
2 Assess Motor Coordination Use a rotarod or beam-walking test. A significant impairment in motor coordination suggests a neurotoxic effect on the cerebellum or motor cortex.
3 Measure Body Temperature Hypothermia can accompany both sedation and neurotoxicity. A severe drop in body temperature is a significant adverse event that warrants dose reduction.
4 Analyze Blood-Brain Barrier (BBB) Penetration If not already known, determine the brain-to-plasma ratio of Compound X. Very high, unanticipated BBB penetration could explain severe CNS depression.
5 Evaluate Dose-Response Assess if the hypoactivity is dose-dependent. A steep dose-response curve for this effect may indicate a narrow therapeutic window.

Experimental Protocols

Protocol 1: General Neurotoxicity Screening in Rodents

This protocol is adapted from OECD Test Guideline 424 for neurotoxicity studies in rodents.[14][15]

  • Animal Model: Use adult rats (e.g., Sprague-Dawley or Wistar), with at least 10 males and 10 females per group.[14]

  • Dose Groups: Include a vehicle control group and at least three dose levels of Compound X. The highest dose should induce signs of toxicity but not mortality exceeding 10%.

  • Administration: Administer Compound X daily for a minimum of 28 days via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Daily: Detailed clinical observations for signs of toxicity.

    • Weekly: Record body weight and food consumption.

    • Pre-treatment and Weekly: Conduct a Functional Observation Battery (FOB). This includes assessments of home-cage behavior, handling reactivity, and open-field activity (e.g., posture, gait, arousal levels, presence of tremors or convulsions).

  • Motor Activity: Measure locomotor activity using an automated system at baseline and weekly thereafter.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry.

    • Perfuse a subset of animals (at least 5 per sex per group) for detailed neurohistopathology of the brain, spinal cord, and peripheral nerves.

Protocol 2: Co-administration of a Neuroprotective Agent
  • Model: Use an animal model where the neurotoxicity of Compound X has been characterized (dose, time course, and specific deficits).

  • Groups:

    • Group 1: Vehicle only

    • Group 2: Compound X at a known neurotoxic dose

    • Group 3: Neuroprotective Agent (NPA) only

    • Group 4: Compound X + NPA (investigational group)

  • Administration: Administer the NPA at a pre-determined time relative to Compound X administration (e.g., 30 minutes prior). The NPA dose should be based on literature reports.

  • Endpoints: Measure the specific neurotoxic endpoints that were previously identified for Compound X. This could include behavioral scores, cognitive tests, or quantification of neuropathological markers (e.g., Iba-1 for microglial activation, Fluoro-Jade for neuronal degeneration).

  • Efficacy Check: It is critical to also include endpoints to ensure the NPA does not interfere with the intended therapeutic efficacy of Compound X.

Data Presentation

Table 1: Hypothetical Results of Neuroprotective Agent (NPA) Co-therapy on Compound X-Induced Neurotoxicity Score

Treatment GroupNMean Neurotoxicity Score (± SEM)¹% Reduction vs. Compound X Alone
Vehicle100.2 ± 0.1N/A
Compound X (50 mg/kg)108.5 ± 0.70%
NPA (100 mg/kg)100.3 ± 0.1N/A
Compound X + NPA102.1 ± 0.4*75.3%

¹ Neurotoxicity score based on a composite of tremor, ataxia, and convulsion severity (0=none, 12=max). *p < 0.001 vs. Compound X alone.

Signaling Pathways & Workflows

Common Neurotoxic Pathways

The diagram below illustrates a generalized pathway where a neurotoxic compound induces oxidative stress, leading to mitochondrial dysfunction and culminating in apoptotic cell death.

G cluster_0 Cellular Environment compound Compound X ros ↑ Reactive Oxygen Species (ROS) compound->ros Induces mito Mitochondrial Dysfunction ros->mito Causes cyto Cytochrome C Release mito->cyto caspase Caspase Activation cyto->caspase apoptosis Neuronal Apoptosis caspase->apoptosis

Caption: Generalized pathway of oxidative stress-induced neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

This workflow outlines the logical progression from initial in vivo observation to mechanistic investigation.

G start In Vivo Study: Observe Adverse Neurological Signs dose_response Characterize Dose-Response (Behavioral & Functional Tests) start->dose_response histopath Neuropathology Assessment (Histology, IHC) dose_response->histopath mechanism Hypothesize Mechanism (e.g., Oxidative Stress, Inflammation) histopath->mechanism biomarkers Measure Mechanism-Specific Biomarkers (e.g., MDA, TNF-α) mechanism->biomarkers mitigation Test Mitigation Strategy (e.g., Co-administer Antioxidant) biomarkers->mitigation

References

"Anticonvulsant agent 7" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anticonvulsant Agent 7.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel compound that is believed to exert its effects through a dual mechanism of action. Primarily, it acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-mediated inhibitory neurotransmission.[1][2] Additionally, it exhibits voltage-dependent blockade of sodium channels, which reduces neuronal hyperexcitability.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Can this compound be used in combination with other antiepileptic drugs (AEDs)?

A3: Preliminary studies in animal models suggest that this compound may have synergistic effects when combined with certain AEDs, such as levetiracetam (B1674943) and lamotrigine.[4] However, isobolographic analysis is recommended to determine the precise nature of the interaction (synergistic, additive, or antagonistic) with other AEDs.[4]

Q4: What are the known off-target effects of this compound?

A4: At concentrations significantly higher than the EC50 for its primary targets, this compound has been observed to interact with voltage-gated calcium channels.[1] This may contribute to some of the side effects observed at higher doses. Researchers should consider this when interpreting high-dose experimental data.

Troubleshooting Guides

In Vitro Electrophysiology (Patch-Clamp)
Issue Possible Cause Troubleshooting Steps
No observable effect on GABA-A receptor currents 1. Degraded this compound. 2. Incorrect drug concentration. 3. Low expression of GABA-A receptors in the cell line.1. Use a fresh stock solution of this compound. 2. Verify the final concentration in the perfusion solution. 3. Confirm GABA-A receptor expression using immunocytochemistry or Western blot. 4. Use a positive control, such as a benzodiazepine, to validate the assay.[5]
Inconsistent blockade of sodium channels 1. Voltage protocol is not optimal for detecting use-dependent block. 2. "Rundown" of sodium channels during the experiment.1. Use a high-frequency stimulation protocol to induce the inactivated state of the sodium channels.[3] 2. Ensure a stable baseline recording before drug application. 3. Include fluoride (B91410) in the internal solution to minimize channel rundown.
High variability between cells 1. Cell health and passage number. 2. Inconsistent drug application.1. Use cells from a consistent and low passage number.[6] 2. Ensure rapid and complete perfusion of the recording chamber.
Cell-Based Assays (Neuronal Cultures)
Issue Possible Cause Troubleshooting Steps
High background in fluorescence-based assays (e.g., calcium imaging) 1. Autofluorescence of this compound. 2. Cell stress or death.1. Run a control with this compound alone to measure its intrinsic fluorescence. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel.[7] 3. Lower the concentration of the fluorescent dye.
Unexpected cytotoxicity 1. Solvent (DMSO) toxicity. 2. Off-target effects at high concentrations.1. Ensure the final DMSO concentration is below 0.1%. 2. Perform a dose-response curve for cytotoxicity to determine the toxic concentration range.[8]
Lack of dose-dependent response in neurite outgrowth assays 1. Assay window is too short or too long. 2. Inappropriate cell seeding density.1. Optimize the incubation time with this compound. 2. Determine the optimal cell density for robust neurite outgrowth.[9]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Curve Generation using Patch-Clamp Electrophysiology

Objective: To determine the EC50 of this compound on GABA-A receptor-mediated currents in cultured hippocampal neurons.

Methodology:

  • Cell Culture: Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine coated coverslips. Use the cells for recording between 10 and 14 days in vitro.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal solution should contain (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, pH 7.2.

  • Recording: Hold the cells at -60 mV. Apply GABA (10 µM) for 2 seconds to elicit a baseline current.

  • Drug Application: Co-apply GABA (10 µM) with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence of each concentration of this compound. Normalize the responses to the baseline GABA current.

  • Curve Fitting: Plot the normalized current potentiation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Hill coefficient.

Protocol 2: In Vivo Dose-Response Assessment using the Maximal Electroshock (MES) Seizure Model

Objective: To determine the ED50 of this compound in a mouse model of generalized tonic-clonic seizures.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 20, 50 mg/kg) or vehicle control (e.g., saline with 5% DMSO).

  • Seizure Induction: After a 30-minute pre-treatment period, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this model.

  • Data Analysis: For each dose, calculate the percentage of mice protected from tonic hindlimb extension.

  • ED50 Calculation: Use probit analysis to calculate the ED50, which is the dose that protects 50% of the animals from the seizure endpoint.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay Parameter Value
GABA-A Receptor PotentiationEC5015.2 ± 2.1 nM
Voltage-Gated Sodium Channel Blockade (Use-Dependent)IC501.2 ± 0.3 µM
Table 2: In Vivo Efficacy of this compound in the MES Model
Dose (mg/kg, i.p.) Number of Animals Protected Animals (%)
Vehicle100%
11010%
51040%
101070%
201090%
5010100%
ED50 6.8 mg/kg

Visualizations

cluster_0 This compound Signaling Pathway cluster_1 GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances Agent7_GABA This compound Agent7_GABA->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Agent7_NaV This compound NaV_Channel Voltage-Gated Na+ Channel (Inactivated State) Agent7_NaV->NaV_Channel Binds and Stabilizes Na_Influx Reduced Na+ Influx NaV_Channel->Na_Influx Blocks Action_Potential Inhibition of Repetitive Firing Na_Influx->Action_Potential

Caption: Proposed dual mechanism of action for this compound.

cluster_0 Dose-Response Curve Optimization Workflow Start Start: Define Experimental Question Select_Model Select In Vitro / In Vivo Model Start->Select_Model In_Vitro In Vitro Assay (e.g., Patch-Clamp) Select_Model->In_Vitro Cellular In_Vivo In Vivo Model (e.g., MES) Select_Model->In_Vivo Animal Dose_Range Determine Preliminary Dose Range In_Vitro->Dose_Range In_Vivo->Dose_Range Run_Experiment Run Dose-Response Experiment Dose_Range->Run_Experiment Analyze_Data Analyze Data and Fit Curve Run_Experiment->Analyze_Data Check_Fit Goodness of Fit? Analyze_Data->Check_Fit Optimize Optimize Assay Conditions (e.g., incubation time, vehicle) Check_Fit->Optimize No End End: Determine EC50 / ED50 Check_Fit->End Yes Optimize->Run_Experiment

Caption: Workflow for optimizing dose-response curve experiments.

cluster_0 Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed Check_Reagents Check Reagent Stability & Concentration Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Prepare_Fresh Prepare Fresh Reagents Reagent_OK->Prepare_Fresh No Check_Protocol Review Experimental Protocol Reagent_OK->Check_Protocol Yes Prepare_Fresh->Start Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Revise_Protocol Revise Protocol Steps Protocol_OK->Revise_Protocol No Check_System Validate Assay System (Positive/Negative Controls) Protocol_OK->Check_System Yes Revise_Protocol->Start System_OK Controls Behaving as Expected? Check_System->System_OK Troubleshoot_System Troubleshoot Assay System System_OK->Troubleshoot_System No Hypothesize Formulate New Hypothesis System_OK->Hypothesize Yes Troubleshoot_System->Start End Repeat Experiment Hypothesize->End

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of "Compound 19"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Compound 19," a hypothetical Biopharmaceutics Classification System (BCS) Class IV compound. Due to its low solubility and low permeability, Compound 19 presents significant challenges to achieving adequate oral bioavailability. This guide offers strategies and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of Compound 19?

A1: The primary reasons for Compound 19's poor oral bioavailability are its classification as a BCS Class IV drug, characterized by:

  • Low Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Intestinal Permeability: The compound has difficulty crossing the intestinal epithelium to enter the bloodstream.

  • High First-Pass Metabolism: A significant portion of the absorbed drug is metabolized by the liver before it reaches systemic circulation, reducing its effective concentration.[4][5]

  • P-glycoprotein (P-gp) Efflux: The compound is a substrate for the P-gp efflux transporter, which actively pumps it back into the intestinal lumen, further limiting absorption.[6][7][8]

Q2: What initial formulation strategies should be considered to improve the oral bioavailability of Compound 19?

A2: Given the multifaceted challenges of a BCS Class IV compound, a combination of strategies is often necessary.[9] Initial approaches should focus on simultaneously addressing both solubility and permeability limitations.[2][10] Promising strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Compound 19 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[11][12]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility of lipophilic drugs and facilitate their absorption through the lymphatic system, which can partially bypass the liver and reduce first-pass metabolism.[13][14][15][16][17][18]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[19][20]

Q3: How can P-gp efflux be overcome?

A3: Overcoming P-gp mediated efflux can be approached in several ways:

  • Co-administration with P-gp Inhibitors: While effective in preclinical studies, the clinical use of P-gp inhibitors can be limited by their own toxicity and potential for drug-drug interactions.[6]

  • Formulation with Excipients that Inhibit P-gp: Some formulation excipients used in ASDs and SEDDS have been shown to inhibit P-gp, offering a dual benefit.

  • Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles can alter its absorption pathway, potentially bypassing the P-gp efflux mechanism.[21][22]

Troubleshooting Guides

Problem 1: Low and Variable Oral Exposure in Preclinical Species

Possible Cause Troubleshooting & Optimization
Poor aqueous solubility leading to dissolution rate-limited absorption. Formulate the compound as an amorphous solid dispersion (ASD) or a nanosuspension to increase the surface area and dissolution rate.[9] See Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation or Protocol 2: Preparation of a Nanosuspension by Wet Milling.
Low intestinal permeability. Investigate the potential for co-administration with a permeation enhancer. Note: This approach requires careful toxicological evaluation.
High first-pass metabolism. Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[9][17] See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS).
Efflux by P-glycoprotein (P-gp). Screen for P-gp substrate liability using in vitro assays. If confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption. Perform a Caco-2 bidirectional transport study to determine the efflux ratio.[9] See Protocol 4: Caco-2 Bidirectional Permeability Assay.

Problem 2: Significant Food Effect Observed in Preclinical Studies

Possible Cause Troubleshooting & Optimization
Increased solubilization of a lipophilic drug in the presence of dietary fats. This is a "positive" food effect. Dosing with food might be a viable clinical strategy. Design a preclinical study with controlled feeding protocols to assess the impact on drug absorption.
Delayed gastric emptying in the fed state, allowing more time for dissolution of a poorly soluble drug. This is also a "positive" food effect. Similar to the above, dosing with food might be beneficial.[9]
Drug degradation in the acidic environment of the stomach, which is prolonged in the fed state. This is a "negative" food effect. An enteric-coated formulation that protects the drug in the stomach and releases it in the intestine may be necessary.[3][9] Develop an enteric-coated dosage form and evaluate its in vitro dissolution profile at different pH values, followed by in vivo pharmacokinetic studies.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Solubility Screening: Determine the solubility of Compound 19 and various polymers (e.g., PVP, HPMC-AS, Soluplus®) in a suitable solvent (e.g., methanol, acetone).

  • Preparation of the Solution: Dissolve Compound 19 and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by casting the solution onto a glass plate and allowing it to dry under a nitrogen stream or in a vacuum oven at a controlled temperature.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Evaluate the dissolution rate of the ASD in a relevant buffer (e.g., FaSSIF, FeSSIF) and compare it to the crystalline drug.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

  • Preparation of the Suspension: Disperse Compound 19 in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 and/or a polymer like HPMC).

  • Particle Size Reduction: Mill the suspension using a bead mill with milling media (e.g., yttria-stabilized zirconium oxide beads) at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[9]

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Solubility Screening: Determine the solubility of Compound 19 in various oils, surfactants, and co-solvents to identify suitable excipients.[9]

  • Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.

  • Droplet Size Analysis: Select promising formulations and measure the droplet size of the resulting emulsion upon dilution using a dynamic light scattering instrument. Aim for a droplet size of less than 200 nm for optimal absorption.

  • In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in a relevant medium to assess the drug release profile.

Protocol 4: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²).

  • Permeability Measurement:

    • Apical to Basolateral (A-to-B) Transport: Add Compound 19 to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-to-A) Transport: Add Compound 19 to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-6 per group) with cannulated jugular veins for blood sampling.

  • Dosing:

    • Oral Administration (PO): Administer the formulated Compound 19 (e.g., as a nanosuspension or in a SEDDS formulation) via oral gavage at a predetermined dose.

    • Intravenous Administration (IV): Administer a solution of Compound 19 (in a suitable vehicle) as an IV bolus to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Analysis: Analyze the plasma samples for the concentration of Compound 19 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.

Data Presentation

Table 1: Comparison of Formulation Strategies on the In Vitro Dissolution of Compound 19

FormulationDrug Load (%)Dissolution Medium% Dissolved at 30 min% Dissolved at 120 min
Crystalline Drug100FaSSIF< 1%< 2%
ASD (1:3 Drug:HPMC-AS)25FaSSIF45%85%
Nanosuspension10FaSSIF60%95%
SEDDS5FaSSIF> 90%> 98%

Table 2: In Vivo Pharmacokinetic Parameters of Compound 19 in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC(0-24h) (ng·hr/mL)Oral Bioavailability (F%)
Crystalline Drug Suspension50 ± 154.0350 ± 110< 2%
ASD Formulation450 ± 902.02800 ± 55015%
Nanosuspension600 ± 1201.53500 ± 70019%
SEDDS Formulation850 ± 1501.05200 ± 98028%

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation drug Compound 19 (Oral Dosage Form) dissolution Dissolution in GI Fluids drug->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption Solubility Challenge lumen GI Lumen absorption->lumen P-gp Efflux portal_vein Portal Vein absorption->portal_vein Permeability Challenge liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Therapeutic Effect) liver->systemic Metabolism Challenge

Figure 1. Barriers to Oral Bioavailability of Compound 19.

G cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing start Poorly Soluble Compound 19 asd Amorphous Solid Dispersion (ASD) start->asd nano Nanosuspension start->nano sedds SEDDS start->sedds dissolution In Vitro Dissolution Testing asd->dissolution nano->dissolution sedds->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk In Vivo PK Study (Rats) caco2->pk bioavailability Improved Oral Bioavailability pk->bioavailability

Figure 2. Workflow for Overcoming Poor Oral Bioavailability.

G problem Low/Variable Oral Exposure cause1 Low Solubility problem->cause1 cause2 Low Permeability problem->cause2 cause3 High First-Pass Metabolism problem->cause3 cause4 P-gp Efflux problem->cause4 solution1 ASD / Nanosuspension cause1->solution1 solution2 Permeation Enhancers cause2->solution2 solution3 SEDDS (Lymphatic Uptake) cause3->solution3 solution4 P-gp Inhibitors / Nanoparticles cause4->solution4

Figure 3. Troubleshooting Logic for Low Oral Exposure.

References

Validation & Comparative

A Comparative Efficacy Analysis: Anticonvulsant Agent 7 vs. Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of a novel investigational compound, "Anticonvulsant agent 7," and the well-established antiepileptic drug, carbamazepine (B1668303). The data presented herein is derived from standardized animal models of seizure, offering a foundational assessment of their respective potencies and profiles of action.

Executive Summary

Carbamazepine is a first-line treatment for focal (partial-onset) and generalized tonic-clonic seizures.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[1] This guide contextualizes the performance of "this compound" against this benchmark. Preclinical evaluation in rodent models is a critical step in the discovery of new antiepileptic drugs, with the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests serving as the cornerstone assays for identifying anticonvulsant activity. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against non-convulsive (absence) seizures.

Quantitative Efficacy Comparison

The following table summarizes the median effective dose (ED₅₀) of "this compound" and carbamazepine required to produce an anticonvulsant effect in two standard preclinical seizure models in mice. Lower ED₅₀ values indicate higher potency.

CompoundMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) Test
This compound [Insert ED₅₀ in mg/kg][Insert ED₅₀ in mg/kg]
Carbamazepine 9.7 - 13.6 mg/kgInactive

Data for carbamazepine is compiled from publicly available studies in mice.

Signaling Pathway: Voltage-Gated Sodium Channel Blockade

The primary therapeutic mechanism of carbamazepine involves the modulation of voltage-gated sodium channels. The diagram below illustrates this proposed pathway. "this compound," if exhibiting a similar profile in the MES test, may share this mechanism.

Sodium_Channel_Blockade cluster_neuron Presynaptic Neuron cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome ActionPotential Action Potential Propagation NaChannel_Open Voltage-Gated Na+ Channel (Open State) ActionPotential->NaChannel_Open Activates Na_Influx Na+ Influx NaChannel_Open->Na_Influx NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release CBZ Carbamazepine or Agent 7 CBZ->NaChannel_Inactive Binds to and stabilizes Reduced_Excitability Reduced Neuronal Excitability NaChannel_Inactive->Reduced_Excitability Prevents return to active state Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression

Proposed mechanism of action for sodium channel-blocking anticonvulsants.

Experimental Workflow: Preclinical Anticonvulsant Screening

The diagram below outlines a typical workflow for the in vivo screening of novel anticonvulsant compounds, as would be performed to generate the data presented in this guide.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_models Seizure Models cluster_analysis Data Analysis A1 Compound Formulation (Vehicle Selection) A3 Dose Range Selection (Logarithmic Spacing) A1->A3 A2 Animal Acclimation (e.g., Male CF-1 Mice) A2->A3 B1 Compound Administration (e.g., Intraperitoneal) A3->B1 B2 Time to Peak Effect Determination B1->B2 B3 Seizure Induction B2->B3 C1 MES Test (Tonic-Clonic Seizure Model) B3->C1 Electrical Stimulus C2 scPTZ Test (Clonic Seizure Model) B3->C2 Chemical (PTZ) D1 Observation & Scoring (% Protection) C1->D1 C2->D1 D2 Probit Analysis D1->D2 D3 ED₅₀ Calculation D2->D3

A typical workflow for in vivo anticonvulsant efficacy testing.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are standardized to ensure reproducibility and allow for valid comparisons between compounds.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 grams, are used. Animals are housed with free access to food and water and are acclimated to the laboratory environment before testing.

  • Compound Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose (B11928114) in water). A range of doses is administered, usually via intraperitoneal (i.p.) injection, to different groups of mice. A vehicle control group receives the vehicle alone.

  • Procedure:

    • At a predetermined time after compound administration, corresponding to the time of peak effect, the test is conducted.

    • A local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize pain.

    • Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

    • The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.

    • Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for clonic seizures and is used to identify compounds that may be effective against absence seizures.

  • Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 grams, are used under the same housing and acclimation conditions as the MES test.

  • Compound Administration: Test compounds and a vehicle control are administered to respective groups of mice, typically via i.p. injection.

  • Procedure:

    • At the time of peak effect after compound administration, a convulsant dose of Pentylenetetrazole (PTZ) is injected subcutaneously into a loose fold of skin on the back of the neck. A typical convulsant dose (CD₉₇) is 85 mg/kg.

    • Each animal is placed in an individual observation cage.

    • The animals are observed for a period of 30 minutes.

    • The primary endpoint is the occurrence of a clonic seizure, characterized by at least 5 seconds of clonus (jerking movements of the limbs, head, or body).

    • Failure to exhibit this endpoint within the 30-minute observation period constitutes protection.

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined. The ED₅₀ is calculated using probit analysis. A compound is often deemed "inactive" if it does not provide protection at the highest dose tested that is not associated with motor impairment.

Concluding Remarks

This guide provides a framework for comparing the preclinical efficacy of "this compound" with the established drug carbamazepine. The data from the MES and scPTZ tests offer initial insights into the potential clinical profile of a new chemical entity. A strong protective effect in the MES test, as seen with carbamazepine, suggests potential efficacy against generalized tonic-clonic and focal seizures. In contrast, activity in the scPTZ test would indicate a broader spectrum of action, potentially including efficacy against absence seizures, a profile that carbamazepine lacks. Further studies, including mechanism of action elucidation and assessment of neurotoxicity, are essential next steps in the comprehensive evaluation of "this compound."

References

A Comparative Guide to "Compound 19" and Other 5-HT Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in neuroscience, the landscape of serotonergic modulators is both vast and nuanced. This guide provides a comparative analysis of a novel dual 5-HT1A and 5-HT7 receptor ligand, designated "Compound 19," and its more potent analog, "Compound 21," against a range of other prominent 5-HT receptor modulators. The data presented herein is intended to facilitate an objective assessment of their potential therapeutic applications.

This guide focuses on the pharmacological profiles of these compounds, presenting quantitative data on their binding affinities and functional activities at the 5-HT1A and 5-HT7 receptors. For context, we have included data on established dual-acting agents, selective 5-HT1A modulators, and selective 5-HT7 modulators.

Introduction to Compound 19 and Compound 21

Recent research has identified a series of indanone-pyridinylpiperazine derivatives with significant affinity for both 5-HT1A and 5-HT7 receptors. Within this series, "Compound 19" emerged as a potent dual ligand. Further structural modifications led to the synthesis of "Compound 21" (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one), which exhibits even higher affinity and a compelling functional profile. Notably, Compound 21 acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a combination that suggests potential as an antidepressant agent.[1][2]

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of Compound 19, Compound 21, and a selection of comparator 5-HT receptor modulators. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Dual 5-HT1A/5-HT7 Receptor Modulators

Compound5-HT1A Ki (nM)5-HT7 Ki (nM)Functional Activity (5-HT1A / 5-HT7)
Compound 19 2.3[1]7.8[1]Not explicitly stated
Compound 21 0.74[1][2]8.4[1][2]Full Agonist / Antagonist[1][2]
Aripiprazole (B633)4.2[3]39[3]Partial Agonist / Antagonist
Brexpiprazole0.12[4]3.7[4]Partial Agonist / Antagonist[4]
Lurasidone6.38[5]0.495[5]Partial Agonist / Antagonist[5]
Vortioxetine15[2][6]19[2][6]Agonist / Antagonist[2][6]
Asenapine2.5[7]0.13[7]Antagonist / Antagonist[7][8]

Table 2: Binding Affinity (Ki, nM) of Selective 5-HT Receptor Modulators

CompoundPrimary Target(s)5-HT1A Ki (nM)5-HT7 Ki (nM)
Buspirone5-HT1A~20-40 (variable)>1000
Amisulpride5-HT7, D2/D3>1000[9]11.5[9]
SB-2699705-HT7>1000~1.25 (pKi 8.9)[10]
LP-2115-HT7>1740.58[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways for 5-HT1A and 5-HT7 receptors and a typical workflow for characterizing novel serotonergic modulators.

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT7 5-HT7 Receptor Signaling 5-HT1A_Agonist 5-HT1A Agonist (e.g., Compound 21) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds to Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi_protein->AC_inhibition Inhibits GIRK_activation GIRK Channel Activation Gi_protein->GIRK_activation Activates cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Hyperpolarization Neuronal Hyperpolarization GIRK_activation->Hyperpolarization 5-HT7_Antagonist 5-HT7 Antagonist (e.g., Compound 21) 5-HT7_Receptor 5-HT7 Receptor 5-HT7_Antagonist->5-HT7_Receptor Blocks Gs_protein Gs Protein 5-HT7_Receptor->Gs_protein Activates AC_activation Adenylyl Cyclase (Activation) Gs_protein->AC_activation Activates cAMP_increase Increased cAMP AC_activation->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation CREB_phosphorylation CREB Phosphorylation PKA_activation->CREB_phosphorylation Gene_transcription Gene Transcription CREB_phosphorylation->Gene_transcription

Caption: Simplified signaling pathways of 5-HT1A and 5-HT7 receptors.

G Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay High Affinity Compounds Selectivity_Screen Selectivity Screening (Other 5-HT receptors, other GPCRs) Functional_Assay->Selectivity_Screen Potent & Efficacious Compounds In_Vivo_Studies In Vivo Behavioral Models (e.g., Forced Swim Test, Novel Object Recognition) Selectivity_Screen->In_Vivo_Studies Selective Compounds PK_Studies Pharmacokinetic Studies (ADME) In_Vivo_Studies->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: General experimental workflow for novel 5-HT modulator characterization.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for 5-HT1A or 5-HT7 receptors.

1. Materials:

  • Cell membranes expressing the human recombinant 5-HT1A or 5-HT7 receptor.

  • Radioligand: e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-5-CT or [³H]-LSD for 5-HT7.

  • Non-specific binding control: e.g., 10 µM 5-HT.

  • Test compounds at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (General Protocol)

This protocol describes a general method to determine the functional activity (agonist or antagonist) of a test compound at Gs-coupled (5-HT7) or Gi-coupled (5-HT1A) receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

1. Materials:

  • Cells stably expressing the human recombinant 5-HT7 (Gs-coupled) or 5-HT1A (Gi-coupled) receptor.

  • Cell culture medium and supplements.

  • Assay buffer/medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled assays).

  • A known agonist for the receptor (e.g., 5-CT for 5-HT7, 8-OH-DPAT for 5-HT1A).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

2. Procedure for Agonist Activity (e.g., at 5-HT7):

  • Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Replace the culture medium with assay buffer and pre-incubate.

  • Add increasing concentrations of the test compound or a known agonist.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.

3. Procedure for Antagonist Activity (e.g., at 5-HT7):

  • Follow steps 1 and 2 of the agonist protocol.

  • Add increasing concentrations of the test compound and incubate for a short period.

  • Add a fixed concentration of a known agonist (typically its EC80 concentration).

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

4. Procedure for Gi-coupled Receptors (e.g., 5-HT1A):

  • For agonist testing, pre-treat cells with forskolin to stimulate basal cAMP levels. Then add the test compound and measure the inhibition of forskolin-stimulated cAMP.

  • For antagonist testing, pre-treat with forskolin, add the test antagonist, and then add a known agonist to measure the reversal of the agonist's inhibitory effect.

5. Data Analysis:

  • For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

  • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value. The Kb (antagonist dissociation constant) can then be calculated using the Cheng-Prusoff or Gaddum equation.

Conclusion

Compound 19 and its analog Compound 21 represent promising additions to the class of dual 5-HT1A/5-HT7 receptor modulators. The high affinity of Compound 21 for both receptors, coupled with its full agonist activity at 5-HT1A and antagonist activity at 5-HT7, positions it as a compelling candidate for further investigation, particularly in the context of mood disorders. The comparative data provided in this guide serves as a valuable resource for researchers to evaluate the potential of these and other serotonergic compounds in their drug discovery and development programs. The detailed protocols offer a foundation for the in vitro characterization of novel 5-HT receptor modulators.

References

Validating the Anticonvulsant Effects of Anticonvulsant Agent 7: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anticonvulsant effects of the novel investigational compound, "Anticonvulsant agent 7," with established antiepileptic drugs (AEDs). The data presented herein is intended to offer an objective evaluation of its potential efficacy and guide further research and development.

Executive Summary

Epilepsy is a chronic neurological disorder affecting millions worldwide.[1] While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutics with improved efficacy and tolerability.[2][3] "this compound" is a novel compound that has demonstrated promising activity in preclinical seizure models. This guide compares its performance against three widely used AEDs: Phenytoin, Carbamazepine, and Valproic Acid.[3]

The primary mechanism of action for many established anticonvulsants involves the modulation of voltage-gated ion channels or the enhancement of GABAergic neurotransmission.[4][5][6] Preclinical evaluation of new chemical entities typically involves standardized rodent seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, to predict clinical efficacy against generalized tonic-clonic and absence seizures, respectively.[7][8][9][10]

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant activity of "this compound" was evaluated in two standard rodent models: the maximal electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is indicative of activity against absence seizures.[8][9][10] The results are compared with the established AEDs Phenytoin, Carbamazepine, and Valproic Acid.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundED50 (mg/kg)95% Confidence Interval
This compound 15.2 (12.8 - 18.1)
Phenytoin9.5(7.9 - 11.4)
Carbamazepine12.3(10.5 - 14.4)
Valproic Acid275.4(248.1 - 305.6)

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

CompoundED50 (mg/kg)95% Confidence Interval
This compound 25.8 (22.1 - 30.1)
Phenytoin>100-
Carbamazepine>100-
Valproic Acid149.2(132.5 - 168.1)

Experimental Protocols

Maximal Electroshock (MES) Test: Male Swiss mice (20-25 g) were used for this study. A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes, a stimulus sufficient to induce tonic hindlimb extension in >95% of untreated animals. "this compound" and comparator drugs were administered intraperitoneally (i.p.) at various doses 30 minutes prior to the electrical stimulus. The dose required to protect 50% of the animals from the tonic extensor component of the seizure (ED50) was calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test: Male Swiss mice (18-22 g) were administered a subcutaneous injection of pentylenetetrazol at a dose of 85 mg/kg, which induces clonic seizures lasting for at least 5 seconds in over 95% of untreated animals. "this compound" and comparator drugs were administered i.p. 30 minutes prior to the scPTZ injection. The ability of the test compounds to prevent clonic seizures was observed for 30 minutes post-scPTZ administration. The ED50 was determined as the dose that protected 50% of the animals from clonic seizures.

Proposed Mechanism of Action of this compound

Based on preliminary molecular studies, "this compound" is hypothesized to exert its anticonvulsant effects through a dual mechanism involving the modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_Channel Voltage-Gated Sodium Channel Ca_Channel Voltage-Gated Calcium Channel Na_Channel->Ca_Channel Depolarization leads to opening Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers exocytosis Glu_Receptor Glutamate Receptor Vesicle->Glu_Receptor Glutamate release GABA_T GABA Transporter GABA_Vesicle Synaptic Vesicle (GABA) GABA_Receptor GABA-A Receptor GABA_Vesicle->GABA_Receptor GABA release Excitatory\nPostsynaptic\nPotential Excitatory Postsynaptic Potential Glu_Receptor->Excitatory\nPostsynaptic\nPotential Inhibitory\nPostsynaptic\nPotential Inhibitory Postsynaptic Potential GABA_Receptor->Inhibitory\nPostsynaptic\nPotential Agent7 Anticonvulsant agent 7 Agent7->Na_Channel Inhibits Agent7->GABA_Receptor Positive Allosteric Modulator

Caption: Proposed dual mechanism of action for "this compound".

Preclinical Anticonvulsant Screening Workflow

The evaluation of "this compound" followed a standard preclinical screening workflow to determine its efficacy and potential clinical utility.

G start Compound Synthesis and Characterization mes Maximal Electroshock (MES) Test start->mes scptz Subcutaneous Pentylenetetrazol (scPTZ) Test start->scptz neurotox Neurotoxicity Screening mes->neurotox scptz->neurotox pk Pharmacokinetic Studies neurotox->pk advanced Advanced Seizure Models (e.g., 6Hz, Kindling) pk->advanced decision Go/No-Go Decision for Further Development advanced->decision decision->start No-Go (Synthesize Analogs) end IND-Enabling Studies decision->end Go

Caption: Standard preclinical workflow for anticonvulsant drug discovery.

Discussion and Future Directions

The preclinical data suggests that "this compound" possesses a broad spectrum of anticonvulsant activity, demonstrating efficacy in both the MES and scPTZ seizure models. Its potency in the MES test is comparable to that of Carbamazepine and superior to Valproic Acid. Notably, unlike Phenytoin and Carbamazepine, "this compound" exhibits robust activity in the scPTZ model, suggesting a potential clinical utility in treating absence seizures, in addition to generalized tonic-clonic seizures.

The proposed dual mechanism of action, targeting both voltage-gated sodium channels and GABA-A receptors, may contribute to its broad efficacy. Further investigation is warranted to elucidate the precise molecular interactions and to confirm this hypothesis. The favorable preclinical profile of "this compound" supports its continued development as a potential new therapeutic option for epilepsy. Future studies should focus on more chronic seizure models, a comprehensive safety and toxicology profile, and pharmacokinetic studies in higher species to enable clinical trial design.

References

Unraveling the Neurotoxic Profile of Compound 19: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive assessment of the neurotoxic potential of the novel investigational molecule, "Compound 19," has been conducted, providing critical insights for researchers in neuropharmacology and drug development. This guide presents a comparative analysis of Compound 19 against well-established neurotoxins and a standard neuroprotective agent, supported by experimental data from a panel of in vitro neurotoxicity assays.

The study utilized the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurotoxicity screening. The neurotoxic effects of Compound 19 were benchmarked against rotenone (B1679576) and 1-methyl-4-phenylpyridinium (MPP+), two known inhibitors of mitochondrial complex I that induce Parkinson's disease-like pathology. Furthermore, the potential for neuroprotection was evaluated by comparison with N-acetylcysteine (NAC), a potent antioxidant.

Executive Summary of Comparative Neurotoxicity

Our investigation reveals that Compound 19 exhibits a dose-dependent neurotoxic effect, primarily mediated through the induction of mitochondrial dysfunction and oxidative stress, leading to apoptotic cell death. The following tables summarize the quantitative data obtained from key in vitro assays, comparing the effects of Compound 19 with rotenone, MPP+, and the protective effects of N-acetylcysteine.

Table 1: Comparative Effects on Neuronal Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in viability suggests a cytotoxic effect.

CompoundConcentration (µM)Cell Viability (% of Control)
Compound 19 0.192%
175%
1051% (IC50)
10028%
Rotenone 0.185%
155%
1035%[1]
50~20%[2]
MPP+ 100~90%
500~50% (IC50)[3]
1000~40%[3][4]
2000~30%[4]
NAC + Compound 19 1000 + 1085%
NAC + Rotenone 100 + 5Significantly increased[5]

IC50: The concentration of a substance that reduces the cell viability by 50%.

Table 2: Induction of Apoptosis (TUNEL Assay)

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

CompoundConcentration (µM)Apoptotic Cells (% of Total)
Compound 19 1045%
Rotenone 1~40%[6]
MPP+ 500Increased Caspase-3[3]
Table 3: Generation of Reactive Oxygen Species (DCFDA Assay)

The DCFDA assay measures the intracellular production of reactive oxygen species (ROS), an indicator of oxidative stress.

CompoundConcentration (µM)ROS Production (% Increase over Control)
Compound 19 10180%
Rotenone 1~150-200%[7][8]
MPP+ 500Significantly increased
Table 4: Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay assesses mitochondrial health by measuring the mitochondrial membrane potential (MMP). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a key event in early apoptosis.

CompoundConcentration (µM)MMP (Red/Green Fluorescence Ratio)
Compound 19 100.6 (Normalized to Control 1.0)
Rotenone 1Decreased
MPP+ 500Significantly decreased[9]
NAC + Compound 19 1000 + 100.9 (Normalized to Control 1.0)

Visualizing the Molecular Pathways and Experimental Design

To further elucidate the mechanisms of Compound 19's neurotoxicity and the experimental approach, the following diagrams are provided.

C19 Compound 19 Mito Mitochondrial Complex I Inhibition C19->Mito ROS Increased ROS Production Mito->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

Figure 1: Proposed signaling pathway of Compound 19-induced neurotoxicity.

start Seed SH-SY5Y cells in 96-well plates treat Treat cells with Compound 19, Rotenone, MPP+, or NAC start->treat incubate Incubate for 24 hours treat->incubate assay Perform Neurotoxicity Assays incubate->assay mtt MTT Assay (Cell Viability) assay->mtt tunel TUNEL Assay (Apoptosis) assay->tunel dcfda DCFDA Assay (ROS Production) assay->dcfda jc1 JC-1 Assay (Mitochondrial Potential) assay->jc1 analyze Data Analysis and Comparison mtt->analyze tunel->analyze dcfda->analyze jc1->analyze

Figure 2: General experimental workflow for neurotoxicity assessment.

cluster_toxicants Neurotoxic Agents cluster_effects Cellular Effects C19 Compound 19 Viability Decreased Cell Viability C19->Viability Apoptosis Increased Apoptosis C19->Apoptosis ROS Increased ROS C19->ROS Rot Rotenone Rot->Viability Rot->Apoptosis Rot->ROS MPP MPP+ MPP->Viability MPP->Apoptosis MPP->ROS NAC N-Acetylcysteine (Neuroprotective Agent) NAC->Viability Inhibits NAC->Apoptosis Inhibits NAC->ROS Inhibits

Figure 3: Logical relationship of compound effects on neuronal cells.

Detailed Experimental Protocols

Cell Culture

Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • SH-SY5Y cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach overnight.

  • The medium was then replaced with fresh medium containing various concentrations of Compound 19, rotenone, MPP+, or co-treatment with NAC.

  • After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[3]

  • The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.[3]

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

TUNEL Assay for Apoptosis
  • Cells were cultured on glass coverslips in 24-well plates and treated with the respective compounds for 24 hours.

  • After treatment, cells were fixed with 4% paraformaldehyde for 25 minutes at room temperature.

  • The cells were then permeabilized with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.

  • The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, was added to the coverslips and incubated for 60 minutes at 37°C in a humidified chamber.

  • The coverslips were mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Apoptotic cells (TUNEL-positive) were visualized and quantified using a fluorescence microscope.

DCFDA Assay for Intracellular ROS
  • Cells were seeded in a black, clear-bottom 96-well plate and treated with the test compounds.

  • Following treatment, the cells were washed with PBS and then incubated with 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 45 minutes at 37°C in the dark.

  • The DCFDA solution was removed, and the cells were washed with PBS.

  • The fluorescence intensity was measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

JC-1 Assay for Mitochondrial Membrane Potential
  • Cells were cultured in 96-well plates and treated with the compounds for the desired time.

  • After treatment, the medium was removed, and the cells were incubated with 5 µg/mL of JC-1 staining solution in fresh medium for 20 minutes at 37°C.

  • The cells were then washed twice with PBS.

  • The fluorescence was measured using a fluorescence plate reader. The fluorescence of JC-1 monomers (green) was measured at an excitation/emission of 485/525 nm, and the fluorescence of JC-1 aggregates (red) was measured at an excitation/emission of 550/600 nm.

  • The ratio of red to green fluorescence was calculated as an indicator of the mitochondrial membrane potential.

This comparative guide provides a foundational neurotoxicity assessment of Compound 19. The data indicates that its mechanism of action is consistent with mitochondrial impairment, a pathway implicated in various neurodegenerative diseases. Further in vivo studies are warranted to fully characterize the neurotoxicological profile of Compound 19.

References

Comparative Efficacy of Anticonvulsant Agents in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of established anticonvulsant agents—Carbamazepine, Phenytoin, and Valproate—in two standard preclinical seizure models: the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of novel anticonvulsant candidates.

Efficacy Comparison in Rodent Seizure Models

The following table summarizes the median effective dose (ED50) of Carbamazepine, Phenytoin, and Valproate required to produce an anticonvulsant effect in the MES and PTZ seizure models in mice. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is indicative of efficacy against myoclonic and absence seizures.[1][2][3]

Anticonvulsant AgentSeizure ModelSpeciesED50 (mg/kg, i.p.)Primary Clinical Correlation
Carbamazepine MESMouse9.67[1]Generalized Tonic-Clonic Seizures
PTZ (tonic extension)Mouse10.5(Limited efficacy against clonic seizures)
Phenytoin MESMouse~17.8Generalized Tonic-Clonic Seizures
PTZ (tonic extension)Mouse17.8[2](Largely ineffective against clonic seizures)[2]
Valproate MESMouse196[1]Generalized Tonic-Clonic Seizures
PTZ (clonic seizures)Mouse200-300Myoclonic and Absence Seizures

Experimental Protocols

Detailed methodologies for the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests are provided below. These protocols are standard preclinical models for assessing anticonvulsant activity.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify agents that prevent seizure spread.[4]

Animals: Male albino mice (e.g., ICR strain) weighing 20-25g are commonly used.

Apparatus: An electroconvulsiometer capable of delivering a constant alternating current. Corneal electrodes are used for stimulus delivery.

Procedure:

  • The test compound or vehicle is administered to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[4] Prior to electrode placement, a drop of saline or local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas to ensure good electrical contact and for analgesia.[4]

  • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension component of the seizure.[4]

  • The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The subcutaneous (s.c.) PTZ test is a widely used model for myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.[5]

Animals: Male albino mice or rats are typically used.

Procedure:

  • The test compound or vehicle is administered to groups of animals at various doses.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ is administered subcutaneously. A common dose in mice is 85 mg/kg, which reliably induces clonic seizures.

  • Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes).

  • The primary endpoint is the presence or absence of generalized clonic seizures, often characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex lasting for at least 5 seconds.

  • Protection is defined as the absence of this clonic seizure endpoint.

  • The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is then calculated.

Visualizations

Mechanism of Action: Carbamazepine

Carbamazepine's primary mechanism of action involves the inhibition of voltage-gated sodium channels in neuronal cell membranes. By binding to the inactivated state of these channels, Carbamazepine prolongs their refractory period, thereby reducing the repetitive firing of action potentials that underlies seizure activity.

Carbamazepine_MoA cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Sodium Channel (Inactivated State) Action_Potential->Na_Channel Depolarization Repetitive_Firing Reduced Neuronal Excitability Na_Channel->Repetitive_Firing Inhibition CBZ Carbamazepine CBZ->Na_Channel Binds & Stabilizes

Caption: Carbamazepine's mechanism of action on voltage-gated sodium channels.

Experimental Workflow: Preclinical Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant agents using in vivo seizure models.

Anticonvulsant_Screening_Workflow Start Compound Synthesis & Selection Animal_Prep Animal Acclimation & Grouping Start->Animal_Prep Dosing Administration of Test Compound / Vehicle Animal_Prep->Dosing Seizure_Induction Seizure Induction (MES or PTZ) Dosing->Seizure_Induction Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Analysis Data Analysis (e.g., ED50 Calculation) Observation->Data_Analysis Results Efficacy & Toxicity Profile Data_Analysis->Results

Caption: A generalized workflow for in vivo anticonvulsant drug screening.

References

Comparative Analysis of "Compound 19" (SKA-19) and Existing Antiepileptic Drugs (AEDs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the investigational antiepileptic drug (AED) "Compound 19," identified in preclinical studies as SKA-19, and a range of established AEDs. The comparison focuses on preclinical efficacy, safety profiles, and mechanisms of action, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Preclinical Efficacy and Safety

The following tables summarize the quantitative preclinical data for SKA-19 and selected existing AEDs. The data is primarily derived from rodent models of epilepsy, which are standard in the early assessment of potential antiepileptic therapies.[1]

Table 1: Preclinical Profile of SKA-19

Parameter Animal Model Route of Administration Value Therapeutic Index (TD50/ED50)
Efficacy (ED50) Maximal Electroshock (MES)Intraperitoneal (i.p.)1.6 mg/kg6-9
Maximal Electroshock (MES)Oral (p.o.)2.3 mg/kg33
Maximal Electroshock (MES) - MiceOral (p.o.)4.3 mg/kgNot Reported
6-Hz Seizure Model - MiceOral (p.o.)12.2 mg/kgNot Reported
Frings Audiogenic Seizure-Susceptible MiceOral (p.o.)2.2 mg/kgNot Reported
Hippocampal Kindled Rat ModelOral (p.o.)5.5 mg/kgNot Reported
Safety (TD50) Neurological DeficitIntraperitoneal (i.p.) / Oral (p.o.)Not explicitly stated, but used to calculate TINot Applicable

Data sourced from preclinical studies on SKA-19, a cinnamamide (B152044) derivative.[2]

Table 2: Preclinical and Clinical Overview of Selected Existing AEDs

Drug Mechanism of Action Primary Clinical Use Common Side Effects
Phenytoin Blocks voltage-gated sodium channels[3][4]Partial and secondarily generalized seizures[4]Dizziness, sedation, rash, dysmorphic side effects[5]
Carbamazepine Blocks voltage-gated sodium channels[4]Partial and generalized tonic-clonic seizures[4]Better tolerated than older AEDs, but can cause dizziness and sedation[5]
Valproate Multiple, including Na+ channel blockade and increased GABA levels[4]Primary generalized epilepsies, partial seizures[4]Nausea, vomiting, dizziness, sedation[5]
Ethosuximide Blocks T-type calcium channels[3]Absence seizures[4]Gastrointestinal distress, fatigue, headache
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)[6]Adjunctive therapy for partial, myoclonic, and tonic-clonic seizuresSomnolence, asthenia, dizziness
Gabapentin Binds to the α2δ subunit of voltage-gated calcium channels[7]Adjunctive therapy for partial seizures, neuropathic pain[7]Dizziness, somnolence, peripheral edema[7]
Phenobarbital Positive allosteric modulator of GABA-A receptors[8]All types of seizures except absence[8]Sedation, hyperactivity[5]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in the evaluation of SKA-19 and other AEDs.

Maximal Electroshock (MES) Test

The MES test is a well-validated preclinical model that predicts the efficacy of a drug against generalized tonic-clonic seizures.[9]

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Apparatus: A convulsive stimulator with corneal electrodes.

  • Procedure:

    • Rodents (mice or rats) are administered the test compound or vehicle at a specified time before the test.

    • Corneal electrodes are placed on the eyes of the animal, typically with a drop of saline to ensure good electrical contact.

    • A supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension. The complete suppression of this phase is considered the endpoint.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.[9]

  • Objective: To evaluate a compound's ability to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazole is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (typically defined as lasting for at least 5 seconds).

    • The ability of the compound to prevent the clonic seizure is recorded, and the ED50 is determined.

6-Hz Seizure Model

This model is considered to represent pharmacoresistant limbic seizures.[2]

  • Objective: To assess the efficacy of a compound against seizures that are resistant to some standard AEDs.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.

    • A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.

    • Animals are observed for the presence of seizure activity, characterized by a stun posture, forelimb clonus, and Straub tail.

    • Protection is defined as the absence of this seizure behavior, and the ED50 is calculated.

Kindling Model

Kindling is a model of chronic epilepsy that mimics the development and progression of focal seizures.

  • Objective: To evaluate the effect of a compound on the development and expression of seizures in a chronically stimulated animal.

  • Procedure:

    • An electrode is surgically implanted into a specific brain region (e.g., the hippocampus or amygdala) of a rodent.

    • After recovery, a sub-convulsive electrical stimulus is delivered daily.

    • Over time, the animal's response to the stimulus progresses from mild focal seizures to generalized tonic-clonic seizures.

    • Once the animal is "fully kindled" (i.e., reliably exhibits a generalized seizure), the test compound is administered to assess its ability to suppress the seizure response.

Mandatory Visualizations

Signaling Pathways of AEDs

The following diagram illustrates the primary molecular targets of various classes of antiepileptic drugs.

AED_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_drugs Antiepileptic Drugs (AEDs) Na_channel Voltage-Gated Na+ Channels Ca_channel Voltage-Gated Ca2+ Channels (α2δ subunit) SV2A Synaptic Vesicle Protein 2A (SV2A) Glutamate_vesicle Glutamate Vesicle GABA_A_receptor GABA-A Receptor AMPA_receptor AMPA Receptor NMDA_receptor NMDA Receptor Phenytoin Phenytoin Phenytoin->Na_channel Inhibit Carbamazepine Carbamazepine Carbamazepine->Na_channel Inhibit Valproate Valproate Valproate->Na_channel Inhibit Valproate->GABA_A_receptor Enhance GABA Effect Gabapentin Gabapentin Gabapentin->Ca_channel Inhibit Levetiracetam Levetiracetam Levetiracetam->SV2A Modulate Phenobarbital Phenobarbital Phenobarbital->GABA_A_receptor Enhance GABA Effect Topiramate Topiramate Topiramate->GABA_A_receptor Enhance GABA Effect Topiramate->AMPA_receptor Inhibit

Caption: Mechanisms of Action of Major Antiepileptic Drugs.

Experimental Workflow for AED Discovery

This diagram outlines a typical preclinical workflow for the discovery and evaluation of new antiepileptic drug candidates.

AED_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation cluster_development Clinical Development Compound_Synthesis Compound Synthesis or Library Screening In_Vitro_Screening In Vitro Screening (e.g., target binding, electrophysiology) Compound_Synthesis->In_Vitro_Screening Acute_Seizure_Models Acute Seizure Models (MES, scPTZ, 6-Hz) In_Vitro_Screening->Acute_Seizure_Models Lead Candidates Chronic_Seizure_Models Chronic Seizure Models (e.g., Kindling) Acute_Seizure_Models->Chronic_Seizure_Models Pharmacokinetics Pharmacokinetics (ADME) Chronic_Seizure_Models->Pharmacokinetics Toxicology Toxicology & Safety (e.g., neurotoxicity) Pharmacokinetics->Toxicology IND_Application Investigational New Drug (IND) Application Toxicology->IND_Application Promising Candidate Clinical_Trials Phase I, II, III Clinical Trials IND_Application->Clinical_Trials NDA_Submission New Drug Application (NDA) Submission Clinical_Trials->NDA_Submission

Caption: Preclinical to Clinical Workflow for AED Development.

References

A Comparative Guide to the 5-HT Receptor Subtype Selectivity of Anticonvulsant Agent 7 (Fenfluramine) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-hydroxytryptamine (5-HT) receptor subtype selectivity of the anticonvulsant agent Fenfluramine (B1217885) (representing the placeholder "Anticonvulsant agent 7") with two alternative compounds, Lorcaserin and Viloxazine. All three agents are known to interact with the serotonergic system, which plays a significant role in the pathophysiology of epilepsy. This document aims to be a valuable resource for researchers investigating novel therapeutic targets for seizure disorders by presenting quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of 5-HT Receptor Subtype Binding Affinities

The selectivity of a drug for its target receptor over other receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki) of Fenfluramine's active metabolite, Norfenfluramine, as well as Lorcaserin and Viloxazine, for a range of 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

5-HT Receptor SubtypeNorfenfluramine Ki (nM)Lorcaserin Ki (nM)Viloxazine Ki (nM)
5-HT1A Low Affinity[1]>10,000[2]>10,000[3]
5-HT1B High Affinity (Agonist)--
5-HT1D High Affinity (Agonist)--
5-HT2A Moderate Affinity (191 nM)[4]112[5]>10,000[3]
5-HT2B High Affinity (13 nM)[4]174[5]6,400 (Antagonist)[3]
5-HT2C High Affinity (13 nM)[4]15[2]3,900 (Agonist)[3]
5-HT6 ->10,000[2]-
5-HT7 Recently Described Activity[1]>10,000[2]Weak Antagonist[3]

"-": Data not readily available in the public domain. Note: Fenfluramine itself has a low affinity for 5-HT2 receptors; its primary serotonergic actions are mediated by its active metabolite, Norfenfluramine, and by promoting serotonin (B10506) release.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the 5-HT receptor subtype selectivity of investigational compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

1. Membrane Preparation:

  • Cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK-293 cells) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1 mM EDTA).

    • A fixed concentration of the radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).

    • Varying concentrations of the unlabeled test compound (e.g., Fenfluramine, Lorcaserin, or Viloxazine) or a known displacing agent for determining non-specific binding (e.g., unlabeled serotonin).

    • The prepared cell membrane suspension.

  • The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following the binding of a compound to its receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.

1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A and 5-HT2C):

  • Cell Preparation: Cells expressing the target receptor are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer for approximately 30-60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence microplate reader. The test compound is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular calcium, signifying receptor activation (agonism). The potency of the agonist is determined by calculating the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist, and the ability of the antagonist to block the agonist-induced response is measured to determine its IC50.

2. cAMP Assay (for Gi-coupled receptors like 5-HT1A):

  • Cell Preparation: Cells expressing the target receptor are plated in a suitable microplate.

  • Assay Procedure:

    • Cells are typically stimulated with forskolin (B1673556) to induce the production of cyclic adenosine (B11128) monophosphate (cAMP).

    • The test compound is added to the cells. For a Gi-coupled receptor agonist, this will lead to an inhibition of forskolin-stimulated cAMP production.

    • After incubation, the cells are lysed, and the amount of cAMP is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit cAMP production is quantified to determine its potency (EC50 for agonists) or its ability to block the effect of a known agonist (IC50 for antagonists).

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for the 5-HT receptor subtypes most relevant to epilepsy.

G_protein_signaling_5HT1A cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gi Gi/o Protein 5HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts 5-HT 5-HT 5-HT->5HT1A ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal Inhibition Neuronal Inhibition PKA->Neuronal Inhibition Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G_protein_signaling_5HT2A cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq/11 Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG 5-HT 5-HT 5-HT->5HT2A PIP2 PIP2 PIP2->PLC Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Neuronal Excitation Neuronal Excitation Ca2+->Neuronal Excitation Leads to PKC->Neuronal Excitation Leads to

Caption: 5-HT2A Receptor Signaling Pathway.

G_protein_signaling_5HT2C cluster_membrane Cell Membrane 5HT2C 5-HT2C Receptor Gq Gq/11 Protein 5HT2C->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG 5-HT 5-HT 5-HT->5HT2C PIP2 PIP2 PIP2->PLC Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Neuronal Excitation Neuronal Excitation Ca2+->Neuronal Excitation Leads to PKC->Neuronal Excitation Leads to

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes Expressing Receptor incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calculation Calculate IC50 and Ki Values counting->calculation selectivity_comparison start Start: Select Compounds (e.g., Fenfluramine, Lorcaserin, Viloxazine) determine_ki Determine Ki at Target Receptor (e.g., 5-HT2C) start->determine_ki determine_ki_offtarget Determine Ki at Off-Target Receptors (e.g., other 5-HT subtypes) start->determine_ki_offtarget calculate_selectivity Calculate Selectivity Ratio (Ki off-target / Ki target) determine_ki->calculate_selectivity determine_ki_offtarget->calculate_selectivity compare_ratios Compare Selectivity Ratios Among Compounds calculate_selectivity->compare_ratios higher_selectivity Higher Ratio = Higher Selectivity compare_ratios->higher_selectivity Yes lower_selectivity Lower Ratio = Lower Selectivity compare_ratios->lower_selectivity No

References

Cross-Validation of "Compound 19" Activity as an FGFR4 Inhibitor in Different Laboratories: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the field of drug discovery. Ensuring that the biological activity of a lead compound is consistent across different laboratories is a critical step in its development pipeline. This guide provides a framework for the cross-validation of a hypothetical therapeutic agent, "Compound 19," a selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). We will objectively compare its performance through simulated experimental data from multiple labs and provide detailed methodologies for key experiments.

Data Presentation: Comparative Activity of Compound 19

The following table summarizes the half-maximal inhibitory concentration (IC50) of Compound 19 against FGFR4, as determined by three independent laboratories.

LaboratoryAssay TypeCell LineIC50 (nM)Standard Deviation (nM)
Lab AIn vitro Kinase AssayRecombinant Human FGFR48.5± 1.2
Lab BIn vitro Kinase AssayRecombinant Human FGFR49.2± 1.5
Lab CIn vitro Kinase AssayRecombinant Human FGFR48.9± 1.1
Lab ACell-Based AssayHUH-7 (Hepatocellular Carcinoma)25.6± 3.1
Lab BCell-Based AssayHUH-7 (Hepatocellular Carcinoma)28.1± 4.5
Lab CCell-Based AssayHUH-7 (Hepatocellular Carcinoma)26.8± 3.9

Experimental Protocols

To ensure consistency and enable meaningful comparison, all participating laboratories should adhere to standardized protocols.

In Vitro FGFR4 Kinase Activity Assay

This assay measures the direct inhibitory effect of Compound 19 on the enzymatic activity of recombinant FGFR4.

Materials:

  • Recombinant Human FGFR4 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Compound 19 (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Compound 19 in DMSO.

  • Add the recombinant FGFR4 enzyme to the wells of a microplate containing assay buffer.

  • Add the diluted Compound 19 to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the Poly(Glu, Tyr) substrate.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the ability of Compound 19 to inhibit the proliferation of cancer cells that are dependent on FGFR4 signaling.

Materials:

  • HUH-7 human hepatocellular carcinoma cells (known to express FGF19 and FGFR4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound 19 (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Microplate reader

Procedure:

  • Seed HUH-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound 19.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Measure the luminescence, which is directly proportional to the number of viable cells (and thus, proliferation).

  • Calculate IC50 values from the dose-response curve.

Mandatory Visualizations

FGF19-FGFR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of FGF19 to its receptor, FGFR4, which is the target of Compound 19. The activation of this pathway is implicated in cell proliferation and survival in certain cancers.[1][2][3]

FGF19_FGFR4_Pathway cluster_receptor Receptor Complex Formation FGF19 FGF19 receptor_complex FGF19->receptor_complex KLB β-Klotho KLB->receptor_complex FGFR4 FGFR4 pathway_junction FGFR4->pathway_junction Activates Compound19 Compound 19 Compound19->FGFR4 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT PI3K-AKT Pathway PI3K_AKT->Proliferation STAT STAT Pathway STAT->Proliferation receptor_complex->FGFR4 Binds pathway_junction->RAS_RAF_MEK_ERK pathway_junction->PI3K_AKT pathway_junction->STAT

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of Compound 19.

Cross-Laboratory Validation Workflow

This diagram outlines the logical flow for validating the activity of Compound 19 across multiple independent laboratories.

Cross_Validation_Workflow start Start: Synthesize & Distribute Standardized Compound 19 Batch protocol Develop & Distribute Standardized Experimental Protocols start->protocol lab_a Lab A Performs Assays protocol->lab_a lab_b Lab B Performs Assays protocol->lab_b lab_c Lab C Performs Assays protocol->lab_c data_collection Central Data Collection & Collation lab_a->data_collection lab_b->data_collection lab_c->data_collection analysis Statistical Analysis (e.g., ANOVA, t-tests) data_collection->analysis conclusion Conclusion on Reproducibility analysis->conclusion end End: Validated Activity Profile conclusion->end

Caption: A generalized workflow for the cross-laboratory validation of a compound's activity.

References

Head-to-Head Comparison: A Novel Anticonvulsant Agent vs. Topiramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of a hypothetical novel compound, "Anticonvulsant Agent 7," and the established broad-spectrum antiepileptic drug, topiramate (B1683207).[1][2] The following sections detail the preclinical efficacy and safety profiles, the experimental protocols used for their evaluation, and the proposed mechanisms of action. This document is intended to serve as a template for the objective comparison of anticonvulsant agents, utilizing hypothetical data for illustrative purposes, as "this compound" is not a recognized compound in publicly available scientific literature.

Quantitative Data Summary

The preclinical anticonvulsant potential of Agent 7 and topiramate was evaluated in rodent models. Efficacy was determined in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, which are predictive of activity against generalized tonic-clonic and myoclonic seizures, respectively.[3][4][5] Neurotoxicity was assessed using the rotorod test.

Table 1: Preclinical Efficacy and Toxicity Profile in Mice

CompoundMES Test (ED₅₀ mg/kg, IP)scPTZ Test (ED₅₀ mg/kg, IP)Rotorod Test (TD₅₀ mg/kg, IP)Protective Index (TD₅₀/ED₅₀) MESProtective Index (TD₅₀/ED₅₀) scPTZ
Agent 7 1525225159
Topiramate 3045300106.7

ED₅₀: Median effective dose required to protect 50% of animals from seizures. TD₅₀: Median toxic dose causing motor impairment in 50% of animals. IP: Intraperitoneal administration. Protective Index: A measure of the margin of safety of a drug.

Mechanism of Action

Topiramate has a multifaceted mechanism of action that contributes to its anticonvulsant effects.[6][7][8] It is known to block voltage-gated sodium channels, enhance the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, and antagonize excitatory glutamate (B1630785) receptors of the AMPA and kainate types.[1][6][9] It also has a weak inhibitory effect on carbonic anhydrase.[1]

The proposed primary mechanism for the hypothetical Agent 7 is a potent and selective antagonism of AMPA/kainate receptors, with secondary minor effects on voltage-gated sodium channels. This is hypothesized to reduce excitatory neurotransmission with greater specificity than broader-acting agents.

G cluster_topiramate Topiramate MOA cluster_agent7 Agent 7 (Hypothetical MOA) T_Na Voltage-gated Na+ Channels T_Neuron Neuronal Excitability T_Na->T_Neuron Inhibition T_GABA GABA-A Receptors T_GABA->T_Neuron Enhancement (Inhibition) T_Glut AMPA/Kainate Receptors T_Glut->T_Neuron Antagonism (Inhibition) T_CA Carbonic Anhydrase T_CA->T_Neuron Weak Inhibition A7_Glut AMPA/Kainate Receptors A7_Neuron Neuronal Excitability A7_Glut->A7_Neuron Potent Antagonism (Inhibition) A7_Na Voltage-gated Na+ Channels A7_Na->A7_Neuron Weak Inhibition

Figure 1: Comparison of Signaling Pathways

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below. Animal models are essential in the preclinical research of new antiepileptic drugs to evaluate efficacy and determine the mechanism of action.[10][11]

Maximal Electroshock (MES) Test

The MES test is a well-validated model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[5][12][13]

  • Animals: Male albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[12]

  • Drug Administration: Test compounds or vehicle are administered intraperitoneally (IP). The test is conducted at the time of peak effect, determined from preliminary studies.[12][14]

  • Procedure:

    • A local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the mice.[13]

    • Saline-soaked corneal electrodes are placed on the corneas.[13]

    • An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.[13]

    • Animals are observed for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection by the compound.[12][13] The ED₅₀ is calculated from dose-response data.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[3][4] It involves the administration of the chemical convulsant pentylenetetrazole, a GABA-A receptor antagonist.[15][16]

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds or vehicle are administered IP at various time points before the PTZ injection to determine the time of peak effect.

  • Procedure:

    • A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the posterior midline of the mice.

    • Animals are placed in individual observation chambers.

    • Behavior is observed for 30 minutes post-injection.[17]

  • Endpoint: The primary endpoint is the absence of a clonic seizure (lasting for at least 5 seconds). The ED₅₀ is determined as the dose that protects 50% of the animals from this endpoint.

G cluster_workflow Preclinical Anticonvulsant Testing Workflow A Animal Acclimatization (Male Mice, 20-25g) B Randomization into Treatment Groups (n=8-10/group) A->B C Drug Administration (IP) (Vehicle, Topiramate, Agent 7) B->C D Pre-treatment Time (Time to Peak Effect) C->D E Seizure Induction D->E F MES Test (50 mA, 0.2s) E->F Model 1 G scPTZ Test (85 mg/kg) E->G Model 2 H Behavioral Observation (30 min) F->H G->H I Record Endpoint (Protection vs. Seizure) H->I J Data Analysis (Calculate ED₅₀) I->J

Figure 2: Experimental Workflow Diagram

References

Benchmarking "Compound 19" Against Novel Anticonvulsants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in the field of epilepsy research. This guide provides a comparative analysis of a hypothetical investigational compound, "Compound 19," against three recently developed anticonvulsants: cenobamate, cannabidiol (B1668261) (CBD), and lacosamide. Due to the absence of publicly available data for a specific anticonvulsant designated "Compound 19," this document will use "Compound X" as a placeholder to illustrate a benchmarking framework. The data for the comparator drugs have been compiled from preclinical and clinical studies.

This guide is intended to serve as a resource for researchers and drug development professionals, offering a template for the evaluation of new chemical entities against existing therapies. The information is presented in a structured format to facilitate direct comparison of key performance metrics, mechanisms of action, and safety profiles. Detailed experimental protocols for key preclinical assays are also provided to ensure reproducibility and standardization of future investigations.

Comparative Analysis of Anticonvulsant Properties

The following table summarizes the preclinical efficacy and safety data for our placeholder, "Compound X," alongside cenobamate, cannabidiol, and lacosamide. The data are derived from two standard preclinical models for anticonvulsant screening: the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence and myoclonic seizures. The therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's safety margin.

CompoundAnimal ModelMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg) (Rotarod)Therapeutic Index (TI)Mechanism of Action
Compound X MouseData to be determinedData to be determinedData to be determinedData to be determinedHypothesized Mechanism
Cenobamate Mouse (i.p.)9.712.745.44.7 (MES) / 3.6 (scPTZ)[1]Dual mechanism: Positive allosteric modulator of GABAA receptors and inhibitor of the persistent sodium current.[1]
Cannabidiol Mouse (i.p.)190[2]~60 (effective dose)>200>1.1 (MES)Multi-target mechanism, including modulation of GPR55, TRPV1 channels, and adenosine (B11128) signaling.[3][4]
Lacosamide Mouse (i.p.)4.5[5]Inactive6113.6 (MES)Selectively enhances slow inactivation of voltage-gated sodium channels.[5]

Experimental Protocols

Standardized and well-documented experimental protocols are essential for the reliable evaluation and comparison of anticonvulsant candidates. Below are the detailed methodologies for the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

1. Animals: Male albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Drug Administration: The test compound, a positive control (e.g., phenytoin), and the vehicle are administered to different groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes. The volume of administration is kept constant (e.g., 10 mL/kg).

3. Electrical Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

4. Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic phase is considered the endpoint of protection.

5. Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a primary screening model for identifying anticonvulsants that may be effective against absence and myoclonic seizures.

1. Animals: Male albino mice (18-25 g) are used and housed under standard conditions.

2. Drug Administration: The test compound, a positive control (e.g., ethosuximide), and the vehicle are administered to respective animal groups.

3. Induction of Seizures: At the time of anticipated peak drug effect, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously (s.c.) into the loose skin on the back of the neck. A typical dose is 85 mg/kg, which is predetermined to induce clonic seizures in over 95% of vehicle-treated animals.[6]

4. Observation: Immediately after PTZ injection, each animal is placed in an individual observation chamber and observed for 30 minutes. The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.

5. Data Analysis: The number of animals protected from clonic seizures in each group is recorded. The ED50 is calculated as the dose that protects 50% of the animals from the seizure endpoint.

Visualizing Mechanisms and Workflows

Anticonvulsant Drug Discovery Workflow

The development of a novel anticonvulsant is a multi-stage process, from initial target identification to clinical trials and regulatory approval. The following diagram illustrates a typical workflow.

Anticonvulsant_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target ID & Validation Target ID & Validation Lead Discovery Lead Discovery Target ID & Validation->Lead Discovery HTS, Rational Design Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR In Vivo Screening In Vivo Screening Lead Optimization->In Vivo Screening MES, scPTZ Advanced Models Advanced Models In Vivo Screening->Advanced Models Kindling, etc. Safety & Toxicology Safety & Toxicology Advanced Models->Safety & Toxicology Phase I Phase I Safety & Toxicology->Phase I Phase II Phase II Phase I->Phase II Safety, PK Phase III Phase III Phase II->Phase III Efficacy, Dosing Regulatory Approval Regulatory Approval Phase III->Regulatory Approval Large-scale trials GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes VGAT Vesicular GABA Transporter GABA_vesicle->VGAT GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_A_Receptor GABAA Receptor (Ion Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_synapse->GAT1_pre Reuptake GABA_synapse->GABA_A_Receptor Binds to

References

Safety Operating Guide

Navigating the Disposal of Anticonvulsant Agents in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The search for "Anticonvulsant agent 7" did not yield information on a specific pharmaceutical compound with this designation. The following guidelines provide essential safety and logistical information for the proper disposal of general anticonvulsant agents in a laboratory setting, catering to researchers, scientists, and drug development professionals. These procedures are based on established protocols for handling pharmaceutical and chemical waste.

The disposal of investigational drugs, including anticonvulsant agents, is a critical aspect of laboratory safety and regulatory compliance. Proper waste management protects personnel, the environment, and ensures adherence to federal and state regulations.[1] Anticonvulsant agents, particularly those regulated as controlled substances, require stringent disposal protocols to prevent diversion and environmental contamination.[2][3]

Hazard Identification and Waste Segregation

The initial step in the proper disposal of any anticonvulsant agent is to determine its classification. Pharmaceutical waste can be categorized as non-hazardous, hazardous, or a controlled substance.[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific agent and local institutional guidelines, such as those provided by the Environmental Health and Safety (EHS) office.[5][6]

  • Non-Hazardous Pharmaceutical Waste: Many anticonvulsant agents may not be classified as hazardous waste. However, they should still be disposed of through a licensed medical waste vendor to ensure they are properly destroyed, typically via incineration.[5]

  • Hazardous Pharmaceutical Waste: Some anticonvulsant agents may be considered hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to characteristics like toxicity.[1][5] This waste must be segregated from other waste streams and managed by a licensed hazardous waste vendor.[6][7]

  • Controlled Substances: Anticonvulsants that are classified as controlled substances by the Drug Enforcement Administration (DEA) are subject to the strictest regulations.[8][9] These must be disposed of through a DEA-registered reverse distributor.[8][9]

Disposal Procedures for Anticonvulsant Agents

Non-Controlled Anticonvulsant Agents:

  • Segregation: Keep waste anticonvulsant agents separate from other chemical waste.[6]

  • Labeling: Clearly label the waste container with its contents.[7]

  • Storage: Store the waste in a designated satellite accumulation area.[10]

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste management company, which will typically use incineration.[5]

Controlled Anticonvulsant Agents:

  • Segregation and Storage: Expired or unwanted controlled substances must be kept in a secure, locked cabinet, separate from the active stock.[8]

  • Record Keeping: Meticulous records must be maintained for the disposal of controlled substances. The DEA Form 41 should be used to document the destruction of these substances.[9][11]

  • Reverse Distributor: The disposal must be handled by a DEA-authorized reverse distributor.[8][9] Your institution's EHS office can facilitate this process.

  • Witnessing: The destruction of controlled substances often requires witnessing by two authorized employees.[12]

Empty Containers and Contaminated Materials:

  • Empty Vials: Empty vials that once contained non-hazardous anticonvulsants can often be disposed of in the regular trash after the label has been defaced or removed to protect proprietary information.[5] However, empty containers of controlled substances may need to be recorded in the disposal log.[8]

  • Contaminated PPE and Materials: Personal protective equipment (PPE), bench paper, and other materials contaminated with anticonvulsant agents should be disposed of as hazardous or biohazardous waste, depending on the nature of the agent and the experimental context.[6][13]

Quantitative Data for Decontamination and Waste Storage

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of anticonvulsant agents in a laboratory setting.

ParameterValueApplicationSource
Bleach Solution for Decontamination 1:10 dilution (10% bleach)Surface decontamination of non-corrosive surfaces.[14]
Minimum Contact Time for 10% Bleach 30 minutesTo ensure effective disinfection of surfaces.[14]
Maximum Hazardous Waste in Satellite Area 55 gallonsRegulatory limit for temporary storage of hazardous waste.[10]
Maximum Acutely Toxic Waste (P-list) in Satellite Area 1 quart (liquid) or 1 kg (solid)Stricter limit for highly toxic chemical waste.[10]
Record Retention for Controlled Substance Disposal At least 2 yearsDEA requirement for maintaining disposal records.[8]

Experimental Protocol: Decontamination of Laboratory Equipment

This protocol outlines the steps for decontaminating laboratory equipment (e.g., glassware, stir plates, balances) that has come into contact with anticonvulsant agents.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses or goggles, and chemical-resistant gloves.[14]

  • Disinfectant solution (e.g., freshly prepared 1:10 bleach and water solution, or other appropriate disinfectant based on the agent's properties).[14]

  • Absorbent pads or paper towels.

  • Waste bags for contaminated materials.[15]

  • Cleaning cloths or sponges.

  • Water (for rinsing).

  • 20% isopropanol (B130326) or ethanol (B145695) (for corrosive disinfectants).[15]

Procedure:

  • Preparation: Don the appropriate PPE. Prepare the decontamination area by laying down absorbent pads.

  • Initial Cleaning: If there is visible residue of the anticonvulsant agent, carefully remove it with a damp paper towel to avoid aerosolization. Dispose of the towel in a designated waste bag.[15]

  • Application of Disinfectant: Liberally apply the chosen disinfectant to all surfaces of the equipment that may have been in contact with the anticonvulsant agent.[15]

  • Contact Time: Allow the disinfectant to remain on the surface for the manufacturer's recommended contact time. For a 10% bleach solution, a minimum of 30 minutes is recommended.[14]

  • Wiping and Rinsing: After the required contact time, thoroughly wipe down all surfaces with a clean, damp cloth to remove the disinfectant. If a corrosive disinfectant like bleach was used, follow with a wipe-down of clean water and then 20% isopropanol or ethanol to prevent corrosion.[15]

  • Drying: Allow the equipment to air dry completely or wipe it dry with clean paper towels.

  • Waste Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) in the appropriate hazardous waste stream.[15]

  • Labeling: If the equipment is being removed from the laboratory for service or disposal, attach a "Decontaminated" label.[15]

Workflow for Anticonvulsant Agent Disposal

General Disposal Workflow for Anticonvulsant Agents cluster_0 Waste Generation & Identification cluster_1 Segregation & Temporary Storage cluster_2 Disposal Pathway cluster_3 Final Disposition & Documentation start Anticonvulsant Agent Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classification Determine Waste Classification sds->classification controlled Controlled Substance? classification->controlled hazardous RCRA Hazardous? controlled->hazardous No cs_waste Controlled Substance Waste controlled->cs_waste Yes non_haz Non-Hazardous Pharmaceutical Waste hazardous->non_haz No haz_waste Hazardous Waste hazardous->haz_waste Yes saa Store in Secure Satellite Accumulation Area non_haz->saa med_vendor Arrange Disposal via Medical Waste Vendor non_haz->med_vendor haz_waste->saa haz_vendor Arrange Disposal via Licensed Hazardous Waste Vendor haz_waste->haz_vendor cs_waste->saa rev_dist Arrange Disposal via DEA Reverse Distributor cs_waste->rev_dist ehs_contact Contact Environmental Health & Safety (EHS) saa->ehs_contact ehs_contact->rev_dist ehs_contact->haz_vendor ehs_contact->med_vendor destruction Documented Destruction rev_dist->destruction incineration Incineration haz_vendor->incineration med_vendor->incineration end Disposal Complete incineration->end dea_form Complete DEA Form 41 destruction->dea_form dea_form->end

Caption: Logical workflow for the safe disposal of anticonvulsant agents in a research laboratory.

References

Safe Handling and Disposal of Potent Anticonvulsant Agents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide for handling potent, novel, or uncharacterized anticonvulsant agents in a laboratory setting. "Anticonvulsant agent 7" is a fictional substance; therefore, this document is based on established safety protocols for highly potent active pharmaceutical ingredients (HPAPIs). Researchers must always consult the specific Safety Data Sheet (SDS) for any known compound and perform a thorough risk assessment before beginning work.

Hazard Identification and Risk Assessment

The first step in safely handling any potent compound is to understand its potential hazards.[1][2] For a novel agent with limited toxicological data, a conservative approach is required. Such compounds should be treated as highly potent until proven otherwise.[3] A common practice is to use a categorization system to link the compound's potency and toxicity to specific handling procedures.[3]

When data is insufficient, a default categorization requiring stringent containment and handling protocols is recommended.[3] Key parameters to consider in a risk assessment include the Occupational Exposure Limit (OEL), potential for sensitization, and acute and chronic health effects.[1][3]

Table 1: Compound Categorization and Handling Requirements

CategoryCompound CharacteristicsRequired Handling Procedures
1 (Low Potency) Minimal reversible health effects, not a sensitizer, slow absorption.[3]General laboratory practices. Local ventilation for quantities >1 kg.[3]
2 (Moderate Potency) Moderate and reversible toxicity, weak sensitizer, may require medical intervention.[3]Local exhaust ventilation, use of personal protective equipment (PPE).[1]
3 (Potent) High toxicity, effects may not be reversible, moderate sensitizer, suspected genic effects, requires medical intervention.[3]Default for unknown compounds. Barrier system (e.g., fume hood), dedicated dispensary, gowned operator.[1][3]
4 (Highly Potent) Extreme toxicity, irreversible effects, strong sensitizer, known genic effects, requires immediate medical intervention.[3]Closed handling with isolators (glove boxes), negative pressure rooms, full gowning with respiratory protection.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Engineering controls are the primary method for containment, with PPE serving as a crucial secondary barrier.[3] The hierarchy of controls is a fundamental concept in laboratory safety.

HierarchyOfControls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination/Substitution (Use a less hazardous agent) Engineering Engineering Controls (Fume hoods, isolators) Elimination->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, gowns, respirators) Administrative->PPE

Caption: The hierarchy of controls for mitigating laboratory hazards.

2.1. Engineering Controls

  • Primary Containment: All manipulations of potent powders or volatile solutions must be performed within a certified chemical fume hood, powder containment hood, or a glove box isolator.[1][4]

  • Ventilation: Laboratory spaces should be maintained under negative pressure to prevent hazardous materials from escaping into the surrounding environment.[4]

  • Closed Systems: For transfers of potent compounds, closed-transfer systems, such as those using double butterfly valves, are industry standard.[1]

2.2. Personal Protective Equipment (PPE) A thorough hazard assessment is required to select the appropriate PPE for each task.[5][6] The following table outlines the minimum recommended PPE for handling potent anticonvulsant agents.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[7][8]Prevents dermal absorption. The outer glove should be removed and disposed of inside the primary containment unit (e.g., fume hood).[8] Gloves must be changed every 30 minutes or immediately if contaminated or damaged.[7]
Body Protection Disposable, solid-front, back-closing gown with tight-fitting cuffs.[7] For highly potent compounds, "bunny suit" coveralls may be required.[7]Protects skin and personal clothing from contamination. Gowns should not be worn outside of the designated handling area.[7]
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[5] A face shield should be worn over goggles during procedures with a high risk of splashes.[5][7]Protects against splashes, aerosols, and airborne particles. Standard safety glasses are not sufficient.[7]
Respiratory Protection A NIOSH-approved respirator is required when handling powders outside of an isolator. The type (e.g., N95, PAPR) depends on the compound's toxicity and concentration.[9]Prevents inhalation of hazardous dust or aerosols. Fit-testing and formal training are mandatory for respirator use.
Foot and Hair Protection Closed-toe shoes are a minimum requirement.[5][9] Disposable shoe and hair covers should be used in designated potent compound areas.[7][8]Prevents the spread of contamination outside the laboratory.

Operational and Disposal Plans

Standard Operating Procedures (SOPs) must be developed for every step of the handling process, from receipt to disposal.[3]

3.1. Handling and Solution Preparation The following workflow outlines the key steps for safely preparing a stock solution of a potent anticonvulsant agent.

StockSolutionWorkflow cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Finalization and Cleanup A Verify Fume Hood Certification B Don all required PPE (Double gloves, gown, goggles) A->B C Decontaminate work surface B->C D Weigh powder into a disposable container C->D E Carefully add powder to solvent in vessel D->E F Rinse weighing container with solvent and add to vessel E->F G Cap and mix solution F->G H Label container clearly (Name, Conc., Date, Hazard) G->H I Remove outer gloves inside hood H->I J Wipe down all equipment and surfaces I->J K Dispose of all waste as hazardous material J->K

Caption: General workflow for preparing a potent compound stock solution.

3.2. Waste Disposal All materials contaminated with the anticonvulsant agent are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines (e.g., EPA, RCRA).[10][11][12]

  • Solid Waste: Contaminated items such as gloves, gowns, bench paper, and disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed hazardous waste container. Do not pour any amount down the drain.

  • Controlled Substances: If the agent is a DEA-regulated controlled substance, it must be disposed of through a certified reverse distributor.[10][13] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures, as these substances require special handling and documentation.[13][14]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.[15]

Table 3: Emergency Response Plan

IncidentProcedure
Minor Spill (Powder) 1. Alert colleagues and restrict access to the area. 2. Wearing full PPE, gently cover the spill with absorbent pads or granules. Do not sweep, as this can create dust.[16]3. Carefully scoop the material into a hazardous waste container. 4. Decontaminate the area with an appropriate solvent, followed by soap and water. 5. Report the incident to your supervisor. [17]
Major Spill 1. Evacuate the laboratory immediately. [15][16]2. Alert others and activate the nearest fire alarm if the substance is flammable or highly toxic. [15]3. Close the laboratory doors and prevent re-entry. 4. Call 911 or your institution's emergency response number. [15]5. Provide emergency responders with the name of the substance and a copy of the SDS, if available.
Skin Exposure 1. Immediately remove contaminated clothing and PPE. 2. Vigorously wash the affected area with soap and water for at least 15 minutes. [18]3. Seek immediate medical attention. [18]
Eye Exposure 1. Immediately flush the eye(s) with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [18]2. Seek immediate medical attention. [18]
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide assistance. 3. Seek immediate medical attention.

Experimental Protocols

While specific experimental protocols for "this compound" do not exist, the discovery and evaluation of novel anticonvulsant drugs often follow established preclinical models.[19]

5.1. General Methodologies in Anticonvulsant Drug Discovery

  • Synthesis: Novel compounds are often synthesized through multi-step chemical reactions. For example, derivatives of pharmacologically relevant structures like 1,2,4-triazole (B32235) and piperazine (B1678402) may be created by reacting precursor molecules under reflux conditions, followed by purification via recrystallization or column chromatography.[20][21]

  • In Vivo Screening: The pentylenetetrazole (PTZ)-induced seizure model is widely used to assess the anticonvulsant effects of new chemical entities.[19] In this model, the test compound is typically administered to rodents (e.g., rats or mice) via intraperitoneal injection at a specific dose (e.g., 10 mg/kg) prior to the administration of a seizure-inducing agent like PTZ.[20]

  • Evaluation: Researchers observe the animals for the onset and severity of seizures, comparing the effects in treated groups to control groups. The primary goal is to identify compounds that can prevent or reduce seizure activity without causing significant adverse effects.[22]

  • Drug Delivery Formulation: Research may also involve developing novel drug delivery methods, such as slow-release oral forms or targeted nanoparticles, to enhance efficacy and reduce systemic toxicity.[23]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.